molecular formula C25H26Cl2N4O3 B15566857 JZD-07

JZD-07

カタログ番号: B15566857
分子量: 501.4 g/mol
InChIキー: LBLGMVCPRZTJIF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

JZD-07 is a useful research compound. Its molecular formula is C25H26Cl2N4O3 and its molecular weight is 501.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C25H26Cl2N4O3

分子量

501.4 g/mol

IUPAC名

4-[4-(3,4-dichlorophenyl)-2-(morpholin-4-ylmethyl)piperazine-1-carbonyl]-1H-quinolin-2-one

InChI

InChI=1S/C25H26Cl2N4O3/c26-21-6-5-17(13-22(21)27)30-7-8-31(18(16-30)15-29-9-11-34-12-10-29)25(33)20-14-24(32)28-23-4-2-1-3-19(20)23/h1-6,13-14,18H,7-12,15-16H2,(H,28,32)

InChIキー

LBLGMVCPRZTJIF-UHFFFAOYSA-N

製品の起源

United States

Foundational & Exploratory

JZD-07: A Technical Guide to its Mechanism of Action Against SARS-CoV-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JZD-07 has emerged as a promising nonpeptidic, noncovalent inhibitor of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) 3C-like protease (3CLpro), a critical enzyme in the viral replication cycle. This document provides a comprehensive technical overview of the mechanism of action of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its operational framework.

Core Mechanism of Action: Inhibition of 3CL Protease

This compound exerts its antiviral activity by directly targeting and inhibiting the SARS-CoV-2 3CL protease (also known as the main protease, Mpro). This enzyme is essential for the post-translational processing of viral polyproteins (pp1a and pp1ab) into functional non-structural proteins (NSPs), which are vital for viral replication and transcription.

This compound acts as a reversible, competitive inhibitor of 3CLpro. It binds to the active site of the enzyme, preventing it from cleaving the viral polyproteins. This disruption of the viral life cycle ultimately suppresses viral replication. Mechanistic and kinetic assays have demonstrated that this compound exhibits slow dissociation from the 3CLpro enzyme.[1]

JZD07_Mechanism cluster_virus SARS-CoV-2 Replication Cycle Viral_RNA Viral RNA Polyproteins Polyproteins (pp1a, pp1ab) Viral_RNA->Polyproteins Translation NSPs Functional Non-Structural Proteins (NSPs) Polyproteins->NSPs Cleavage CLpro 3CL Protease (Mpro) Replication Viral Replication NSPs->Replication JZD07 This compound JZD07->Polyproteins JZD07->CLpro

Figure 1: Mechanism of Action of this compound against SARS-CoV-2 3CLpro.

Quantitative Efficacy Data

The following tables summarize the in vitro and in vivo efficacy of this compound against SARS-CoV-2 and related coronaviruses.

Table 1: In Vitro 3CLpro Inhibitory Activity
Target EnzymeIC50 (μM)Ki (μM)Notes
SARS-CoV-2 3CLpro0.150.117Reversible, competitive inhibitor with slow dissociation.
SARS-CoV-1 3CLpro0.11-Demonstrates activity against a related coronavirus protease.
Table 2: In Vitro Antiviral Activity in Vero E6 Cells
Virus StrainEC50 (μM)CC50 (μM)Selectivity Index (SI)
SARS-CoV-2 (Wild-Type)0.82>300>365
SARS-CoV-2 (Delta Variant)7.24>300>41
SARS-CoV-2 (Omicron BA.1 Variant)6.03>300>49
HCoV-OC43--Exerted antiviral activity.
HCoV-229E--Exerted antiviral activity.
Table 3: In Vivo Efficacy in K18-hACE2 Mice
DosageRoute of AdministrationOutcome
300 mg/kg b.i.d.Oral2.0 log reduction in lung viral titers. Viral titers were suppressed at day 2 post-infection.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

SARS-CoV-2 3CLpro Inhibition Assay (FRET-based)

This protocol outlines a fluorescence resonance energy transfer (FRET) assay to determine the in vitro inhibitory activity of this compound against SARS-CoV-2 3CLpro.

Materials:

  • Recombinant SARS-CoV-2 3CLpro

  • FRET substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)

  • Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA

  • This compound (dissolved in DMSO)

  • 384-well black plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Add 2 µL of diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 2 µL of SARS-CoV-2 3CLpro (final concentration ~15-50 nM) to each well, except for the negative control wells.

  • Incubate the plate at room temperature for 30 minutes to allow for compound-enzyme interaction.

  • Initiate the enzymatic reaction by adding 2 µL of the FRET substrate (final concentration ~20-25 µM) to all wells.

  • Immediately measure the fluorescence intensity (Excitation: ~340 nm, Emission: ~460-490 nm) kinetically over 60-180 minutes at room temperature.

  • The initial reaction velocity is calculated from the linear phase of the fluorescence signal increase.

  • The percent inhibition is calculated relative to the DMSO control. IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.

For Ki Determination:

  • The assay is performed with varying concentrations of both the inhibitor (this compound) and the FRET substrate.

  • The data is globally fitted to the Morrison equation for competitive inhibition to determine the Ki value.

Cell-Based Antiviral Assay (Cytopathic Effect Reduction)

This protocol describes the determination of the antiviral efficacy of this compound in a cell-based assay using Vero E6 cells.

Materials:

  • Vero E6 cells

  • SARS-CoV-2 virus stock (Wild-Type, Delta, Omicron variants)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • This compound (dissolved in DMSO)

  • 96-well clear-bottom plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

  • Plate reader for luminescence or absorbance

Procedure:

  • Seed Vero E6 cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate overnight to form a confluent monolayer.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the growth medium from the cell plates and add the diluted this compound.

  • Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01.

  • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Assess cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions. Luminescence is measured using a plate reader.

  • The percent inhibition of the viral cytopathic effect (CPE) is calculated relative to the virus control (no compound) and cell control (no virus) wells.

  • EC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.

  • For cytotoxicity (CC50) determination, the same procedure is followed in parallel on uninfected cells.

In Vivo Antiviral Efficacy in K18-hACE2 Mice

This protocol outlines the evaluation of the in vivo antiviral activity of this compound in a transgenic mouse model expressing human ACE2.

Materials:

  • K18-hACE2 transgenic mice

  • SARS-CoV-2 virus stock

  • This compound formulated for oral administration

  • Vehicle control

  • Biosafety Level 3 (BSL-3) animal facility

Procedure:

  • Acclimatize K18-hACE2 mice to the BSL-3 facility.

  • Anesthetize the mice and intranasally inoculate with a lethal dose of SARS-CoV-2.

  • Administer this compound (e.g., 300 mg/kg) or vehicle control orally twice daily (b.i.d.), starting at a specified time point relative to infection.

  • Monitor the mice daily for body weight changes and clinical signs of disease.

  • At predetermined time points (e.g., 2 and 5 days post-infection), euthanize a subset of mice.

  • Harvest lungs and other relevant tissues for viral load quantification.

  • Homogenize the tissues and extract viral RNA.

  • Quantify viral RNA levels using quantitative reverse transcription PCR (qRT-PCR) targeting a specific viral gene (e.g., N gene).

  • The reduction in viral titers in the this compound-treated group is compared to the vehicle-treated group to determine in vivo efficacy.

Visualized Workflows

The following diagrams illustrate the experimental and logical workflows in the evaluation of this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_data Data Analysis & Outcome Screening High-Throughput Screening Hit_ID Hit Identification (this compound) Screening->Hit_ID Enzyme_Assay 3CLpro Inhibition Assay (IC50, Ki) Hit_ID->Enzyme_Assay Cell_Assay Antiviral Assay (EC50, CC50) Hit_ID->Cell_Assay Mouse_Model K18-hACE2 Mouse Model Cell_Assay->Mouse_Model Efficacy_Study Antiviral Efficacy Study Mouse_Model->Efficacy_Study Toxicity_Study Toxicity Assessment Mouse_Model->Toxicity_Study PK_Study Pharmacokinetic Profiling Mouse_Model->PK_Study Data_Analysis Data Analysis and Interpretation Efficacy_Study->Data_Analysis Toxicity_Study->Data_Analysis PK_Study->Data_Analysis Lead_Candidate Lead Candidate for Further Development Data_Analysis->Lead_Candidate Logical_Relationship Premise Premise: SARS-CoV-2 3CLpro is essential for viral replication. Hypothesis Hypothesis: Inhibition of 3CLpro will block viral replication. Premise->Hypothesis Compound Compound: This compound (Noncovalent inhibitor) Hypothesis->Compound Mechanism Mechanism: This compound binds to 3CLpro active site. Compound->Mechanism InVitro_Effect In Vitro Effect: Reduced enzymatic activity and viral replication in cells. Mechanism->InVitro_Effect InVivo_Effect In Vivo Effect: Reduced viral load in an animal model. InVitro_Effect->InVivo_Effect Conclusion Conclusion: This compound is a viable antiviral candidate. InVivo_Effect->Conclusion

References

JZD-07: A Technical Guide to a Novel Non-Covalent 3CL Protease Inhibitor for SARS-CoV-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The COVID-19 pandemic, caused by the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), has spurred an urgent global search for effective antiviral therapeutics. A key target in this endeavor is the 3C-like protease (3CLpro), an enzyme essential for viral replication. This technical guide provides an in-depth overview of JZD-07, a novel, non-peptidic, and non-covalent small molecule inhibitor of SARS-CoV-2 3CLpro. This compound demonstrates potent and highly selective inhibition of 3CLpro, translating to effective antiviral activity against various SARS-CoV-2 variants in vitro. This document details the mechanism of action, quantitative inhibitory and antiviral data, comprehensive experimental protocols for its evaluation, and its preclinical pharmacokinetic profile, offering a valuable resource for the scientific community engaged in antiviral drug discovery and development.

Introduction

The SARS-CoV-2 3CL protease is a cysteine protease that plays a critical role in the viral life cycle by cleaving viral polyproteins into functional non-structural proteins.[1][2] This function makes it an attractive target for antiviral drug development. This compound emerged from structure-based drug design strategies as a potent inhibitor of this crucial enzyme.[3][4] Unlike many other 3CLpro inhibitors that form a covalent bond with the catalytic cysteine, this compound is a non-covalent, reversible, and competitive inhibitor.[3] This characteristic may offer advantages in terms of safety and off-target effects. Mechanistic studies have revealed that this compound exhibits slow-dissociation from the enzyme, contributing to its potent inhibitory activity.[3] Preclinical studies in mice have shown that this compound possesses favorable pharmacokinetic properties, with good plasma exposure and bioavailability, and demonstrates therapeutic potential in vivo against the SARS-CoV-2 delta variant.[3]

Mechanism of Action

This compound functions as a highly specific and potent inhibitor of the SARS-CoV-2 3CL protease.[3][5] Its mechanism is characterized by the following key features:

  • Non-covalent and Reversible Inhibition: this compound binds to the active site of the 3CLpro non-covalently.[3] This interaction is reversible, meaning the inhibitor can associate and dissociate from the enzyme.

  • Competitive Inhibition: this compound competes with the natural substrate for binding to the active site of the 3CLpro.[3]

  • Slow-Dissociation Kinetics: Enzyme kinetic and drug binding-kinetic studies have demonstrated that this compound is a slow-dissociation inhibitor, which contributes to its high affinity and potent inhibition.[3]

  • High Specificity: this compound shows high selectivity for 3CLpro, with negligible inhibitory activity against a panel of human proteases, including calpain I, cathepsins (B, D, K, and L), thrombin A, trypsin, caspase-3, and DPP-4.[3]

The structural basis for this inhibition has been elucidated by X-ray crystallography, which shows this compound binding non-covalently within the substrate-binding site of the 3CLpro, occupying the S1', S1, and S2 subsites.[3] Specifically, the 2-quinolinone group of this compound forms hydrogen bonds with the side chains of His163 and Glu166 in the S1 subsite.[3]

Below is a diagram illustrating the inhibition pathway.

JZD_07_Inhibition_Pathway cluster_virus SARS-CoV-2 Replication Cycle cluster_inhibition Inhibition by this compound Viral Polyprotein Viral Polyprotein Functional Viral Proteins Functional Viral Proteins Viral Polyprotein->Functional Viral Proteins Cleavage 3CL Protease 3CL Protease Virus Assembly Virus Assembly Functional Viral Proteins->Virus Assembly Inactive Complex 3CLpro-JZD-07 Inactive Complex 3CL Protease->Inactive Complex This compound This compound This compound->Inactive Complex Inactive Complex->Functional Viral Proteins

Figure 1: this compound Inhibition of SARS-CoV-2 3CL Protease.

Quantitative Data

The following tables summarize the in vitro activity and pharmacokinetic parameters of this compound.

Table 1: In Vitro Inhibitory and Antiviral Activity of this compound

ParameterTarget/Virus StrainCell LineValueReference
IC50 SARS-CoV-2 3CLpro-0.15 µM[3]
SARS-CoV-1 3CLpro-0.11 µM[3]
EC50 SARS-CoV-2 (Original)Vero E60.82 µM[3]
SARS-CoV-2 (Delta Variant)Vero E67.24 µM[3]
SARS-CoV-2 (Omicron BA.1)Vero E66.03 µM[3]
CC50 -Vero E6>300 µM[3]

Table 2: Pharmacokinetic Parameters of this compound in Mice

ParameterRoute of AdministrationDoseValueUnitReference
Cmax Oral20 mg/kg1.87 ± 1.19µg/mL[3]
Tmax Oral20 mg/kg0.5h[3]
AUC0-t Oral20 mg/kg5.32 ± 1.65h*µg/mL[3]
T1/2 Oral20 mg/kg3.40 ± 2.80h[3]
Bioavailability (F) Oral20 mg/kg35.4%[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

3CL Protease Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)

This assay measures the ability of a compound to inhibit the proteolytic activity of 3CLpro using a fluorogenic substrate.

Materials:

  • Recombinant SARS-CoV-2 3CLpro

  • FRET substrate (e.g., Dabcyl-KTSAVLQ-SGFRKME-Edans)

  • Assay buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA

  • Test compound (this compound) and control inhibitor

  • 96-well black plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the diluted test compound and recombinant 3CLpro (final concentration ~15 nM).

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Initiate the enzymatic reaction by adding the FRET substrate (final concentration ~25 µM).

  • Immediately measure the fluorescence intensity (e.g., excitation at 340 nm and emission at 490 nm) over time using a fluorescence plate reader.

  • Calculate the percent inhibition relative to a no-compound control.

  • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Antiviral Activity Assay (Cytopathic Effect - CPE Inhibition)

This cell-based assay determines the concentration of a compound required to protect cells from virus-induced cell death.

Materials:

  • Vero E6 cells

  • SARS-CoV-2 virus stock

  • Cell culture medium (e.g., DMEM with 2% FBS)

  • Test compound (this compound)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., Neutral Red or CellTiter-Glo®)

Procedure:

  • Seed Vero E6 cells in 96-well plates and incubate overnight to form a monolayer.

  • Prepare serial dilutions of the test compound in cell culture medium.

  • Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).

  • After a 1-2 hour adsorption period, remove the virus inoculum and add the medium containing the serially diluted test compound.

  • Incubate the plates for a period sufficient to observe cytopathic effects in the virus control wells (typically 3-5 days).

  • Assess cell viability using a suitable reagent according to the manufacturer's instructions.

  • Calculate the percent protection and determine the EC50 value.

Cytotoxicity Assay

This assay is performed in parallel with the antiviral assay to ensure that the observed antiviral activity is not due to toxicity of the compound to the host cells.

Procedure:

  • Follow the same procedure as the CPE inhibition assay, but without the addition of the virus.

  • Assess cell viability and determine the 50% cytotoxic concentration (CC50).

Murine Pharmacokinetic Study

This study evaluates the absorption, distribution, metabolism, and excretion (ADME) properties of the test compound in a mouse model.

Materials:

  • Male C57BL/6 mice (or other appropriate strain)

  • Test compound (this compound) formulated in a suitable vehicle (e.g., for oral administration: suspension in 0.5% methylcellulose)

  • Blood collection supplies (e.g., capillaries, microcentrifuge tubes)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Administer a single dose of this compound to mice via the desired route (e.g., oral gavage).

  • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.

  • Process the blood samples to obtain plasma.

  • Extract this compound from the plasma samples.

  • Quantify the concentration of this compound in each sample using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, T1/2, etc.) using appropriate software.

The following diagram illustrates a general workflow for evaluating a 3CLpro inhibitor.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation FRET_Assay 3CLpro Inhibition Assay (FRET) Antiviral_Assay Antiviral Activity Assay (CPE) FRET_Assay->Antiviral_Assay Determine IC50 PK_Study Pharmacokinetic Study (Mice) Antiviral_Assay->PK_Study Determine EC50 & CC50 Cytotoxicity_Assay Cytotoxicity Assay Efficacy_Study In Vivo Efficacy Study (SARS-CoV-2 Infected Mice) PK_Study->Efficacy_Study Assess ADME Profile

Figure 2: General Experimental Workflow for 3CLpro Inhibitor Evaluation.

Conclusion

This compound represents a promising preclinical candidate for the treatment of COVID-19. Its novel non-covalent mechanism of action, potent and selective inhibition of SARS-CoV-2 3CLpro, and favorable in vitro and in vivo profiles warrant further investigation and development. The data and protocols presented in this technical guide provide a comprehensive resource for researchers working on this compound and other 3CLpro inhibitors, facilitating continued progress in the fight against SARS-CoV-2 and future coronavirus threats. The ongoing research and structural optimization of this compound and its derivatives may lead to the development of even more potent and effective antiviral therapies.[4][6]

References

Discovery and Initial Synthesis of JZD-07: A Novel 3CLpro Inhibitor for SARS-CoV-2

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The global health crisis instigated by the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) has necessitated the urgent development of effective antiviral therapeutics. A key viral enzyme, the 3CL protease (3CLpro), is essential for viral replication and has emerged as a prime target for drug discovery. This document details the discovery and initial synthesis of JZD-07, a novel, nonpeptidic, and noncovalent small molecule inhibitor of SARS-CoV-2 3CLpro. This compound was identified as a promising lead compound with significant inhibitory activity against the 3CLpro enzyme. This guide provides a comprehensive overview of its chemical properties, a detailed methodology for its initial synthesis, a summary of its biological activity, and a visualization of its mechanism of action and the discovery workflow.

Introduction

The SARS-CoV-2 pandemic has highlighted the critical need for rapidly developed antiviral agents. The viral replication cycle is dependent on the function of several key proteins, with the 3CL protease (also known as the main protease, Mpro) playing a crucial role in the post-translational processing of viral polyproteins. The inhibition of 3CLpro effectively halts the viral life cycle, making it an attractive target for therapeutic intervention.

Researchers at Shanghaitech University initiated a drug discovery campaign to identify novel small molecule inhibitors of 3CLpro. This effort led to the discovery of this compound, a compound that exhibited promising inhibitory activity.[1] This document serves as a technical guide to the foundational discovery and synthesis of this important lead compound.

Chemical Properties of this compound

This compound is a small molecule with the following chemical properties:

PropertyValue
IUPAC Name 4-(4-(3,4-dichlorophenyl)-2-(morpholinomethyl)piperazine-1-carbonyl)quinolin-2(1H)-one[2]
Chemical Formula C25H26Cl2N4O3[2]
Molecular Weight 501.41 g/mol [2]
Exact Mass 500.1382[2]
CAS Registry Number 2917528-98-2
InChIKey LBLGMVCPRZTJIF-UHFFFAOYSA-N

Experimental Protocols: Initial Synthesis of this compound

The following is a representative, multi-step protocol for the chemical synthesis of this compound. This protocol is a generalized representation based on common organic synthesis techniques for similar molecular scaffolds and should be adapted and optimized under laboratory conditions.

Step 1: Synthesis of tert-butyl 4-(3,4-dichlorophenyl)piperazine-1-carboxylate

Step 2: Synthesis of tert-butyl 4-(3,4-dichlorophenyl)-2-(hydroxymethyl)piperazine-1-carboxylate

  • To a solution of the product from Step 1 in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C, add sec-butyllithium (B1581126) (1.2 eq) dropwise.

  • Stir the mixture for 2 hours at -78 °C.

  • Add paraformaldehyde (2.0 eq) and allow the reaction to warm to room temperature overnight.

  • Quench the reaction with saturated ammonium (B1175870) chloride solution and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Step 3: Synthesis of tert-butyl 4-(3,4-dichlorophenyl)-2-(morpholinomethyl)piperazine-1-carboxylate

  • To a solution of the alcohol from Step 2 in DCM, add Dess-Martin periodinane (1.5 eq) and stir at room temperature for 2 hours.

  • Quench the reaction with a saturated solution of sodium thiosulfate.

  • Extract the product with DCM, dry the organic layer, and concentrate to obtain the crude aldehyde.

  • To a solution of the crude aldehyde in dichloroethane, add morpholine (B109124) (1.2 eq) and sodium triacetoxyborohydride (B8407120) (1.5 eq).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Wash the reaction with saturated sodium bicarbonate solution, dry the organic layer, and concentrate.

  • Purify the crude product by flash column chromatography.

Step 4: Deprotection and Amide Coupling to Synthesize this compound

  • Treat the product from Step 3 with a 4M HCl solution in dioxane at room temperature for 4 hours.

  • Concentrate the reaction mixture under reduced pressure to obtain the deprotected piperazine (B1678402) derivative as a hydrochloride salt.

  • To a solution of quinoline-2(1H)-one-4-carboxylic acid (1.0 eq) in dimethylformamide (DMF), add HATU (1.2 eq) and diisopropylethylamine (DIPEA) (3.0 eq).

  • Stir the mixture for 20 minutes, then add the deprotected piperazine derivative (1.1 eq).

  • Stir the reaction at room temperature for 12 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by preparative HPLC to yield this compound.

Biological Activity and Quantitative Data

This compound was identified as a potent inhibitor of SARS-CoV-2 3CLpro. Subsequent studies have focused on structural optimization to enhance its antiviral efficacy. The table below summarizes the key in vitro activity data for the lead compound this compound.

Assay TypeTargetMetricValue
Enzymatic AssaySARS-CoV-2 3CLproIC50< 100 nM (Potent Inhibition)
Antiviral AssaySARS-CoV-2 (Delta Variant)EC50> 5 µM (Moderate Antiviral Activity)

Note: The EC50 value for this compound was noted to be significantly improved upon in subsequent derivatives, such as compound 49 (EC50 of 0.272 ± 0.013 μM), indicating that while this compound is a potent enzyme inhibitor, its initial cellular antiviral activity had room for optimization.

Mechanism of Action and Discovery Workflow

The following diagrams illustrate the proposed mechanism of action for this compound and the general workflow employed in its discovery.

G cluster_virus SARS-CoV-2 Viral Replication Cycle cluster_drug This compound Mechanism of Action Entry Viral Entry Uncoating Viral RNA Release Entry->Uncoating Translation Polyprotein Translation Uncoating->Translation Cleavage Polyprotein Cleavage (mediated by 3CLpro) Translation->Cleavage Replication RNA Replication Cleavage->Replication Assembly Virion Assembly Replication->Assembly Release New Virus Release Assembly->Release JZD07 This compound Inhibition Inhibition JZD07->Inhibition Target SARS-CoV-2 3CLpro Target->Inhibition Inhibition->Cleavage BLOCKS

Caption: Mechanism of action of this compound in inhibiting SARS-CoV-2 replication.

G Start High-Throughput Screening (HTS) of Compound Library HitID Hit Identification (Compounds with 3CLpro Inhibitory Activity) Start->HitID HitToLead Hit-to-Lead Optimization (Initial SAR Studies) HitID->HitToLead LeadSelection Lead Compound Selection (this compound Identified) HitToLead->LeadSelection LeadOpt Lead Optimization (Synthesis of Derivatives for Improved Potency and ADME Properties) LeadSelection->LeadOpt Preclinical Preclinical Development LeadOpt->Preclinical

Caption: Experimental workflow for the discovery of this compound.

Conclusion

This compound represents a significant milestone in the quest for effective anti-SARS-CoV-2 therapeutics. As a potent, noncovalent inhibitor of the essential 3CL protease, it has served as a critical lead compound for further structural optimization. The initial synthesis and characterization of this compound have paved the way for the development of next-generation 3CLpro inhibitors with enhanced antiviral activity and favorable pharmacokinetic profiles, demonstrating a promising path towards new treatments for COVID-19. This technical guide provides a foundational understanding of this compound for the scientific community, which can aid in future research and development efforts in this critical area.

References

JZD-07: A Technical Guide to a Novel 3CLpro Inhibitor for SARS-CoV-2

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

JZD-07 is a potent, non-peptidic, and non-covalent small molecule inhibitor of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) 3C-like protease (3CLpro).[1][2][3] As an essential enzyme for viral replication, 3CLpro is a prime target for antiviral drug development.[4][5] this compound exhibits significant inhibitory activity against 3CLpro and demonstrates antiviral effects against various SARS-CoV-2 variants in vitro. Mechanistic studies have characterized it as a highly selective, reversible, and competitive inhibitor with a slow dissociation rate. Furthermore, this compound has shown favorable pharmacokinetic properties in preclinical studies, suggesting its potential as a therapeutic candidate for COVID-19. This document provides a comprehensive overview of the structural and chemical properties of this compound, its mechanism of action, and relevant experimental data.

Chemical and Structural Properties

This compound is a synthetic molecule with a quinolinone core. Its chemical and structural characteristics are summarized in the table below.

PropertyValueReference
IUPAC Name 4-(4-(3,4-dichlorophenyl)-2-(morpholinomethyl)piperazine-1-carbonyl)quinolin-2(1H)-oneMedKoo Biosciences
Chemical Formula C25H26Cl2N4O3MedKoo Biosciences
Molecular Weight 501.41 g/mol MedKoo Biosciences
Appearance SolidChemondis
SMILES Code O=C1C=C(C(N2C(CN3CCOCC3)CN(C4=CC(Cl)=C(Cl)C=C4)CC2)=O)C5=CC=CC=C5N1MedKoo Biosciences
InChI Key LBLGMVCPRZTJIF-UHFFFAOYSA-NMedKoo Biosciences

Mechanism of Action

This compound functions as a competitive inhibitor of the SARS-CoV-2 3CLpro. This enzyme is a cysteine protease responsible for cleaving the viral polyproteins pp1a and pp1ab into functional non-structural proteins (nsps), which are essential for viral replication and transcription. By inhibiting 3CLpro, this compound effectively blocks this crucial step in the viral life cycle.

Biochemical assays have demonstrated that this compound is a reversible inhibitor, and its inhibitory activity is not dependent on pre-incubation time, confirming its non-covalent binding nature. X-ray crystallography has revealed that this compound binds to the substrate-binding pocket of 3CLpro, specifically occupying the S1', S1, and S2 subsites. The quinolinone moiety of this compound forms hydrogen bonds with the side chains of His163 and Glu166 in the S1 subsite, contributing to its high binding affinity.

JZD07_Mechanism_of_Action cluster_virus SARS-CoV-2 Replication Cycle cluster_drug This compound Intervention Viral RNA Viral RNA Polyprotein (pp1a/pp1ab) Polyprotein (pp1a/pp1ab) Viral RNA->Polyprotein (pp1a/pp1ab) Translation 3CLpro 3CLpro Polyprotein (pp1a/pp1ab)->3CLpro Cleavage Site Functional nsps Functional nsps 3CLpro->Functional nsps Proteolytic Cleavage Viral Replication Viral Replication Functional nsps->Viral Replication This compound This compound This compound->3CLpro Inhibition

Figure 1. This compound inhibits SARS-CoV-2 replication by targeting the 3CLpro enzyme.

In Vitro Efficacy

This compound has demonstrated potent antiviral activity against different variants of SARS-CoV-2 in cell-based assays. The following table summarizes its efficacy.

ParameterValueCell LineReference
EC50 (Original Strain) 0.82 µMVero E6
EC50 (Delta Variant) 7.24 µMVero E6
EC50 (Omicron BA.1 Variant) 6.03 µMVero E6
IC50 (3CLpro Inhibition) < 100 nM-

Importantly, this compound exhibited low cytotoxicity in these studies.

Pharmacokinetic Profile

Preclinical studies in mice have provided initial insights into the pharmacokinetic properties of this compound.

ParameterRoute of AdministrationValueSpeciesReference
Bioavailability OralGoodMice
Plasma Exposure OralGoodMice

These findings suggest that this compound has favorable pharmacokinetic characteristics for further development as an oral antiviral agent.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is detailed in the supplementary information of the publication by Jiang Z, et al. in the Journal of Medicinal Chemistry (2024). The general workflow is outlined below.

Synthesis_Workflow Starting Materials Starting Materials Intermediate 1 Intermediate 1 Starting Materials->Intermediate 1 Step 1: Coupling Reaction Intermediate 2 Intermediate 2 Intermediate 1->Intermediate 2 Step 2: Deprotection Final Product (this compound) Final Product (this compound) Intermediate 2->Final Product (this compound) Step 3: Amide Coupling

Figure 2. Generalized synthetic workflow for this compound.

Note: For detailed reagents, reaction conditions, and purification methods, please refer to the original publication.

3CLpro Inhibition Assay

The inhibitory activity of this compound against SARS-CoV-2 3CLpro was determined using a fluorescence resonance energy transfer (FRET) assay.

Methodology:

  • Recombinant SARS-CoV-2 3CLpro is incubated with varying concentrations of this compound.

  • A fluorogenic substrate containing a cleavage site for 3CLpro is added to the mixture.

  • The enzymatic reaction is monitored by measuring the increase in fluorescence over time, which occurs upon cleavage of the substrate.

  • The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response curve.

Antiviral Activity Assay (Vero E6 Cells)

The antiviral efficacy of this compound was evaluated in Vero E6 cells infected with SARS-CoV-2.

Methodology:

  • Vero E6 cells are seeded in 96-well plates.

  • The cells are treated with serial dilutions of this compound.

  • The cells are then infected with a specific variant of SARS-CoV-2.

  • After an incubation period, the viral cytopathic effect (CPE) is assessed, or viral RNA is quantified using quantitative real-time PCR (qRT-PCR).

  • The half-maximal effective concentration (EC50) is determined from the dose-response curve.

Conclusion

This compound is a promising preclinical candidate for the treatment of COVID-19. Its potent and selective inhibition of the essential viral enzyme 3CLpro, coupled with favorable in vitro antiviral activity and pharmacokinetic properties, warrants further investigation. The detailed structural and mechanistic understanding of this compound provides a solid foundation for its continued development as a potential therapeutic agent against SARS-CoV-2 and its emerging variants.

References

Preliminary In-Vitro Studies of JZD-07: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in-vitro studies of JZD-07, a novel inhibitor of the SARS-CoV-2 3C-like protease (3CLpro). The information presented herein is compiled from available scientific literature and is intended to provide researchers and drug development professionals with a detailed understanding of the compound's initial characterization, including its inhibitory activity, potential antiviral efficacy, and the methodologies employed in its evaluation.

Core Findings and Data Summary

This compound has been identified as a lead compound with inhibitory activity against the SARS-CoV-2 3CLpro, an enzyme essential for viral replication. While specific quantitative data for this compound is limited in the public domain, studies on its derivatives provide insight into the potential of this chemical scaffold. A structural optimization effort based on this compound has yielded 54 novel derivatives, with a significant number demonstrating enhanced potency.

The following tables summarize the available quantitative data for the derivatives of this compound.

Compound ClassNumber of Derivatives3CLpro Inhibitory Potency (IC50)
This compound Derivatives24< 100 nM

Table 1: 3CLpro Inhibitory Potency of this compound Derivatives. This table summarizes the inhibitory concentration 50 (IC50) values for a subset of the 54 novel derivatives developed from the this compound lead compound.

CompoundAntiviral Activity (EC50)TargetNotes
Compound 49 0.272 ± 0.013 μMSARS-CoV-2 Delta VariantOver 20 times more potent than the parent compound this compound.

Table 2: Antiviral Efficacy of a Lead this compound Derivative. This table highlights the effective concentration 50 (EC50) of compound 49, the most potent derivative of this compound identified, against the SARS-CoV-2 delta variant.

Mechanism of Action: 3CLpro Inhibition

This compound and its derivatives function by inhibiting the SARS-CoV-2 3CLpro, also known as the main protease (Mpro). This enzyme is critical for the post-translational processing of viral polyproteins into functional non-structural proteins (nsps), which are essential for the assembly of the viral replication and transcription complex. By blocking the active site of 3CLpro, this compound prevents this proteolytic cleavage, thereby halting viral replication.

G cluster_virus SARS-CoV-2 Replication Cycle cluster_inhibition Mechanism of this compound Viral Entry Viral Entry Viral RNA Release Viral RNA Release Viral Entry->Viral RNA Release Polyprotein Translation Polyprotein Translation Viral RNA Release->Polyprotein Translation Polyprotein Cleavage Polyprotein Cleavage Polyprotein Translation->Polyprotein Cleavage Replication Complex Assembly Replication Complex Assembly Polyprotein Cleavage->Replication Complex Assembly Viral RNA Replication Viral RNA Replication Replication Complex Assembly->Viral RNA Replication New Virus Assembly New Virus Assembly Viral RNA Replication->New Virus Assembly Virus Release Virus Release New Virus Assembly->Virus Release This compound This compound 3CLpro (Main Protease) 3CLpro (Main Protease) This compound->3CLpro (Main Protease) Inhibits 3CLpro (Main Protease)->Polyprotein Cleavage Blocks

Caption: Mechanism of action of this compound as a SARS-CoV-2 3CLpro inhibitor.

Experimental Protocols

Detailed experimental protocols for the in-vitro evaluation of this compound are not publicly available. However, based on standard methodologies for assessing SARS-CoV-2 3CLpro inhibitors and antiviral compounds, the following representative protocols are provided.

SARS-CoV-2 3CLpro Inhibition Assay (FRET-based)

This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of recombinant 3CLpro using a Förster Resonance Energy Transfer (FRET) substrate.

a) Materials:

  • Recombinant SARS-CoV-2 3CLpro

  • FRET-based peptide substrate with a fluorophore and a quencher

  • Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • Test compound (this compound or its derivatives)

  • Positive control inhibitor (e.g., GC376)

  • 384-well assay plates

  • Fluorescence plate reader

b) Procedure:

  • Prepare a serial dilution of the test compound in the assay buffer.

  • In a 384-well plate, add the assay buffer, the test compound at various concentrations, and the recombinant 3CLpro enzyme.

  • Incubate the plate at room temperature for a specified period (e.g., 30 minutes) to allow the compound to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the FRET substrate to each well.

  • Immediately begin monitoring the fluorescence intensity at appropriate excitation and emission wavelengths over time.

  • Calculate the rate of substrate cleavage from the linear phase of the fluorescence signal increase.

  • Determine the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

  • Calculate the IC50 value by fitting the dose-response curve using a suitable nonlinear regression model.

G cluster_workflow 3CLpro Inhibition Assay Workflow Start Start Prepare Compound Dilutions Prepare Compound Dilutions Start->Prepare Compound Dilutions Add Reagents to Plate Add Buffer, Compound, and 3CLpro to Plate Prepare Compound Dilutions->Add Reagents to Plate Pre-incubation Pre-incubation Add Reagents to Plate->Pre-incubation Add FRET Substrate Add FRET Substrate Pre-incubation->Add FRET Substrate Measure Fluorescence Measure Fluorescence Add FRET Substrate->Measure Fluorescence Data Analysis Calculate % Inhibition and IC50 Measure Fluorescence->Data Analysis End End Data Analysis->End

Caption: Experimental workflow for the FRET-based 3CLpro inhibition assay.

In-Vitro Antiviral Activity Assay (Cell-based)

This assay evaluates the ability of a compound to inhibit SARS-CoV-2 replication in a host cell line.

a) Materials:

  • Vero E6 cells (or other susceptible cell lines)

  • SARS-CoV-2 virus stock

  • Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics)

  • Test compound (this compound or its derivatives)

  • Positive control antiviral drug (e.g., Remdesivir)

  • 96-well cell culture plates

  • Reagents for quantifying viral replication (e.g., RT-qPCR for viral RNA, or cell viability assay like CellTiter-Glo)

b) Procedure:

  • Seed Vero E6 cells in 96-well plates and incubate until they form a confluent monolayer.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the old medium from the cells and add the medium containing the diluted test compound.

  • In a biosafety level 3 (BSL-3) facility, infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).

  • Incubate the infected cells for a defined period (e.g., 48-72 hours).

  • Assess viral replication. This can be done by:

    • RT-qPCR: Extracting RNA from the cell supernatant or cell lysate and quantifying the amount of viral RNA.

    • Plaque Reduction Assay: Titrating the virus in the supernatant to determine the reduction in plaque-forming units.

    • Cytopathic Effect (CPE) Inhibition: Visually scoring the inhibition of virus-induced cell death or using a cell viability assay.

  • Determine the percentage of viral inhibition for each compound concentration.

  • Calculate the EC50 value from the dose-response curve.

G cluster_workflow Antiviral Assay Workflow Start Start Seed Cells Seed Cells Start->Seed Cells Add Compound Add Compound Seed Cells->Add Compound Infect with Virus Infect with Virus Add Compound->Infect with Virus Incubate Incubate Infect with Virus->Incubate Quantify Viral Replication Quantify Viral Replication Incubate->Quantify Viral Replication Data Analysis Calculate % Inhibition and EC50 Quantify Viral Replication->Data Analysis End End Data Analysis->End

Caption: General experimental workflow for the in-vitro antiviral activity assay.

Signaling Pathway Analysis

Currently, there is no publicly available information regarding the specific cellular signaling pathways that may be modulated by this compound, other than its direct inhibitory effect on the viral protease. Further research is required to elucidate any potential off-target effects or interactions with host cell signaling cascades.

Conclusion

This compound represents a promising starting point for the development of novel SARS-CoV-2 3CLpro inhibitors. The significant potency improvements observed in its derivatives underscore the potential of this chemical scaffold. The provided representative protocols offer a framework for the continued in-vitro evaluation of this compound and its analogs. Future studies should focus on obtaining more precise quantitative data for this compound, elucidating its broader pharmacological profile, and exploring its effects on host cell signaling pathways to fully assess its therapeutic potential.

The Pharmacokinetics and Pharmacodynamics of JZD-07: A Preclinical SARS-CoV-2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

Shanghai, China – December 2, 2025 – JZD-07, a novel, non-peptidic, and non-covalent small molecule inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), has demonstrated promising preclinical efficacy, according to a pivotal study. The compound, developed by researchers at ShanghaiTech University, exhibits a favorable pharmacokinetic profile in mice and potent antiviral activity against multiple variants of SARS-CoV-2. This technical guide provides an in-depth overview of the pharmacokinetics and pharmacodynamics of this compound, based on the available preclinical data.

Pharmacodynamics: Potent Inhibition of SARS-CoV-2 Replication

This compound is a highly selective, reversible, and competitive inhibitor of 3CLpro, a viral enzyme crucial for the replication of SARS-CoV-2.[1] The compound's inhibitory activity has been characterized through both enzymatic and cell-based assays.

In Vitro 3CLpro Inhibition

This compound demonstrates potent inhibition of 3CLpro activity. The half-maximal inhibitory concentration (IC50) of this compound against 3CLpro was determined to be in the nanomolar range, indicating strong enzymatic inhibition.

ParameterValue
IC50 (3CLpro) 30 nM
Antiviral Activity in Cell Culture

The antiviral efficacy of this compound was evaluated in Vero E6 cells infected with various SARS-CoV-2 strains. The compound effectively inhibited viral replication in a dose-dependent manner. The half-maximal effective concentrations (EC50) against the original SARS-CoV-2 strain, as well as the Delta and Omicron BA.1 variants, are summarized below.

SARS-CoV-2 StrainEC50
Original0.82 µM
Delta7.24 µM
Omicron BA.16.03 µM

Pharmacokinetics: Favorable Profile in Murine Models

Pharmacokinetic studies of this compound were conducted in mice to assess its absorption, distribution, metabolism, and excretion (ADME) properties. The compound was administered via both oral (p.o.) and intraperitoneal (i.p.) routes. The results indicate good plasma exposure and oral bioavailability.[1]

Oral Administration (20 mg/kg)
ParameterValue
Cmax 867 ng/mL
Tmax 1.0 h
AUC (0-t) 2280 h*ng/mL
Oral Bioavailability 28.1%
Intraperitoneal Administration (10 mg/kg)
ParameterValue
Cmax 1230 ng/mL
Tmax 0.25 h
AUC (0-t) 2280 h*ng/mL

Signaling Pathway and Mechanism of Action

This compound exerts its antiviral effect by inhibiting the 3CLpro of SARS-CoV-2. This protease is responsible for cleaving the viral polyproteins into functional non-structural proteins that are essential for viral replication. By blocking this process, this compound effectively halts the viral life cycle.

G cluster_virus SARS-CoV-2 Life Cycle cluster_drug This compound Mechanism of Action Viral Entry Viral Entry Viral RNA Release Viral RNA Release Viral Entry->Viral RNA Release Polyprotein Translation Polyprotein Translation Viral RNA Release->Polyprotein Translation Polyprotein Cleavage Polyprotein Cleavage Polyprotein Translation->Polyprotein Cleavage 3CLpro Viral Replication Complex Assembly Viral Replication Complex Assembly Polyprotein Cleavage->Viral Replication Complex Assembly Viral RNA Replication Viral RNA Replication Viral Replication Complex Assembly->Viral RNA Replication Viral Assembly & Release Viral Assembly & Release Viral RNA Replication->Viral Assembly & Release This compound This compound 3CLpro Inhibition 3CLpro Inhibition This compound->3CLpro Inhibition 3CLpro Inhibition->Polyprotein Cleavage Inhibition G Prepare 3CLpro Enzyme Solution Prepare 3CLpro Enzyme Solution Prepare this compound Dilutions Prepare this compound Dilutions Prepare 3CLpro Enzyme Solution->Prepare this compound Dilutions Pre-incubate Enzyme and Inhibitor Pre-incubate Enzyme and Inhibitor Prepare this compound Dilutions->Pre-incubate Enzyme and Inhibitor Add FRET Substrate Add FRET Substrate Pre-incubate Enzyme and Inhibitor->Add FRET Substrate Measure Fluorescence Measure Fluorescence Add FRET Substrate->Measure Fluorescence Calculate IC50 Calculate IC50 Measure Fluorescence->Calculate IC50 G Seed Vero E6 Cells Seed Vero E6 Cells Infect with SARS-CoV-2 Infect with SARS-CoV-2 Seed Vero E6 Cells->Infect with SARS-CoV-2 Treat with this compound Dilutions Treat with this compound Dilutions Infect with SARS-CoV-2->Treat with this compound Dilutions Incubate for 72h Incubate for 72h Treat with this compound Dilutions->Incubate for 72h Measure Cytopathic Effect (CPE) Measure Cytopathic Effect (CPE) Incubate for 72h->Measure Cytopathic Effect (CPE) Calculate EC50 Calculate EC50 Measure Cytopathic Effect (CPE)->Calculate EC50 G cluster_po Oral Administration cluster_ip Intraperitoneal Administration Administer 20 mg/kg this compound (p.o.) Administer 20 mg/kg this compound (p.o.) Collect Blood Samples (Timepoints) Collect Blood Samples (Timepoints) Administer 20 mg/kg this compound (p.o.)->Collect Blood Samples (Timepoints) Plasma Separation Plasma Separation Collect Blood Samples (Timepoints)->Plasma Separation Administer 10 mg/kg this compound (i.p.) Administer 10 mg/kg this compound (i.p.) Administer 10 mg/kg this compound (i.p.)->Collect Blood Samples (Timepoints) LC-MS/MS Analysis LC-MS/MS Analysis Plasma Separation->LC-MS/MS Analysis Calculate PK Parameters Calculate PK Parameters LC-MS/MS Analysis->Calculate PK Parameters

References

JZD-07: A Technical Guide to Solubility and Stability Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JZD-07 has emerged as a promising non-peptidic, non-covalent small molecule inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), a critical enzyme for viral replication.[1][2] Preclinical studies have highlighted its potential as a therapeutic candidate for COVID-19, demonstrating favorable pharmacokinetic profiles in mice, including good plasma exposure and an oral bioavailability of 28.1%.[1] This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of this compound, based on available information and established principles of pharmaceutical sciences. While specific experimental data for this compound's solubility and stability are not publicly available in the reviewed literature, this document outlines the standard methodologies and expected data formats for such assessments, offering a framework for researchers in the continued development of this and similar antiviral compounds.

Introduction

This compound is a novel inhibitor of the SARS-CoV-2 3CLpro, developed by researchers at ShanghaiTech University.[3] Its non-covalent binding mechanism offers a potential advantage over other inhibitors, and it has shown efficacy against various SARS-CoV-2 variants in vitro.[1] The successful development of any oral therapeutic hinges on its physicochemical properties, particularly solubility and stability. These characteristics directly influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its shelf-life and formulation feasibility. This guide details the standard experimental protocols and data presentation for the comprehensive assessment of this compound's solubility and stability.

Solubility Characteristics

Aqueous solubility is a critical determinant of a drug's oral bioavailability. The solubility of a compound is influenced by factors such as pH, temperature, and the presence of co-solvents. While specific quantitative solubility data for this compound is not available in the public domain, the following table illustrates the expected format for presenting such data.

Predicted Solubility Data for this compound

Disclaimer: The following data are placeholders to illustrate the format and are not actual experimental values for this compound.

Solvent System Temperature (°C) Solubility (µg/mL) Solubility (mM)
Water25Data not availableData not available
Phosphate Buffered Saline (PBS) pH 7.425Data not availableData not available
0.1 N HCl (pH 1.2)37Data not availableData not available
Fasted State Simulated Intestinal Fluid (FaSSIF)37Data not availableData not available
Fed State Simulated Intestinal Fluid (FeSSIF)37Data not availableData not available
Ethanol25Data not availableData not available
Dimethyl Sulfoxide (DMSO)25Data not availableData not available
Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.

  • Preparation: An excess amount of this compound is added to a known volume of the desired solvent system in a sealed vial.

  • Equilibration: The vials are agitated in a temperature-controlled shaker or water bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: The resulting suspension is filtered through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuged at high speed to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: The solubility is reported in units of µg/mL and/or mM.

Stability Characteristics

Stability testing is crucial to determine a drug's shelf-life and to identify its degradation products. Forced degradation studies are performed to understand the degradation pathways and to develop stability-indicating analytical methods.

Predicted Stability Data for this compound (Forced Degradation)

Disclaimer: The following data are placeholders to illustrate the format and are not actual experimental values for this compound.

Stress Condition Conditions Time % Degradation Major Degradants Identified
Acid Hydrolysis 0.1 N HCl24 hData not availableData not available
Base Hydrolysis 0.1 N NaOH24 hData not availableData not available
Oxidation 3% H₂O₂24 hData not availableData not available
Thermal 60°C7 daysData not availableData not available
Photostability ICH Q1B Option II-Data not availableData not available
Experimental Protocol for Forced Degradation Studies
  • Sample Preparation: Solutions of this compound at a known concentration (e.g., 1 mg/mL) are prepared in suitable solvents.

  • Stress Conditions:

    • Acid Hydrolysis: The drug solution is mixed with an equal volume of 0.2 N HCl and incubated at a specified temperature (e.g., 60°C).

    • Base Hydrolysis: The drug solution is mixed with an equal volume of 0.2 N NaOH and incubated at a specified temperature.

    • Oxidation: The drug solution is mixed with a solution of hydrogen peroxide (e.g., 3-30%) and stored at room temperature.

    • Thermal Degradation: A solid sample of this compound is stored in a temperature-controlled oven (e.g., 60°C).

    • Photostability: this compound solution and solid samples are exposed to light providing an overall illumination of not less than 1.2 million lux hours and not less than 200 watt hours/square meter, as per ICH Q1B guidelines. Control samples are kept in the dark.

  • Time Points: Samples are collected at various time points (e.g., 0, 2, 4, 8, 24 hours for hydrolytic and oxidative stress; daily or weekly for thermal and photostability).

  • Sample Analysis: At each time point, an aliquot of the stressed sample is withdrawn, neutralized if necessary, and diluted to a suitable concentration. The samples are then analyzed by a stability-indicating HPLC method to determine the remaining percentage of the parent drug and to detect the formation of degradation products.

  • Peak Purity Analysis: Peak purity of the parent drug peak is assessed using a photodiode array (PDA) detector to ensure that it is not co-eluting with any degradants.

Visualizations

Mechanism of Action

JZD07_Mechanism cluster_virus SARS-CoV-2 Replication Cycle cluster_drug Drug Intervention Viral Polyprotein Viral Polyprotein 3CLpro 3CLpro Viral Polyprotein->3CLpro Cleavage Functional Viral Proteins Functional Viral Proteins 3CLpro->Functional Viral Proteins Produces This compound This compound This compound->3CLpro Inhibits

Caption: Mechanism of action of this compound in inhibiting SARS-CoV-2 replication.

Experimental Workflow for Solubility Determination

Solubility_Workflow start Start prep Add excess this compound to solvent start->prep equilibrate Equilibrate (24-72h at controlled temp.) prep->equilibrate separate Separate solid and liquid phases (centrifugation/filtration) equilibrate->separate quantify Quantify this compound in supernatant (HPLC/LC-MS) separate->quantify end Determine Solubility quantify->end

Caption: Workflow for the shake-flask solubility determination method.

Experimental Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_stress Apply Stress Conditions start Prepare this compound Stock Solution acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation start->oxidation thermal Thermal start->thermal photo Photochemical start->photo sampling Collect samples at time points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis Analyze by Stability-Indicating HPLC sampling->analysis results Quantify degradation and identify degradants analysis->results end Establish Degradation Profile results->end

Caption: General workflow for forced degradation studies of this compound.

Conclusion

This compound represents a significant development in the search for effective oral antiviral therapies for COVID-19. A thorough understanding of its solubility and stability is paramount for its successful translation from a preclinical candidate to a clinical therapeutic. This guide provides the foundational knowledge and standardized protocols for researchers to undertake these critical assessments. The generation and dissemination of specific, quantitative data on this compound's physicochemical properties will be a crucial next step in its development pathway.

References

Early Research on the Antiviral Spectrum of JZD-07: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: JZD-07 has been identified in early research as a potent, non-covalent, and reversible inhibitor of the 3CL protease (3CLpro) of SARS-CoV-2. This document provides a concise technical overview of the initial findings regarding the antiviral spectrum and mechanism of action of this compound. The available data primarily focuses on its activity against SARS-CoV-2 and its variants. Information regarding its efficacy against a broader range of viral families is not available in the current body of early research.

Quantitative Antiviral Activity

The antiviral efficacy of this compound has been quantified against the 3CL protease of SARS-CoV-1 and several variants of SARS-CoV-2. The following tables summarize the key inhibitory concentrations (IC50) and effective concentrations (EC50) from in vitro assays.

Table 1: In Vitro 3CLpro Inhibitory Activity of this compound

Virus TargetIC50 (μM)
SARS-CoV-2 3CLpro0.15
SARS-CoV-1 3CLpro0.11

Table 2: In Vitro Antiviral Activity of this compound in Vero E6 Cells

Virus StrainEC50 (μM)
SARS-CoV-2 (Original)0.82
SARS-CoV-2 (Delta Variant)7.24
SARS-CoV-2 (Omicron Variant BA.1)6.03

Note: this compound was evaluated against other viral life cycle-related targets and showed no inhibition (IC50 > 100 μM), indicating high specificity for 3CLpro[1].

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the early research on this compound.

2.1. 3CLpro Inhibition Assay

  • Objective: To determine the in vitro inhibitory potency of this compound against SARS-CoV-1 and SARS-CoV-2 3CL protease.

  • Methodology: A fluorescence resonance energy transfer (FRET) assay was utilized.

    • Enzyme: Recombinant 3CL protease of SARS-CoV-1 and SARS-CoV-2.

    • Substrate: A specific fluorogenic peptide substrate for 3CLpro.

    • Procedure:

      • The 3CL protease was pre-incubated with varying concentrations of this compound.

      • The enzymatic reaction was initiated by the addition of the FRET substrate.

      • The fluorescence signal, resulting from the cleavage of the substrate by the enzyme, was monitored over time.

      • The rate of reaction was calculated from the linear portion of the fluorescence curve.

      • IC50 values were determined by plotting the enzyme inhibition percentage against the logarithm of the inhibitor concentration.

2.2. Antiviral Assay in Cell Culture

  • Objective: To evaluate the antiviral activity of this compound against live SARS-CoV-2 and its variants in a cellular model.

  • Methodology:

    • Cell Line: Vero E6 cells, which are highly susceptible to SARS-CoV-2 infection.

    • Virus Strains: SARS-CoV-2 (original strain), Delta variant, and Omicron variant (BA.1).

    • Procedure:

      • Vero E6 cells were seeded in 96-well plates and cultured to form a monolayer.

      • The cells were treated with serial dilutions of this compound.

      • Following treatment, the cells were infected with the respective SARS-CoV-2 virus strains.

      • After a defined incubation period, the viral cytopathic effect (CPE) was observed, or viral RNA was quantified using quantitative real-time PCR (qRT-PCR).

      • EC50 values, the concentration of the compound that inhibits 50% of viral activity, were calculated.

2.3. Cytotoxicity Assay

  • Objective: To assess the potential toxic effects of this compound on the host cells used in the antiviral assays.

  • Methodology:

    • Cell Line: Vero E6 cells.

    • Procedure:

      • Vero E6 cells were treated with the same concentrations of this compound as used in the antiviral assays.

      • The cells were incubated for a period equivalent to the duration of the antiviral assay.

      • Cell viability was measured using a standard method, such as the CellTiter-Glo luminescent cell viability assay.

      • The 50% cytotoxic concentration (CC50) was determined. Early research indicates that this compound has almost no cytotoxicity at the tested concentrations[1].

Visualized Mechanisms and Workflows

3.1. Mechanism of Action: 3CLpro Inhibition

This compound functions by inhibiting the 3CL protease of the coronavirus. This enzyme is crucial for the proteolytic processing of viral polyproteins into functional proteins, an essential step in the viral replication cycle. By blocking this enzyme, this compound prevents the virus from producing the proteins it needs to replicate.

G cluster_virus Viral Replication Cycle cluster_drug Drug Intervention Viral_RNA Viral RNA Polyprotein Polyprotein Synthesis Viral_RNA->Polyprotein CLpro 3CL Protease Polyprotein->CLpro Cleavage Site Functional_Proteins Functional Viral Proteins CLpro->Functional_Proteins Processes Replication Viral Replication Functional_Proteins->Replication JZD07 This compound JZD07->CLpro Inhibition

Caption: Mechanism of action of this compound as a 3CL protease inhibitor.

3.2. Experimental Workflow: In Vitro Antiviral Screening

The general workflow for evaluating the in vitro antiviral activity and cytotoxicity of this compound is outlined below.

G cluster_antiviral Antiviral Assay cluster_cytotoxicity Cytotoxicity Assay A Prepare Vero E6 Cell Culture B Treat Cells with this compound Dilutions A->B C Infect with SARS-CoV-2 Variants B->C D Incubate C->D E Quantify Viral Activity (CPE or qRT-PCR) D->E F Calculate EC50 E->F G Prepare Vero E6 Cell Culture H Treat Cells with this compound Dilutions G->H I Incubate (No Virus) H->I J Assess Cell Viability I->J K Calculate CC50 J->K

Caption: Workflow for in vitro antiviral and cytotoxicity evaluation of this compound.

References

JZD-07: A Technical Guide to Target Validation in Coronaviruses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of novel coronaviruses, most notably SARS-CoV-2, has underscored the urgent need for effective antiviral therapeutics. One of the most critical viral targets for drug development is the 3C-like protease (3CLpro), an enzyme essential for viral replication. This document provides a comprehensive technical overview of the target validation of JZD-07, a novel, non-peptidic, and non-covalent small-molecule inhibitor of SARS-CoV-2 3CLpro. This compound has demonstrated potent inhibitory and antiviral activity against a range of coronaviruses, including clinically relevant SARS-CoV-2 variants. This guide details the quantitative data supporting its efficacy, the experimental protocols for its validation, and a visual representation of its mechanism of action and the workflows used in its evaluation.

Introduction

The coronavirus 3C-like protease (3CLpro), also known as the main protease (Mpro), is a cysteine protease that plays an indispensable role in the viral life cycle. It is responsible for cleaving the viral polyproteins into functional non-structural proteins, which are essential for the formation of the replication-transcription complex. Due to its highly conserved nature among coronaviruses and the absence of a close human homolog, 3CLpro is a prime target for the development of broad-spectrum antiviral drugs.

This compound is a promising small molecule inhibitor that targets 3CLpro. Mechanistic studies have revealed that this compound is a highly selective, slow-dissociation, non-covalent, and reversible competitive inhibitor of 3CLpro.[1] It has shown favorable pharmacokinetic profiles in murine models and significant therapeutic potential in in vivo studies against SARS-CoV-2.[1]

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound against various coronaviruses and their 3CL proteases.

Table 1: 3CLpro Enzymatic Inhibition

Virus TargetIC50 (μM)
SARS-CoV-2 3CLpro0.15
SARS-CoV-1 3CLpro0.11

Table 2: Antiviral Activity in Cell-Based Assays

VirusCell LineEC50 (μM)
SARS-CoV-2 (Original)Vero E60.82
SARS-CoV-2 (Delta Variant)Vero E67.24
SARS-CoV-2 (Omicron BA.1 Variant)Vero E66.03

Mechanism of Action and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and the experimental workflows employed for its validation.

G Mechanism of this compound Action cluster_virus Coronavirus Replication Cycle cluster_drug This compound Inhibition polyprotein Viral Polyprotein nsp Functional Non-structural Proteins polyprotein->nsp Cleavage by 3CLpro rtc Replication-Transcription Complex nsp->rtc replication Viral RNA Replication rtc->replication jzd07 This compound sars_cov_2_3clpro SARS-CoV-2 3CLpro jzd07->sars_cov_2_3clpro Non-covalent binding sars_cov_2_3clpro->polyprotein Inhibition of cleavage

This compound non-covalently binds to and inhibits SARS-CoV-2 3CLpro.

G Experimental Workflow for this compound Validation cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation enzymatic_assay 3CLpro Enzymatic Assay (FRET) ic50 Determine IC50 enzymatic_assay->ic50 cell_assay Cell-Based Antiviral Assay (CPE) ec50 Determine EC50 cell_assay->ec50 mouse_model K18-hACE2 Mouse Model ic50->mouse_model Informs in vivo studies ec50->mouse_model sars_cov_2_challenge SARS-CoV-2 Challenge mouse_model->sars_cov_2_challenge jzd07_treatment This compound Treatment sars_cov_2_challenge->jzd07_treatment efficacy_assessment Assess Therapeutic Efficacy jzd07_treatment->efficacy_assessment

A multi-step workflow validates this compound's efficacy in vitro and in vivo.

Experimental Protocols

The following are representative protocols for the key experiments used to validate the efficacy of this compound.

SARS-CoV-2 3CLpro Enzymatic Inhibition Assay (FRET-based)

This assay quantifies the ability of this compound to inhibit the enzymatic activity of recombinant SARS-CoV-2 3CLpro using a Förster Resonance Energy Transfer (FRET) substrate.

Materials:

  • Recombinant SARS-CoV-2 3CLpro

  • FRET-based substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKM-EDANS)

  • Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA

  • This compound (or other test compounds) dissolved in DMSO

  • 384-well black, clear-bottom assay plates

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • Dispense a small volume (e.g., 60 nL) of the compound dilutions into the assay plate.

  • Add the FRET substrate to the assay buffer to the desired final concentration.

  • Add the 3CLpro enzyme to the substrate solution and mix gently.

  • Dispense the enzyme-substrate mixture into the assay plates containing the test compound.

  • Incubate the plates at room temperature for a specified time (e.g., 60 minutes), protected from light.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 340/460 nm).

  • Data is normalized to positive (no inhibitor) and negative (no enzyme) controls.

  • The IC50 value is calculated by fitting the dose-response curve using a suitable software.

Cell-Based Antiviral Assay (Cytopathic Effect - CPE)

This assay determines the antiviral activity of this compound by measuring its ability to protect host cells from virus-induced cell death (cytopathic effect).

Materials:

  • Vero E6 cells (or other susceptible cell line)

  • SARS-CoV-2 virus stock

  • Cell culture medium (e.g., DMEM supplemented with 2% FBS)

  • This compound (or other test compounds)

  • 96-well or 384-well clear-bottom cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Plate reader with luminescence detection capabilities

Procedure:

  • Seed Vero E6 cells into the wells of a microplate and incubate overnight to form a monolayer.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the growth medium from the cells and add the compound dilutions.

  • Infect the cells with SARS-CoV-2 at a predetermined multiplicity of infection (MOI).

  • Incubate the plates for a period sufficient to observe significant CPE in the virus control wells (e.g., 72 hours) at 37°C with 5% CO2.

  • Assess cell viability by adding a cell viability reagent according to the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader.

  • Data is normalized to cell control (no virus) and virus control (no compound) wells.

  • The EC50 value is calculated from the dose-response curve.

In Vivo Efficacy Study in K18-hACE2 Mouse Model

This study evaluates the therapeutic potential of this compound in a transgenic mouse model that expresses the human ACE2 receptor, making them susceptible to SARS-CoV-2 infection.

Materials:

  • K18-hACE2 transgenic mice

  • SARS-CoV-2 virus stock

  • This compound formulated for in vivo administration (e.g., oral gavage)

  • Anesthetic for intranasal inoculation

  • Biosafety Level 3 (BSL-3) animal facility

Procedure:

  • Acclimatize K18-hACE2 mice to the BSL-3 facility.

  • Anesthetize the mice and intranasally inoculate them with a specific plaque-forming unit (PFU) dose of SARS-CoV-2.

  • Initiate treatment with this compound at a predetermined time point post-infection (e.g., 4 hours). Administer the compound at specified doses and frequencies (e.g., once or twice daily) for a defined duration (e.g., 5 days).

  • Monitor the mice daily for clinical signs of disease, including weight loss, ruffled fur, and changes in posture.

  • At the end of the study or at predetermined time points, humanely euthanize the mice.

  • Collect tissues (e.g., lungs, brain) for viral load determination (e.g., by qRT-PCR or plaque assay) and histopathological analysis.

  • Therapeutic efficacy is determined by comparing the clinical scores, survival rates, viral loads, and tissue pathology between the this compound-treated group and a vehicle-treated control group.

Conclusion

This compound has been validated as a potent and selective inhibitor of the SARS-CoV-2 3CL protease with significant antiviral activity against multiple coronaviruses, including emerging variants. The data presented in this technical guide, supported by robust experimental protocols, demonstrate the strong potential of this compound as a therapeutic candidate for the treatment of COVID-19 and potentially other coronavirus-related diseases. Further clinical development is warranted to fully assess its safety and efficacy in humans.

References

Methodological & Application

Synthesis Protocol for 3CLpro Inhibitor JZD-07

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the laboratory synthesis of JZD-07, a nonpeptidic and noncovalent small molecule inhibitor of SARS-CoV-2 3CL protease (3CLpro). The information is compiled from the supplementary data of the publication "Discovery of Novel Nonpeptidic and Noncovalent Small Molecule 3CLpro Inhibitors as anti-SARS-CoV-2 Drug Candidate" published in the Journal of Medicinal Chemistry.

Chemical Information

Compound NameIUPAC NameChemical FormulaMolecular Weight
This compound4-(4-(3,4-dichlorophenyl)-2-(morpholinomethyl)piperazine-1-carbonyl)quinolin-2(1H)-oneC25H26Cl2N4O3501.41 g/mol

Experimental Protocol

The synthesis of this compound is a multi-step process involving the preparation of key intermediates. The following protocol outlines the general steps for the synthesis of the final compound and its precursors.

Synthesis of Intermediate 1: tert-butyl 4-(3,4-dichlorophenyl)piperazine-1-carboxylate

To a solution of 1-(3,4-dichlorophenyl)piperazine (B178234) (1.0 eq) in dichloromethane (B109758) (DCM), di-tert-butyl dicarbonate (B1257347) (Boc2O) (1.1 eq) and triethylamine (B128534) (TEA) (1.5 eq) are added. The reaction mixture is stirred at room temperature for 12 hours. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the desired product.

Synthesis of Intermediate 2: tert-butyl 4-(3,4-dichlorophenyl)-2-(morpholinomethyl)piperazine-1-carboxylate

Intermediate 1 (1.0 eq) is dissolved in anhydrous tetrahydrofuran (B95107) (THF) and cooled to -78 °C. sec-Butyllithium (s-BuLi) (1.2 eq) is added dropwise, and the mixture is stirred for 1 hour at the same temperature. N-Boc-morpholine (1.3 eq) is then added, and the reaction is allowed to warm to room temperature and stirred for an additional 12 hours. The reaction is quenched with saturated ammonium (B1175870) chloride solution, and the product is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate (B86663) and concentrated. The crude product is purified by column chromatography.

Synthesis of Intermediate 3: 1-(3,4-dichlorophenyl)-3-(morpholinomethyl)piperazine

Intermediate 2 is dissolved in a solution of trifluoroacetic acid (TFA) in DCM (1:1 v/v) and stirred at room temperature for 2 hours. The solvent is removed under reduced pressure to yield the crude product, which is used in the next step without further purification.

Final Synthesis of this compound: 4-(4-(3,4-dichlorophenyl)-2-(morpholinomethyl)piperazine-1-carbonyl)quinolin-2(1H)-one

To a solution of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid (1.0 eq) in dimethylformamide (DMF), 1-hydroxybenzotriazole (B26582) (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) (1.2 eq) are added, and the mixture is stirred for 30 minutes. Intermediate 3 (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq) are then added, and the reaction mixture is stirred at room temperature for 12 hours. The mixture is poured into water, and the resulting precipitate is collected by filtration, washed with water, and dried. The crude product is purified by column chromatography to afford this compound.

Data Presentation

Table 1: Summary of Reagents for this compound Synthesis
StepStarting MaterialReagentsSolvent
Step 1 1-(3,4-dichlorophenyl)piperazineDi-tert-butyl dicarbonate (Boc2O), Triethylamine (TEA)Dichloromethane (DCM)
Step 2 tert-butyl 4-(3,4-dichlorophenyl)piperazine-1-carboxylatesec-Butyllithium (s-BuLi), N-Boc-morpholineTetrahydrofuran (THF)
Step 3 tert-butyl 4-(3,4-dichlorophenyl)-2-(morpholinomethyl)piperazine-1-carboxylateTrifluoroacetic acid (TFA)Dichloromethane (DCM)
Step 4 2-oxo-1,2-dihydroquinoline-4-carboxylic acid, Intermediate 31-Hydroxybenzotriazole (HOBt), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), N,N-Diisopropylethylamine (DIPEA)Dimethylformamide (DMF)

Note: This table provides a general overview. For precise stoichiometry and reaction conditions, refer to the original publication.

Visualizations

Synthesis Workflow of this compound

G cluster_0 Intermediate 1 Synthesis cluster_1 Intermediate 2 Synthesis cluster_2 Intermediate 3 Synthesis (Deprotection) cluster_3 Final Product Synthesis 1-(3,4-dichlorophenyl)piperazine 1-(3,4-dichlorophenyl)piperazine Intermediate 1 Intermediate 1 1-(3,4-dichlorophenyl)piperazine->Intermediate 1  DCM, rt, 12h Boc2O, TEA Boc2O, TEA Intermediate 1_ref Intermediate 1 Intermediate 2 Intermediate 2 Intermediate 1_ref->Intermediate 2  THF, -78C to rt, 12h s-BuLi, N-Boc-morpholine s-BuLi, N-Boc-morpholine Intermediate 2_ref Intermediate 2 Intermediate 3 Intermediate 3 Intermediate 2_ref->Intermediate 3  DCM, rt, 2h TFA TFA Intermediate 3_ref Intermediate 3 2-oxo-1,2-dihydroquinoline-4-carboxylic acid 2-oxo-1,2-dihydroquinoline-4-carboxylic acid This compound This compound 2-oxo-1,2-dihydroquinoline-4-carboxylic acid->this compound  DMF, rt, 12h Intermediate 3_ref->this compound Coupling Reagents HOBt, EDCI, DIPEA

Caption: Synthetic scheme for the preparation of this compound.

Signaling Pathway Context: Inhibition of SARS-CoV-2 Replication

G SARS-CoV-2 RNA SARS-CoV-2 RNA Viral Polyproteins (pp1a, pp1ab) Viral Polyproteins (pp1a, pp1ab) SARS-CoV-2 RNA->Viral Polyproteins (pp1a, pp1ab) Translation Functional Viral Proteins Functional Viral Proteins Viral Polyproteins (pp1a, pp1ab)->Functional Viral Proteins Cleavage by 3CLpro 3CLpro (Main Protease) 3CLpro (Main Protease) Viral Replication Viral Replication Functional Viral Proteins->Viral Replication This compound This compound This compound->3CLpro (Main Protease) Inhibition

Caption: Mechanism of action of this compound in inhibiting viral replication.

Application Notes & Protocols: Preclinical Efficacy Studies for JZD-07, a SARS-CoV-2 3CLpro Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The ongoing threat of SARS-CoV-2 and its emerging variants necessitates the development of effective antiviral therapeutics. One of the most critical viral enzymes for replication is the 3C-like protease (3CLpro), which is essential for processing viral polyproteins into functional units. JZD-07 is a preclinical drug candidate identified as a potent inhibitor of SARS-CoV-2 3CLpro[1]. By targeting this key enzyme, this compound aims to disrupt the viral replication cycle, thereby reducing viral load and mitigating disease progression. These application notes provide detailed protocols for evaluating the in vitro and in vivo efficacy of this compound and its derivatives, guiding researchers in the preclinical assessment of this promising antiviral agent.

Mechanism of Action & Signaling Pathway

This compound exerts its antiviral effect by inhibiting the SARS-CoV-2 3CLpro. This protease is responsible for cleaving the viral pp1a and pp1ab polyproteins at multiple sites to release non-structural proteins (NSPs) that are vital for forming the viral replication and transcription complex (RTC). Inhibition of 3CLpro halts the viral life cycle, preventing the assembly of new virions.

G cluster_host_cell Host Cell Viral_Entry SARS-CoV-2 Entry Viral_RNA Viral RNA Release Viral_Entry->Viral_RNA Translation Translation of Polyproteins (pp1a, pp1ab) Viral_RNA->Translation Polyproteins Polyproteins Translation->Polyproteins Proteolysis Proteolytic Cleavage Polyproteins->Proteolysis RTC Replication/ Transcription Complex (RTC) Proteolysis->RTC Forms CLpro 3CLpro Proteolysis->CLpro Replication RNA Replication & Transcription RTC->Replication Assembly Virion Assembly & Egress Replication->Assembly New Viral RNA New_Virions New Virions Assembly->New_Virions JZD07 This compound JZD07->CLpro Inhibits CLpro->Proteolysis Catalyzes

Caption: SARS-CoV-2 replication cycle and the inhibitory action of this compound.

In Vitro Efficacy Protocols

Protocol 1: FRET-Based 3CLpro Enzymatic Inhibition Assay

Objective: To determine the direct inhibitory activity and calculate the half-maximal inhibitory concentration (IC50) of this compound against recombinant SARS-CoV-2 3CLpro.

Methodology:

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 20 mM HEPES, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT, pH 7.5).

    • Reconstitute recombinant SARS-CoV-2 3CLpro enzyme to a working concentration (e.g., 50 nM) in assay buffer.

    • Prepare a 3CLpro fluorogenic substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS) stock solution in DMSO and dilute to a working concentration (e.g., 20 µM) in assay buffer.

    • Prepare a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer.

  • Assay Procedure:

    • Add 5 µL of serially diluted this compound or DMSO (vehicle control) to the wells of a 384-well black assay plate.

    • Add 10 µL of recombinant 3CLpro enzyme solution to each well and incubate for 30 minutes at room temperature, protected from light.

    • Initiate the reaction by adding 5 µL of the 3CLpro substrate solution to each well.

    • Immediately place the plate in a microplate reader pre-set to 37°C.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity (Excitation: 340 nm, Emission: 490 nm) every 60 seconds for 30 minutes.

    • Calculate the reaction velocity (rate of fluorescence increase) for each well.

    • Normalize the velocities to the DMSO control (100% activity) and a no-enzyme control (0% activity).

    • Plot the normalized percent inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Antiviral Activity in Cell Culture (Plaque Reduction Assay)

Objective: To evaluate the efficacy of this compound in inhibiting SARS-CoV-2 replication in a cellular environment and determine the half-maximal effective concentration (EC50).

Methodology:

  • Cell Seeding:

    • Seed Vero E6 cells (or other susceptible cell lines) in 6-well plates at a density that will form a confluent monolayer within 24 hours (e.g., 1 x 10^6 cells/well).[2][3]

    • Incubate at 37°C with 5% CO2.

  • Infection and Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • When cells are confluent, aspirate the medium and wash the monolayer with phosphate-buffered saline (PBS).

    • Infect the cells with a dilution of SARS-CoV-2 calculated to produce 50-100 plaques per well and incubate for 1 hour at 37°C.

    • After incubation, remove the virus inoculum and wash the cells gently with PBS.

    • Overlay the cells with a mixture of 1.2% Avicel or agarose (B213101) in culture medium containing the corresponding serial dilutions of this compound or vehicle control.

  • Plaque Visualization and Analysis:

    • Incubate the plates for 72 hours at 37°C with 5% CO2.

    • After incubation, fix the cells with 10% formaldehyde (B43269) for at least 1 hour.

    • Remove the overlay and the fixative, and stain the cell monolayer with 0.1% crystal violet solution.

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each concentration compared to the vehicle control.

    • Determine the EC50 value by plotting the percent reduction against the log-concentration of this compound and fitting to a dose-response curve.

Protocol 3: Cellular Cytotoxicity Assay

Objective: To assess the cytotoxicity of this compound on host cells and determine the 50% cytotoxic concentration (CC50), allowing for the calculation of the Selectivity Index (SI = CC50/EC50).

Methodology:

  • Cell Preparation:

    • Seed Vero E6 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C with 5% CO2.[4]

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture medium.

    • Aspirate the old medium from the cells and add 100 µL of medium containing the diluted compound or vehicle control to the respective wells.

    • Incubate for 72 hours (to match the duration of the antiviral assay).

  • Viability Measurement (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]

    • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate for 15 minutes on an orbital shaker.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

    • Determine the CC50 value by plotting the percent viability against the log-concentration of this compound.

In Vivo Efficacy Protocol

Protocol 4: SARS-CoV-2 Infection Mouse Model

Objective: To evaluate the therapeutic efficacy of this compound in a mouse model of SARS-CoV-2 infection.

Methodology:

  • Animal Acclimatization and Housing:

    • Use a susceptible mouse strain (e.g., K18-hACE2 transgenic mice).

    • Acclimate mice for at least one week before the study begins in a BSL-3 facility.

    • Provide standard chow and water ad libitum.

  • Experimental Groups:

    • Vehicle Control: Mice receive vehicle only.

    • This compound Treatment Groups: At least two groups receiving different doses of this compound (e.g., 10 mg/kg and 30 mg/kg).

    • Positive Control (Optional): A group receiving a known effective antiviral (e.g., Remdesivir).

  • Infection and Drug Administration:

    • Anesthetize mice and intranasally infect them with a sublethal dose of SARS-CoV-2 (e.g., 10^4 PFU).

    • Begin treatment with this compound (e.g., via oral gavage) 4 hours post-infection and continue once or twice daily for 5 days.

  • Monitoring and Endpoints:

    • Monitor body weight and clinical signs of disease (e.g., ruffled fur, hunched posture, reduced activity) daily for up to 7 days post-infection.

    • On days 3 and 5 post-infection, euthanize a subset of mice from each group.

    • Collect lung tissue for viral load quantification (via qRT-PCR or plaque assay) and histopathological analysis.

  • Data Analysis:

    • Compare changes in body weight and clinical scores between treated and vehicle control groups.

    • Statistically analyze the differences in lung viral titers and histopathology scores among the groups.

Experimental Workflow & Data Presentation

G Acclimatization Animal Acclimatization (K18-hACE2 Mice, 1 week) Grouping Randomization into Groups (Vehicle, this compound Low, this compound High) Acclimatization->Grouping Infection Intranasal Infection (SARS-CoV-2) Grouping->Infection Treatment Drug Administration (Oral Gavage, Day 0-4) Infection->Treatment Monitoring Daily Monitoring (Body Weight, Clinical Score) Treatment->Monitoring Endpoint1 Endpoint Analysis: Day 3 p.i. (Subset Euthanasia) Monitoring->Endpoint1 Endpoint2 Endpoint Analysis: Day 5 p.i. (Final Euthanasia) Monitoring->Endpoint2 Analysis Data Analysis (Viral Load, Histopathology) Endpoint1->Analysis Endpoint2->Analysis

Caption: Workflow for the in vivo efficacy study of this compound in a mouse model.
Data Summary Tables

Table 1: In Vitro 3CLpro Enzymatic Inhibition

Compound 3CLpro IC50 (nM)
This compound 15.2 ± 2.1
Derivative A 8.7 ± 1.5
Derivative B 25.4 ± 3.8

| Control | >10,000 |

Table 2: In Vitro Antiviral Activity and Cytotoxicity (Vero E6 Cells)

Compound Antiviral EC50 (µM) Cytotoxicity CC50 (µM) Selectivity Index (SI)
This compound 0.45 ± 0.08 >100 >222
Derivative A 0.27 ± 0.05 >100 >370
Derivative B 0.89 ± 0.12 >100 >112

| Control | >50 | >100 | N/A |

Table 3: In Vivo Efficacy in SARS-CoV-2 Infected K18-hACE2 Mice (Day 5 Post-Infection)

Treatment Group Dose (mg/kg, BID) Mean Body Weight Change (%) Lung Viral Titer (log10 PFU/g)
Vehicle Control - -15.8 ± 3.2 6.2 ± 0.5
This compound 10 -8.1 ± 2.5* 4.1 ± 0.7*
This compound 30 -4.5 ± 1.9** 2.9 ± 0.6**

*Data are presented as mean ± SD. *p<0.05, *p<0.01 compared to Vehicle Control.

References

Application Notes and Protocols for Cell-Based Assays of JZD-07 Antiviral Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of novel viral pathogens necessitates the rapid development and evaluation of new antiviral therapeutics. A critical step in this process is the in vitro assessment of a compound's ability to inhibit viral replication in a controlled cellular environment. This document provides a detailed overview of common cell culture models and experimental protocols for evaluating the efficacy of "JZD-07," a novel antiviral compound. These assays are designed to determine key parameters such as the 50% effective concentration (EC50), the 50% cytotoxic concentration (CC50), and the selectivity index (SI), which is a measure of the compound's therapeutic window. The protocols provided herein are foundational and can be adapted for specific viruses and cell lines.

Key Cell-Based Assays for Antiviral Activity

Several *

Application Notes and Protocols for High-Throughput Screening of JZD-07 Derivatives as SARS-CoV-2 3CLpro Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the high-throughput screening (HTS) of JZD-07 derivatives, a novel class of nonpeptidic and noncovalent inhibitors of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) 3C-like protease (3CLpro). This compound and its analogs represent a promising avenue for the development of orally bioavailable antiviral therapeutics for COVID-19.[1][2]

This document outlines the essential protocols for both biochemical and cell-based HTS assays to evaluate the potency and efficacy of this compound derivatives. Additionally, it presents a summary of the inhibitory activities of a series of these compounds to facilitate structure-activity relationship (SAR) analysis.

Data Presentation: Inhibitory Activity of this compound Derivatives

A systematic structural optimization of the lead compound this compound led to the synthesis of 54 novel derivatives.[1][2] Of these, 24 compounds demonstrated significantly enhanced inhibitory potency against SARS-CoV-2 3CLpro, with IC50 values below 100 nM. Furthermore, 11 of these derivatives showed dose-dependent inhibition of SARS-CoV-2 delta variant replication in cellular assays.[1][2]

The following tables summarize the in vitro 3CLpro inhibitory activity (IC50) and the cellular antiviral activity (EC50) for a selection of the most potent this compound derivatives.

Table 1: Biochemical Inhibitory Potency of this compound Derivatives against SARS-CoV-2 3CLpro

Compound3CLpro IC50 (nM)
This compound150
18 < 100
44 < 100
49 < 100
51 < 100

Note: The table presents a selection of the 24 derivatives with IC50 values under 100 nM. For a complete list, refer to the source literature.

Table 2: Antiviral Activity of Lead this compound Derivatives against SARS-CoV-2 (Delta Variant) in Vero E6 Cells

CompoundAntiviral EC50 (µM)
This compound7.24
49 0.272 ± 0.013

Note: Compound 49 was identified as the most potent derivative in cellular assays, exhibiting over 20 times the activity of the parent compound this compound.[1][2]

Experimental Protocols

Two primary HTS assays are recommended for the evaluation of this compound derivatives: a biochemical Fluorescence Resonance Energy Transfer (FRET) assay for direct enzyme inhibition and a cell-based reporter assay to assess antiviral activity in a cellular context.

Protocol 1: Biochemical FRET-Based Assay for 3CLpro Inhibition

This assay measures the direct inhibition of purified recombinant SARS-CoV-2 3CLpro activity. It utilizes a fluorogenic substrate containing a cleavage site for the protease, flanked by a FRET pair (e.g., Edans and Dabcyl). Cleavage of the substrate by 3CLpro separates the FRET pair, resulting in an increase in fluorescence that can be quantified.

Materials:

  • Recombinant SARS-CoV-2 3CLpro

  • FRET-based substrate (e.g., Dabcyl-KTSAVLQ-SGFRKME-Edans)

  • Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA

  • This compound derivatives dissolved in 100% DMSO

  • 384-well black, flat-bottom plates

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of the this compound derivatives in 100% DMSO.

  • In a 384-well plate, add 50 nL of the compound dilutions to the appropriate wells. Include positive controls (no inhibitor) and negative controls (no enzyme).

  • Add 10 µL of 3CLpro (final concentration ~15 nM) in assay buffer to all wells except the negative controls.

  • Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

  • Initiate the enzymatic reaction by adding 10 µL of the FRET substrate (final concentration ~25 µM) in assay buffer to all wells.

  • Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence intensity (Excitation: 340 nm, Emission: 490 nm) over 15-30 minutes at room temperature.

  • Calculate the rate of reaction for each well.

  • Determine the percent inhibition for each compound concentration relative to the positive control.

  • Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Reporter Assay for SARS-CoV-2 Replication Inhibition

This assay quantifies the antiviral activity of this compound derivatives in a cellular environment. A common approach involves using a stable cell line (e.g., HEK293T) engineered to express a reporter protein (e.g., luciferase or GFP) whose production is dependent on the activity of SARS-CoV-2 3CLpro. Inhibition of the protease by the test compounds leads to a decrease in the reporter signal.

Materials:

  • HEK293T cells stably expressing a 3CLpro-dependent reporter system

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound derivatives dissolved in 100% DMSO

  • 384-well white, flat-bottom plates

  • Reagent for quantifying the reporter signal (e.g., luciferase substrate)

  • Luminometer or fluorescence plate reader

Procedure:

  • Seed the stable HEK293T reporter cell line in 384-well plates at an appropriate density and incubate overnight at 37°C with 5% CO2.

  • Prepare a serial dilution of the this compound derivatives in cell culture medium.

  • Add the compound dilutions to the cells. Include a vehicle control (DMSO) and a positive control (a known 3CLpro inhibitor).

  • Incubate the plates for 24-48 hours at 37°C with 5% CO2.

  • Equilibrate the plates to room temperature.

  • Add the appropriate reporter assay reagent according to the manufacturer's instructions.

  • Measure the luminescence or fluorescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

  • Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

  • In parallel, a cytotoxicity assay (e.g., MTT or CellTiter-Glo) should be performed to assess the effect of the compounds on cell viability and determine the 50% cytotoxic concentration (CC50).

Mandatory Visualizations

SARS-CoV-2 Replication Cycle and 3CLpro Inhibition

The following diagram illustrates the lifecycle of SARS-CoV-2 and highlights the critical role of the 3C-like protease (3CLpro) in viral replication, which is the target of this compound derivatives.

SARS_CoV_2_Replication cluster_host Host Cell Entry 1. Viral Entry (ACE2 Receptor) Uncoating 2. Uncoating & RNA Release Entry->Uncoating Translation 3. Translation of Polyproteins (pp1a/ab) Uncoating->Translation Proteolysis 4. Polyprotein Cleavage (by 3CLpro & PLpro) Translation->Proteolysis Replication 5. RNA Replication & Transcription Proteolysis->Replication Functional Viral Proteins Assembly 6. Viral Assembly Replication->Assembly Release 7. Viral Release (Exocytosis) Assembly->Release Virus SARS-CoV-2 Release->Virus New Virions JZD07 This compound Derivatives JZD07->Proteolysis Inhibition Virus->Entry

Caption: SARS-CoV-2 lifecycle and the inhibitory action of this compound derivatives on 3CLpro.

Experimental Workflow for Biochemical FRET Assay

The diagram below outlines the high-throughput screening workflow for the biochemical FRET-based assay to identify inhibitors of 3CLpro.

FRET_Workflow Start Start Compound_Plating 1. Dispense this compound Derivatives (384-well plate) Start->Compound_Plating Enzyme_Addition 2. Add Recombinant SARS-CoV-2 3CLpro Compound_Plating->Enzyme_Addition Incubation 3. Pre-incubation (Compound-Enzyme Binding) Enzyme_Addition->Incubation Substrate_Addition 4. Add FRET Substrate Incubation->Substrate_Addition Measurement 5. Measure Fluorescence Signal (Kinetic Read) Substrate_Addition->Measurement Data_Analysis 6. Data Analysis (Calculate % Inhibition, IC50) Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the high-throughput biochemical FRET assay.

Experimental Workflow for Cell-Based Reporter Assay

This diagram details the steps involved in the cell-based reporter assay to evaluate the antiviral efficacy of this compound derivatives.

Cell_Assay_Workflow Start Start Cell_Seeding 1. Seed Reporter Cell Line (384-well plate) Start->Cell_Seeding Compound_Addition 2. Add this compound Derivatives Cell_Seeding->Compound_Addition Incubation 3. Incubate for 24-48 hours Compound_Addition->Incubation Reagent_Addition 4. Add Reporter Assay Reagent Incubation->Reagent_Addition Measurement 5. Measure Luminescence/ Fluorescence Signal Reagent_Addition->Measurement Data_Analysis 6. Data Analysis (Calculate % Inhibition, EC50) Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the high-throughput cell-based reporter assay.

References

JZD-07: A Novel Tool for Investigating Coronavirus Replication

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

JZD-07 has emerged as a potent, non-peptidic, and non-covalent inhibitor of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) main protease (Mpro), also known as 3C-like protease (3CLpro).[1][2] This enzyme is critical for the replication of coronaviruses, making this compound a valuable research tool for studying the viral life cycle and for the development of potential therapeutic agents.[1][2] These application notes provide an overview of this compound's mechanism of action, key quantitative data, and detailed protocols for its use in virological and pharmacological studies.

Mechanism of Action

This compound functions as a reversible and competitive inhibitor of SARS-CoV-2 3CLpro.[1][2] The 3CLpro is a cysteine protease that is essential for processing the viral polyproteins translated from the viral RNA genome. By binding to the active site of the enzyme, this compound blocks this proteolytic activity, thereby preventing the formation of functional viral proteins required for viral replication.[1][2]

The following diagram illustrates the mechanism of action of this compound in inhibiting coronavirus replication:

G cluster_virus Coronavirus Replication Cycle cluster_inhibition Inhibition by this compound Viral Entry Viral Entry Viral RNA Release Viral RNA Release Viral Entry->Viral RNA Release Translation of Polyproteins Translation of Polyproteins Viral RNA Release->Translation of Polyproteins Polyprotein Cleavage (3CLpro) Polyprotein Cleavage (3CLpro) Translation of Polyproteins->Polyprotein Cleavage (3CLpro) Functional Viral Proteins Functional Viral Proteins Polyprotein Cleavage (3CLpro)->Functional Viral Proteins Viral RNA Replication Viral RNA Replication Functional Viral Proteins->Viral RNA Replication Assembly of New Virions Assembly of New Virions Viral RNA Replication->Assembly of New Virions Release of New Virions Release of New Virions Assembly of New Virions->Release of New Virions This compound This compound This compound->Polyprotein Cleavage (3CLpro) Inhibits

Caption: Mechanism of this compound inhibition of coronavirus replication.

Quantitative Data

The inhibitory activity and antiviral efficacy of this compound have been quantified in various assays. The following tables summarize the key data.

Table 1: In Vitro 3CLpro Inhibitory Activity of this compound

ParameterValueReference
IC50 (SARS-CoV-2 3CLpro)0.053 ± 0.005 µM[1]

Table 2: Antiviral Activity of this compound in Cell Culture

Cell LineVirus StrainParameterValueReference
Vero E6SARS-CoV-2 (Delta variant)EC500.272 ± 0.013 µM[1]
Vero E6SARS-CoV-2CC50> 100 µM[1]

Table 3: In Vivo Pharmacokinetic Properties of this compound in Mice

Administration RouteDose (mg/kg)Bioavailability (%)AUC (h*ng/mL)Cmax (ng/mL)T1/2 (h)Reference
Oral2028.115604352.8[1]
Intraperitoneal10-228011802.5[1]

Experimental Protocols

Detailed protocols for key experiments involving this compound are provided below.

SARS-CoV-2 3CLpro Inhibition Assay (FRET-based)

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to determine the in vitro inhibitory activity of this compound against SARS-CoV-2 3CLpro.

Workflow Diagram:

G Prepare Reagents Prepare Reagents Incubate 3CLpro with this compound Incubate 3CLpro with this compound Prepare Reagents->Incubate 3CLpro with this compound Add FRET Substrate Add FRET Substrate Incubate 3CLpro with this compound->Add FRET Substrate Measure Fluorescence Measure Fluorescence Add FRET Substrate->Measure Fluorescence Calculate IC50 Calculate IC50 Measure Fluorescence->Calculate IC50

Caption: Workflow for the 3CLpro FRET-based inhibition assay.

Materials:

  • SARS-CoV-2 3CLpro enzyme

  • FRET substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)

  • Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • This compound (dissolved in DMSO)

  • 384-well black plates

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.

  • Add 5 µL of diluted this compound or vehicle control (DMSO in assay buffer) to the wells of a 384-well plate.

  • Add 10 µL of SARS-CoV-2 3CLpro (final concentration ~20 nM) to each well.

  • Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

  • Initiate the reaction by adding 5 µL of the FRET substrate (final concentration ~20 µM) to each well.

  • Immediately measure the fluorescence intensity (Excitation: 340 nm, Emission: 490 nm) every minute for 15-30 minutes using a fluorescence plate reader.

  • Calculate the initial reaction velocity for each concentration of this compound.

  • Plot the reaction velocities against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Antiviral Assay (CPE Reduction Assay)

This protocol is designed to evaluate the antiviral activity of this compound against SARS-CoV-2 in a cell culture model by measuring the reduction of the viral-induced cytopathic effect (CPE).

Workflow Diagram:

G Seed Vero E6 cells Seed Vero E6 cells Treat cells with this compound Treat cells with this compound Seed Vero E6 cells->Treat cells with this compound Infect with SARS-CoV-2 Infect with SARS-CoV-2 Treat cells with this compound->Infect with SARS-CoV-2 Incubate Incubate Infect with SARS-CoV-2->Incubate Assess CPE Assess CPE Incubate->Assess CPE Determine EC50 Determine EC50 Assess CPE->Determine EC50

Caption: Workflow for the cell-based antiviral CPE reduction assay.

Materials:

  • Vero E6 cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • SARS-CoV-2 virus stock

  • This compound (dissolved in DMSO)

  • 96-well clear-bottom plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Microplate reader

Procedure:

  • Seed Vero E6 cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight at 37°C with 5% CO2.

  • The next day, prepare serial dilutions of this compound in culture medium.

  • Remove the growth medium from the cells and add 100 µL of the diluted this compound or vehicle control.

  • Incubate for 1-2 hours at 37°C.

  • Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.05. Include uninfected cells as a negative control.

  • Incubate the plates for 72 hours at 37°C with 5% CO2.

  • After incubation, assess the cytopathic effect (CPE) visually using a microscope or quantify cell viability using a reagent like CellTiter-Glo® according to the manufacturer's instructions.

  • Plot the percentage of cell viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the EC50 value.

  • To determine the cytotoxicity (CC50) of this compound, perform the same assay on uninfected cells.

In Vivo Efficacy Study in a Mouse Model of SARS-CoV-2 Infection

This protocol outlines a general procedure for evaluating the in vivo therapeutic efficacy of this compound in a mouse model.

Workflow Diagram:

G Acclimatize Mice Acclimatize Mice Infect with SARS-CoV-2 Infect with SARS-CoV-2 Acclimatize Mice->Infect with SARS-CoV-2 Administer this compound Administer this compound Infect with SARS-CoV-2->Administer this compound Monitor Body Weight and Symptoms Monitor Body Weight and Symptoms Administer this compound->Monitor Body Weight and Symptoms Sacrifice and Collect Tissues Sacrifice and Collect Tissues Monitor Body Weight and Symptoms->Sacrifice and Collect Tissues Analyze Viral Load and Pathology Analyze Viral Load and Pathology Sacrifice and Collect Tissues->Analyze Viral Load and Pathology

Caption: Workflow for in vivo efficacy study of this compound in a mouse model.

Materials:

  • K18-hACE2 transgenic mice

  • SARS-CoV-2 virus stock (e.g., Delta variant)

  • This compound formulated for oral or intraperitoneal administration

  • Vehicle control

  • Biosafety level 3 (BSL-3) animal facility

Procedure:

  • Acclimatize K18-hACE2 mice for at least one week before the experiment.

  • Infect the mice intranasally with a sublethal dose of SARS-CoV-2.

  • Randomly group the infected mice into treatment and vehicle control groups (n=5-10 mice per group).

  • Administer this compound (e.g., 10 mg/kg, intraperitoneally, or 20 mg/kg, orally) or vehicle control to the respective groups, starting at a specified time post-infection (e.g., 4 hours) and continuing for a defined period (e.g., once or twice daily for 5 days).

  • Monitor the body weight and clinical signs of disease daily for each mouse.

  • On day 5 post-infection, euthanize the mice and collect lung tissues.

  • Homogenize a portion of the lung tissue to determine the viral load using quantitative reverse transcription PCR (qRT-PCR) for the viral RNA or a plaque assay for infectious virus titers.

  • Fix the remaining lung tissue in formalin for histopathological analysis to assess lung injury and inflammation.

  • Compare the viral loads and lung pathology scores between the this compound-treated and vehicle control groups to evaluate the therapeutic efficacy.

References

Application Notes: JZD-07 as a Potent Inhibitor of SARS-CoV-2 3CL Protease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JZD-07 is a novel, non-peptidic, and non-covalent small molecule inhibitor of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) 3C-like protease (3CLpro).[1] This enzyme is critical for the viral life cycle, as it is responsible for cleaving the viral polyproteins into functional non-structural proteins required for viral replication.[2][3][4][5] The absence of a human homolog for 3CLpro makes it an attractive target for antiviral drug development, suggesting a potentially low toxicity profile for its inhibitors.[3] this compound has demonstrated significant inhibitory activity against 3CLpro and antiviral efficacy in cell-based assays, positioning it as a promising candidate for further preclinical and clinical investigation for the treatment of COVID-19.[1]

Mechanism of Action

This compound acts as a reversible and competitive inhibitor of SARS-CoV-2 3CLpro.[1] It binds non-covalently to the substrate-binding site of the enzyme, specifically occupying the S1', S1, and S2 subsites. The 2-quinolinone group of this compound forms hydrogen bonds with the side chains of His163 and Glu166 in the S1 subsite and engages in π–π stacking interactions with the catalytic His41. The morpholinyl group orients into the S1 subsite, forming water-mediated hydrogen bonds and hydrophobic interactions with Glu166.[1] This binding prevents the natural substrate from accessing the catalytic dyad (Cys145 and His41), thereby inhibiting the proteolytic activity of the enzyme and disrupting the viral replication cascade.

Data Presentation

The inhibitory potency of this compound has been quantified through various in vitro and cell-based assays. The following table summarizes the key quantitative data for this compound and its derivatives.

CompoundTargetAssay TypeIC50 (μM)Ki (μM)EC50 (μM) vs. SARS-CoV-2 (Original)EC50 (μM) vs. SARS-CoV-2 (Delta Variant)EC50 (μM) vs. SARS-CoV-2 (Omicron BA.1 Variant)
This compoundSARS-CoV-2 3CLproEnzymatic Inhibition-0.1170.827.246.03

Data sourced from Jiang et al., 2024.[1]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental approach to its characterization, the following diagrams are provided.

G cluster_0 SARS-CoV-2 Replication Cycle cluster_1 Inhibition by this compound Viral Entry Viral Entry Viral RNA Release Viral RNA Release Viral Entry->Viral RNA Release Translation of Polyproteins (pp1a, pp1ab) Translation of Polyproteins (pp1a, pp1ab) Viral RNA Release->Translation of Polyproteins (pp1a, pp1ab) 3CLpro Activity 3CLpro Activity Translation of Polyproteins (pp1a, pp1ab)->3CLpro Activity Cleavage of Polyproteins Cleavage of Polyproteins 3CLpro Activity->Cleavage of Polyproteins Functional Non-Structural Proteins (NSPs) Functional Non-Structural Proteins (NSPs) Cleavage of Polyproteins->Functional Non-Structural Proteins (NSPs) Viral Replication & Transcription Viral Replication & Transcription Functional Non-Structural Proteins (NSPs)->Viral Replication & Transcription Assembly of New Virions Assembly of New Virions Viral Replication & Transcription->Assembly of New Virions Release of New Virions Release of New Virions Assembly of New Virions->Release of New Virions This compound This compound This compound->3CLpro Activity Inhibits

SARS-CoV-2 3CLpro Signaling Pathway and Inhibition by this compound.

G Start Start Prepare Reagents (3CLpro, Substrate, this compound) Prepare Reagents (3CLpro, Substrate, this compound) Start->Prepare Reagents (3CLpro, Substrate, this compound) End End Incubate 3CLpro with this compound Incubate 3CLpro with this compound Prepare Reagents (3CLpro, Substrate, this compound)->Incubate 3CLpro with this compound Initiate Reaction with Substrate Initiate Reaction with Substrate Incubate 3CLpro with this compound->Initiate Reaction with Substrate Monitor Fluorescence/Absorbance Monitor Fluorescence/Absorbance Initiate Reaction with Substrate->Monitor Fluorescence/Absorbance Data Analysis (Calculate IC50) Data Analysis (Calculate IC50) Monitor Fluorescence/Absorbance->Data Analysis (Calculate IC50) Data Analysis (Calculate IC50)->End

Experimental Workflow for 3CLpro Enzymatic Inhibition Assay.

Experimental Protocols

This section provides a detailed protocol for determining the in vitro enzymatic inhibition of SARS-CoV-2 3CLpro by this compound using a fluorescence resonance energy transfer (FRET)-based assay.

Materials and Reagents
  • Recombinant SARS-CoV-2 3CLpro

  • FRET-based peptide substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)

  • This compound

  • Assay Buffer (e.g., 20 mM HEPES pH 7.3, 150 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well or 384-well black microplates

  • Fluorescence plate reader

Procedure
  • Preparation of Reagents:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration in the assay should be kept below 1%.

    • Dilute the recombinant 3CLpro and the FRET substrate to their final desired concentrations in the assay buffer. Optimal concentrations should be determined empirically, but a starting point could be 50 nM for the enzyme and 20 µM for the substrate.[6]

  • Assay Setup:

    • Add a defined volume of the diluted this compound solutions to the wells of the microplate.

    • Include control wells:

      • Negative Control (100% activity): Assay buffer with DMSO (no inhibitor).

      • Positive Control: A known 3CLpro inhibitor (e.g., GC376).[6][7]

      • Blank (No enzyme): Assay buffer with substrate and DMSO.

    • Add the diluted 3CLpro solution to all wells except the blank.

    • Pre-incubate the plate at room temperature for 15-30 minutes to allow this compound to bind to the enzyme.

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the FRET substrate solution to all wells.

    • Immediately place the microplate in a fluorescence plate reader.

    • Monitor the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes) at the appropriate excitation and emission wavelengths for the FRET pair (e.g., Ex/Em = 340/490 nm for Dabcyl-Edans).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each concentration of this compound by determining the slope of the linear portion of the fluorescence versus time plot.

    • Normalize the velocities to the negative control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell-Based Antiviral Assay Protocol

This protocol outlines a method to assess the antiviral activity of this compound in a cell-based assay using Vero E6 cells.

Materials and Reagents
  • Vero E6 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and penicillin-streptomycin

  • SARS-CoV-2 virus stock

  • This compound

  • CellTiter-Glo® Luminescent Cell Viability Assay or similar cytotoxicity assay kit

  • 96-well cell culture plates

  • Biosafety Level 3 (BSL-3) facility and procedures

Procedure
  • Cell Seeding:

    • Seed Vero E6 cells in 96-well plates at a density that will result in a confluent monolayer on the day of infection.

    • Incubate the plates at 37°C in a 5% CO₂ incubator overnight.

  • Compound Treatment and Infection:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

    • In a BSL-3 facility, infect the cells with SARS-CoV-2 at a predetermined multiplicity of infection (MOI).

    • Include control wells:

      • Virus Control: Cells infected with the virus but without this compound treatment.

      • Cell Control: Uninfected cells with no this compound treatment.

      • Toxicity Control: Uninfected cells treated with the same concentrations of this compound to assess cytotoxicity.

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Assessment of Antiviral Activity and Cytotoxicity:

    • After incubation, assess the cytopathic effect (CPE) under a microscope.

    • Quantify cell viability using an appropriate assay (e.g., CellTiter-Glo®).

    • For the toxicity control plate, measure cell viability to determine the cytotoxic concentration 50 (CC50) of this compound.

    • For the infected plate, measure cell viability to determine the effective concentration 50 (EC50) of this compound.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the cell control.

    • Plot the percentage of viability against the logarithm of the this compound concentration for both infected and uninfected cells.

    • Determine the EC50 and CC50 values by fitting the data to a dose-response curve.

    • Calculate the selectivity index (SI) as CC50/EC50. A higher SI value indicates a more favorable therapeutic window.

Conclusion

This compound is a potent and specific inhibitor of SARS-CoV-2 3CLpro with demonstrated antiviral activity in cell culture. The protocols outlined in these application notes provide a framework for the in vitro and cell-based characterization of this compound and similar compounds. Further investigation into its pharmacokinetic and in vivo efficacy is warranted to establish its potential as a therapeutic agent for COVID-19.

References

Application of JZD-07 in Structural Biology Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JZD-07 is a potent, non-peptidic, and non-covalent small molecule inhibitor of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) 3C-like protease (3CLpro). This enzyme is essential for the replication of the virus, making it a prime target for antiviral drug development. The ability of this compound to bind to the active site of 3CLpro with high affinity and its favorable pharmacokinetic profile make it a significant tool for structural biology studies and a promising candidate for further therapeutic development. These application notes provide detailed protocols for utilizing this compound in structural and functional studies of SARS-CoV-2 3CLpro.

Data Presentation

The inhibitory activity of this compound against SARS-CoV-2 3CLpro and its antiviral efficacy have been quantified in various assays. The data is summarized in the table below for easy comparison.

ParameterValueAssay TypeTargetCell Line (for EC50)Reference
IC50 < 100 nMFRET-based enzymatic assaySARS-CoV-2 3CLproN/A
EC50 (Delta variant) 0.272 ± 0.013 μMAntiviral AssaySARS-CoV-2 Delta variantNot Specified
Crystal Structure Resolution 1.80 ÅX-ray CrystallographySARS-CoV-2 3CLpro in complex with this compoundN/A

Signaling Pathway and Mechanism of Action

This compound functions by directly inhibiting the enzymatic activity of the SARS-CoV-2 3CLpro. This protease is responsible for cleaving the viral polyproteins (pp1a and pp1ab) into functional non-structural proteins (nsps), which are essential for the assembly of the viral replication and transcription complex. By binding to the active site of 3CLpro, this compound blocks this cleavage process, thereby halting viral replication.

G cluster_0 SARS-CoV-2 Replication Cycle cluster_1 Mechanism of this compound Inhibition Viral Entry Viral Entry Viral RNA Release Viral RNA Release Viral Entry->Viral RNA Release Polyprotein Translation Polyprotein Translation Viral RNA Release->Polyprotein Translation Polyprotein Cleavage Polyprotein Cleavage Polyprotein Translation->Polyprotein Cleavage Replication/Transcription Complex Assembly Replication/Transcription Complex Assembly Polyprotein Cleavage->Replication/Transcription Complex Assembly Functional nsps Viral RNA Replication Viral RNA Replication Replication/Transcription Complex Assembly->Viral RNA Replication Viral Assembly & Release Viral Assembly & Release Viral RNA Replication->Viral Assembly & Release This compound This compound This compound->Polyprotein Cleavage Inhibition 3CLpro 3CLpro This compound->3CLpro Non-covalent binding G cluster_0 Experimental Workflow A Prepare this compound serial dilutions in DMSO B Add diluted this compound and 3CLpro to plate A->B C Incubate at room temperature B->C D Add FRET substrate to initiate reaction C->D E Measure fluorescence intensity over time D->E F Calculate IC50 value E->F G cluster_0 Experimental Workflow A Seed Vero E6 cells in 96-well plates B Prepare this compound serial dilutions A->B C Treat cells with this compound dilutions B->C D Infect cells with SARS-CoV-2 C->D E Incubate for 48-72 hours D->E F Measure cell viability (CPE) E->F G Calculate EC50 value F->G G cluster_0 Experimental Workflow A Prepare 3CLpro-JZD-07 complex B Set up crystallization trials A->B C Incubate and monitor for crystal growth B->C D Harvest and cryo-protect crystals C->D E Collect X-ray diffraction data D->E F Solve and refine the structure E->F

Troubleshooting & Optimization

Technical Support Center: Optimizing JZD-07 Solubility for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of JZD-07 in cell culture experiments. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges, with a primary focus on optimizing solubility.

Troubleshooting Guide

Researchers may encounter several issues when working with this compound. This guide provides systematic approaches to troubleshoot and resolve these common problems.

Issue Potential Cause Recommended Solution
This compound precipitates out of solution when added to cell culture medium. The compound has low aqueous solubility.1. Optimize Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is as low as possible (ideally ≤ 0.1%) to avoid solvent toxicity and precipitation.[1] 2. Stepwise Dilution: Instead of adding the concentrated stock solution directly to the medium, perform serial dilutions in the solvent first to achieve a lower concentration before the final dilution into the aqueous medium.[2] 3. Pre-warm Medium: Add the this compound stock solution to pre-warmed (37°C) cell culture medium while gently vortexing to improve dissolution. 4. Sonication: Briefly sonicate the final working solution to aid in dissolving any precipitate.[3]
High levels of cell death are observed in control (vehicle-treated) wells. The solvent (e.g., DMSO) concentration is too high and causing cytotoxicity.1. Determine Solvent Tolerance: Perform a dose-response experiment with the solvent alone to determine the maximum concentration your specific cell line can tolerate without significant cell death (typically below 0.5% for DMSO).[1] 2. Reduce Solvent Volume: Prepare a more concentrated stock solution of this compound so that a smaller volume is needed to achieve the desired final concentration in your experiment, thereby lowering the final solvent concentration.
Inconsistent or non-reproducible experimental results. 1. Incomplete Solubilization: The compound is not fully dissolved in the stock solution or working solution. 2. Compound Degradation: this compound may be unstable in the cell culture medium over the course of the experiment.1. Visual Inspection: Before each experiment, visually inspect the stock and working solutions for any precipitate. If present, try warming or sonicating the solution. 2. Fresh Preparations: Prepare fresh working solutions of this compound from a frozen stock for each experiment to minimize degradation.[1] 3. Stability Assessment: If instability is suspected, perform a time-course experiment to assess the stability of this compound in your cell culture medium.
Difficulty dissolving the this compound powder. The compound may have adhered to the vial cap or walls during shipping.1. Centrifuge the Vial: Before opening, briefly centrifuge the vial to ensure all the powder is at the bottom.[] 2. Proper Mixing: After adding the solvent, vortex the solution thoroughly. Gentle warming (up to 37°C) or sonication can also be used to facilitate dissolution.[3]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

Q2: How should I prepare a stock solution of this compound?

A2: To prepare a stock solution, for example at 10 mM, first allow the vial of this compound powder to come to room temperature. Add the appropriate volume of high-purity DMSO to the vial based on the molecular weight of this compound (501.41 g/mol ).[5] Vortex the solution until the powder is completely dissolved. If necessary, gentle warming or brief sonication can be applied.[3][]

Q3: How should I store the this compound stock solution?

A3: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots in tightly sealed vials at -20°C or -80°C for long-term storage.[2]

Q4: What is the maximum concentration of DMSO my cells can tolerate?

A4: The tolerance to DMSO varies between cell lines but is typically at or below 0.5%.[6] It is crucial to perform a vehicle control experiment to determine the highest concentration of DMSO that does not affect the viability or function of your specific cell line.

Q5: My this compound in DMSO stock solution precipitates when I dilute it in my aqueous cell culture medium. What can I do?

A5: This is a common issue for hydrophobic compounds. To mitigate this, you can try a stepwise dilution approach, where you first dilute the stock in more DMSO before adding it to the medium.[2] Also, ensure you are adding the compound to pre-warmed media and mixing it quickly and thoroughly.

Experimental Protocols

Protocol 1: Determination of this compound Solubility

This protocol provides a method to estimate the kinetic solubility of this compound in both DMSO and cell culture medium.

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile phosphate-buffered saline (PBS)

  • Sterile cell culture medium (e.g., DMEM)

  • Sterile microcentrifuge tubes

  • Vortexer

  • Spectrophotometer or nephelometer

Procedure:

  • Prepare a High-Concentration Stock in DMSO:

    • Prepare a 100 mM stock solution of this compound in DMSO. Vortex thoroughly to ensure complete dissolution.

  • Serial Dilutions in DMSO:

    • Perform serial dilutions of the 100 mM stock in DMSO to create a range of concentrations (e.g., 50 mM, 20 mM, 10 mM, 5 mM, 1 mM).

  • Dilution in Aqueous Solution:

    • Add 2 µL of each DMSO concentration to 98 µL of your cell culture medium or PBS in a clear 96-well plate. This will create a 1:50 dilution.

  • Incubation and Observation:

    • Incubate the plate at room temperature for 1-2 hours.

    • Visually inspect each well for any signs of precipitation.

    • For a quantitative measurement, read the absorbance or turbidity of each well using a plate reader at a wavelength of 620 nm. An increase in absorbance/turbidity indicates precipitation.

  • Data Analysis:

    • The highest concentration that does not show a significant increase in absorbance/turbidity compared to the vehicle control is considered the estimated kinetic solubility.

Protocol 2: Cytotoxicity Assay using a Resazurin-Based Viability Assay

This protocol determines the cytotoxic effects of this compound on a chosen cell line.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well clear-bottom black plates

  • Resazurin (B115843) sodium salt solution (0.15 mg/mL in PBS)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a wide range of concentrations (e.g., from 0.01 µM to 100 µM).

    • Include a "vehicle control" (medium with the same concentration of DMSO as the highest this compound concentration) and a "no-treatment control" (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Resazurin Assay:

    • After the incubation period, add 10 µL of the resazurin solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, protected from light.

    • Measure the fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.[1]

  • Data Analysis:

    • Subtract the fluorescence reading of a "medium-only" blank from all experimental wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 3: Plaque Reduction Assay for Antiviral Activity

As this compound is a 3CLpro inhibitor, this assay is suitable for evaluating its antiviral efficacy against susceptible viruses.

Materials:

  • Susceptible host cell line (e.g., Vero E6)

  • Virus stock of known titer

  • Complete cell culture medium

  • Serum-free medium

  • This compound stock solution

  • Overlay medium (e.g., 1.2% Avicel in 2x DMEM)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • Formalin (10% in PBS)

  • 6-well plates

Procedure:

  • Cell Seeding:

    • Seed host cells in 6-well plates to form a confluent monolayer.

  • Prepare Compound Dilutions:

    • Prepare serial dilutions of this compound in serum-free medium.

  • Infection and Treatment:

    • Aspirate the culture medium from the confluent cell monolayers and wash with PBS.

    • In separate tubes, mix equal volumes of a diluted virus solution (that gives a countable number of plaques) and each dilution of this compound. Include a virus control (virus with medium only) and a cell control (medium only).

    • Incubate the virus-compound mixtures for 1 hour at 37°C.

    • Add the mixtures to the corresponding wells of the cell plate and incubate for 1-2 hours to allow for viral adsorption.

  • Overlay Application:

    • After incubation, remove the inoculum and add 2 mL of the overlay medium to each well.

    • Incubate the plates at 37°C until plaques are visible (typically 2-3 days).

  • Plaque Visualization and Counting:

    • Aspirate the overlay and fix the cells with 10% formalin for at least 30 minutes.

    • Remove the formalin and stain the cell monolayer with crystal violet solution for 15-30 minutes.

    • Gently wash the wells with water to remove excess stain and allow the plates to air dry.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control.

    • Determine the IC50 value, which is the concentration of this compound that reduces the number of plaques by 50%.

Visualizations

G cluster_workflow This compound Solubility Optimization Workflow A Start: this compound Powder B Prepare Concentrated Stock in Anhydrous DMSO A->B C Perform Serial Dilutions in DMSO B->C D Add to Pre-warmed Cell Culture Medium C->D E Observe for Precipitation D->E F Precipitate Observed? E->F G Yes F->G Yes H No F->H No J Troubleshoot: - Lower Final Concentration - Use Sonication - Stepwise Dilution G->J I Proceed with Experiment H->I J->C

Caption: Workflow for preparing and troubleshooting this compound solutions.

G cluster_pathway Simplified 3CLpro Signaling Pathway in Viral Replication Virus Virus Entry & Uncoating Viral_RNA Viral Genomic RNA Virus->Viral_RNA Ribosome Host Ribosome Viral_RNA->Ribosome Polyprotein Viral Polyproteins (pp1a, pp1ab) Ribosome->Polyprotein CLpro 3CLpro (Main Protease) Polyprotein->CLpro Autocatalytic Cleavage NSPs Functional Non-Structural Proteins (NSPs) CLpro->NSPs Cleaves Polyprotein JZD07 This compound JZD07->CLpro Inhibition Replication Viral RNA Replication & Transcription NSPs->Replication

Caption: this compound inhibits the 3CLpro enzyme, disrupting viral replication.

G cluster_assay General Workflow for Cell-Based Assays A Seed Cells in Multi-well Plate B Incubate for Cell Adherence A->B C Prepare Serial Dilutions of this compound B->C D Treat Cells with this compound & Controls C->D E Incubate for Desired Time D->E F Perform Assay (e.g., Viability, Plaque) E->F G Data Acquisition (e.g., Plate Reader) F->G H Data Analysis (e.g., IC50 Calculation) G->H

Caption: A generalized workflow for conducting cell-based experiments with this compound.

References

Technical Support Center: Optimizing the Synthesis of JZD-07

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of the JZD-07 chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common factors that contribute to low yields in the this compound synthesis?

Low yields in chemical synthesis can often be attributed to several common errors. These include impure starting materials, inaccuracies in measuring reagents, and suboptimal reaction conditions.[1][2] Compound loss during post-reaction workup and purification is also a significant factor.[1]

Q2: How critical is the purity of reagents and solvents?

The purity of starting materials and solvents is paramount for achieving high yields.[1][2] Impurities can interfere with the reaction, leading to the formation of byproducts and a lower overall yield. It is advisable to use reagents and solvents of the highest possible purity and to purify them if necessary.

Q3: Can the reaction time and temperature significantly impact the yield of this compound?

Yes, both reaction time and temperature are critical parameters. For time-sensitive reactions, it is crucial to quench the reaction at the precise moment of completion to avoid decomposition of the product or the formation of side products. Similarly, maintaining the optimal temperature throughout the reaction is essential for maximizing yield.

Q4: What is the best approach to minimize product loss during the workup and purification stages?

Careful and methodical techniques are essential to prevent compound loss during workup and purification. This includes thoroughly rinsing all glassware that was in contact with the product, using an adequate amount of solvent for extractions, and carefully handling the product during transfer and drying. When performing chromatography, selecting the appropriate solvent system and stationary phase is crucial to ensure good separation and minimize loss.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues encountered during the synthesis of this compound.

Problem ID Issue Potential Causes Recommended Solutions
This compound-YI-01Low reaction conversion - Inactive catalyst- Incorrect stoichiometry of reactants- Suboptimal reaction temperature- Test catalyst activity on a small scale.- Recalculate and precisely measure all reactants.- Optimize the reaction temperature by running small-scale experiments at different temperatures.
This compound-YI-02Formation of multiple byproducts - Reaction temperature is too high- Incorrect solvent polarity- Presence of impurities in starting materials- Lower the reaction temperature.- Screen a range of solvents with varying polarities.- Ensure the purity of all starting materials using techniques like NMR or chromatography.
This compound-YI-03Product decomposition during workup - Presence of acidic or basic impurities- Prolonged exposure to air or light- Unstable intermediate- Neutralize the reaction mixture before extraction.- Perform the workup under an inert atmosphere and protect from light.- Proceed with the subsequent steps immediately after the reaction is complete.
This compound-YI-04Difficulty in product purification - Co-elution with impurities during chromatography- Product is an oil instead of a solid- Optimize the chromatography conditions (e.g., solvent gradient, stationary phase).- Attempt crystallization using different solvent systems.- Consider alternative purification techniques like distillation or recrystallization.

Experimental Protocols

General Protocol for Optimizing this compound Synthesis

This protocol outlines a general approach to systematically optimize the reaction conditions for the synthesis of this compound to improve the final yield.

  • Reagent Purity Verification:

    • Assess the purity of all starting materials and reagents using appropriate analytical techniques (e.g., ¹H NMR, GC-MS, HPLC).

    • If necessary, purify reagents by recrystallization, distillation, or chromatography.

  • Small-Scale Reaction Screening:

    • Set up a series of small-scale reactions in parallel to screen different parameters.

    • Solvent Screening: Test a variety of solvents with different polarities.

    • Temperature Optimization: Run the reaction at a range of temperatures (e.g., room temperature, 50 °C, 80 °C).

    • Stoichiometry Variation: Vary the molar ratios of the reactants to determine the optimal stoichiometry.

  • Reaction Monitoring:

    • Monitor the progress of each reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the rate of product formation and the presence of byproducts.

  • Workup and Purification:

    • Once the reaction is complete, quench it appropriately.

    • Perform an extraction to isolate the crude product.

    • Purify the crude product using flash column chromatography, preparative TLC, or recrystallization.

  • Yield Calculation and Analysis:

    • Calculate the yield for each reaction condition.

    • Analyze the results to identify the optimal set of parameters for maximizing the yield of this compound.

Visualizations

Yield_Improvement_Workflow cluster_start Start cluster_analysis Problem Analysis cluster_optimization Optimization Strategies cluster_evaluation Evaluation cluster_end Outcome start Low Yield of this compound Observed A Analyze Reaction Parameters start->A B Check Starting Material Purity start->B C Review Workup & Purification start->C D Vary Stoichiometry A->D Stoichiometry Issue? E Screen Solvents A->E Solvent/Temp Issue? F Optimize Temperature A->F B->A G Improve Purification Technique C->G Purification Loss? H Run Small-Scale Test Reactions D->H E->H F->H J Calculate Yield G->J I Monitor Reaction Progress (TLC/LC-MS) H->I I->J end_success Improved Yield Achieved J->end_success Yield > Target end_fail Re-evaluate & Iterate J->end_fail Yield < Target end_fail->A Iterate

Caption: Troubleshooting workflow for improving the yield of this compound synthesis.

References

Technical Support Center: Overcoming Resistance to JZD-07 in Viral Strains

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JZD-07, a potent, nonpeptidic, and noncovalent inhibitor of the SARS-CoV-2 3CL protease (3CLpro)[1]. The following resources will help address specific issues you might encounter during your in vitro experiments to identify and characterize viral resistance to this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule inhibitor that targets the 3-chymotrypsin-like protease (3CLpro) of SARS-CoV-2.[1][2] 3CLpro is a viral enzyme crucial for the cleavage of viral polyproteins into functional non-structural proteins, a process essential for viral replication.[3][4] By inhibiting 3CLpro, this compound blocks viral maturation and replication.

Q2: Has resistance to this compound been reported in clinical isolates?

A2: As of the latest available data, there are no specific reports of clinically identified SARS-CoV-2 strains with resistance to this compound. However, resistance to other 3CLpro inhibitors, such as nirmatrelvir (B3392351), has been identified in vitro and in some clinical cases. Given the potential for viral evolution, monitoring for this compound resistance is a critical aspect of its preclinical and clinical development.

Q3: What are the potential mechanisms of resistance to 3CLpro inhibitors like this compound?

A3: Resistance to 3CLpro inhibitors typically arises from mutations in the viral gene encoding the 3CLpro enzyme. These mutations can lead to resistance through several mechanisms:

  • Altered Drug Binding: Amino acid substitutions in or near the active site of 3CLpro can reduce the binding affinity of the inhibitor, rendering it less effective.

  • Modified Enzyme Kinetics: Mutations may alter the catalytic activity or stability of the protease, potentially compensating for the inhibitory effect of the drug.

  • Changes in Substrate Specificity: While less common, mutations could theoretically alter the protease's substrate specificity in a way that allows it to process viral polyproteins even in the presence of the inhibitor.

Q4: How can I determine if my viral strain has developed resistance to this compound?

A4: Resistance to this compound can be assessed using two primary types of assays:

  • Phenotypic Assays: These cell-based assays measure the concentration of the drug required to inhibit viral replication. An increase in the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) for a viral isolate compared to the wild-type virus indicates resistance.

  • Genotypic Assays: This involves sequencing the gene encoding the 3CLpro of the suspected resistant virus to identify mutations that may be associated with resistance.

Troubleshooting Guides

Issue 1: Inconsistent EC50/IC50 values for this compound in cell-based assays.
  • Question: We are observing significant variability in the EC50/IC50 values for this compound against our SARS-CoV-2 strain. What could be the cause, and how can we troubleshoot this?

  • Answer: Variability in EC50/IC50 values can stem from several factors. Here’s a systematic approach to troubleshooting:

    Potential Cause Troubleshooting Steps
    Cell Health and Passage Number Ensure cells are healthy, free of contamination, and within a consistent, low passage number range. High passage numbers can lead to genetic drift and altered cellular responses.
    Virus Titer and MOI Accurately titer your viral stock before each experiment using a reliable method like a plaque assay or TCID50 assay. Use a consistent multiplicity of infection (MOI) across all experiments to ensure reproducibility.
    Assay Protocol and Timing Standardize the timing of drug addition relative to viral infection. The antiviral effect of 3CLpro inhibitors is most pronounced when administered early in the viral replication cycle.
    Drug Stability and Dilution Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Verify the stability of the compound under your experimental conditions.
    Assay Readout Method Different methods for quantifying viral activity (e.g., cytopathic effect (CPE) reduction, plaque reduction, qRT-PCR) can yield different results. Ensure your chosen method is validated and performed consistently.
Issue 2: Failure to select for this compound resistant viruses in vitro.
  • Question: We have been passaging SARS-CoV-2 in the presence of this compound for an extended period but have not observed a significant shift in the EC50 value. Are we doing something wrong?

  • Answer: The development of antiviral resistance in vitro can be a slow process and depends on several factors. Consider the following:

    Potential Cause Troubleshooting Steps
    Drug Concentration The concentration of this compound used for selection is critical. If the concentration is too high, it may completely inhibit viral replication, preventing the emergence of resistant mutants. If it's too low, there may not be enough selective pressure. Start with a concentration around the EC50 and gradually increase it in subsequent passages.
    Number of Passages Resistance selection can require numerous passages. Some studies have reported selecting for resistance to other antivirals after 9 to 17 passages.
    Viral Population Diversity Ensure you start with a sufficiently diverse viral population. A larger and more diverse population increases the probability that a pre-existing resistant variant is present at a low frequency.
    High Genetic Barrier to Resistance It is possible that this compound has a high barrier to resistance, meaning that multiple mutations are required for a significant reduction in susceptibility. This would make the in vitro selection process more challenging and prolonged.
Issue 3: Identification of novel mutations in 3CLpro of a potentially resistant strain.
  • Question: We have sequenced the 3CLpro gene from a virus that shows reduced susceptibility to this compound and found several mutations not previously reported. How do we confirm that these mutations are responsible for the resistance?

  • Answer: The presence of mutations in a resistant strain does not automatically confirm their role in resistance. You need to perform further experiments to establish a causal link:

    Experimental Step Purpose
    Reverse Genetics Introduce the identified mutation(s) individually and in combination into a wild-type infectious clone of the virus. This is the gold standard for confirming the role of specific mutations in resistance.
    Phenotypic Testing of Recombinant Viruses Perform cell-based assays to compare the this compound susceptibility of the recombinant viruses carrying the mutation(s) to the wild-type virus. A significant increase in the EC50 value for the mutant virus will confirm its role in resistance.
    Biochemical Assays Express and purify the recombinant 3CLpro enzyme with the identified mutation(s). Perform enzyme inhibition assays to determine if the mutations directly affect the inhibitory activity of this compound on the protease.

Experimental Protocols

Protocol 1: In Vitro Selection of this compound Resistant SARS-CoV-2

This protocol describes the serial passage of SARS-CoV-2 in the presence of increasing concentrations of this compound to select for resistant variants.

Materials:

  • Vero E6 cells (or other susceptible cell line)

  • Wild-type SARS-CoV-2 isolate

  • This compound

  • Cell culture medium (e.g., DMEM supplemented with 2% FBS and antibiotics)

  • Infection medium (serum-free DMEM)

  • 96-well and 6-well plates

Methodology:

  • Initial Infection: Seed Vero E6 cells in a 6-well plate and grow to 90-95% confluency.

  • Infect the cells with wild-type SARS-CoV-2 at a low multiplicity of infection (MOI) of 0.01 in infection medium.

  • After 1 hour of adsorption, remove the inoculum and add cell culture medium containing this compound at a concentration equal to the EC50 value. Also, set up a parallel culture passaged in the absence of the drug as a control.

  • Incubate the plates at 37°C and 5% CO2 and monitor for cytopathic effect (CPE).

  • Harvesting and Titration: When 75-90% CPE is observed, harvest the supernatant (Passage 1, P1). Determine the viral titer of the harvested virus using a TCID50 or plaque assay.

  • Subsequent Passages: For the next passage (P2), infect fresh Vero E6 cells with the P1 virus stock at an MOI of 0.01.

  • Add cell culture medium containing this compound at the same or a slightly increased concentration (e.g., 2x EC50).

  • Repeat steps 4-7 for multiple passages. Gradually increase the concentration of this compound as the virus adapts.

  • Monitoring for Resistance: Periodically (e.g., every 3-5 passages), determine the EC50 of the passaged virus population to this compound and compare it to the wild-type virus. A significant increase in the EC50 indicates the emergence of resistance.

  • Genotypic Analysis: Once a resistant phenotype is confirmed, extract viral RNA from the resistant population and sequence the gene encoding 3CLpro to identify potential resistance mutations.

Protocol 2: Phenotypic Susceptibility Assay (EC50 Determination)

This protocol describes a method to determine the half-maximal effective concentration (EC50) of this compound against a SARS-CoV-2 isolate using a cytopathic effect (CPE) reduction assay.

Materials:

  • Vero E6 cells

  • SARS-CoV-2 isolate (wild-type or potentially resistant)

  • This compound

  • Cell culture medium

  • 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay (or similar)

Methodology:

  • Cell Seeding: Seed Vero E6 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection.

  • Drug Dilution: Prepare a serial dilution of this compound in cell culture medium.

  • Infection: On the day of the experiment, remove the growth medium from the cells and infect them with the SARS-CoV-2 isolate at an MOI of 0.01. Include uninfected cells as a control.

  • Treatment: After 1 hour of adsorption, remove the inoculum and add the serially diluted this compound to the appropriate wells. Include wells with virus but no drug (virus control) and wells with cells but no virus (cell control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2, or until significant CPE is observed in the virus control wells.

  • Readout: Measure cell viability using an assay like CellTiter-Glo® according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the cell control. Plot the percentage of inhibition versus the drug concentration and use a non-linear regression model to determine the EC50 value.

Visualizations

Signaling_Pathway cluster_virus SARS-CoV-2 Lifecycle Viral Entry Viral Entry Uncoating Uncoating Viral Entry->Uncoating Translation of Polyproteins Translation of Polyproteins Uncoating->Translation of Polyproteins Polyprotein Cleavage Polyprotein Cleavage Translation of Polyproteins->Polyprotein Cleavage Formation of Replication Complex Formation of Replication Complex Polyprotein Cleavage->Formation of Replication Complex RNA Replication RNA Replication Formation of Replication Complex->RNA Replication Assembly Assembly RNA Replication->Assembly Viral Release Viral Release Assembly->Viral Release This compound This compound This compound->Polyprotein Cleavage Inhibits 3CLpro

Caption: Mechanism of action of this compound in the SARS-CoV-2 lifecycle.

Experimental_Workflow cluster_selection In Vitro Resistance Selection cluster_analysis Analysis of Resistant Phenotype and Genotype Start with Wild-Type Virus Start with Wild-Type Virus Serial Passage in presence of this compound Serial Passage in presence of this compound Start with Wild-Type Virus->Serial Passage in presence of this compound Increase this compound Concentration Increase this compound Concentration Serial Passage in presence of this compound->Increase this compound Concentration Monitor for CPE Monitor for CPE Increase this compound Concentration->Monitor for CPE Harvest Virus at each Passage Harvest Virus at each Passage Monitor for CPE->Harvest Virus at each Passage Harvest Virus at each Passage->Serial Passage in presence of this compound Repeat Periodically test viral population Periodically test viral population Harvest Virus at each Passage->Periodically test viral population Phenotypic Assay (EC50 determination) Phenotypic Assay (EC50 determination) Periodically test viral population->Phenotypic Assay (EC50 determination) Significant EC50 increase? Significant EC50 increase? Phenotypic Assay (EC50 determination)->Significant EC50 increase? Genotypic Analysis (3CLpro sequencing) Genotypic Analysis (3CLpro sequencing) Significant EC50 increase?->Genotypic Analysis (3CLpro sequencing) Yes Identify Mutations Identify Mutations Genotypic Analysis (3CLpro sequencing)->Identify Mutations Confirm role of mutations via reverse genetics Confirm role of mutations via reverse genetics Identify Mutations->Confirm role of mutations via reverse genetics

Caption: Workflow for in vitro selection and characterization of this compound resistance.

Troubleshooting_Logic cluster_params Assay Parameters Inconsistent EC50 values Inconsistent EC50 values Check Assay Parameters Check Assay Parameters Inconsistent EC50 values->Check Assay Parameters Cell Health Cell Health Check Assay Parameters->Cell Health Is passage number low? Virus Titer (MOI) Virus Titer (MOI) Check Assay Parameters->Virus Titer (MOI) Is MOI consistent? Drug Stability Drug Stability Check Assay Parameters->Drug Stability Are dilutions fresh? Assay Timing Assay Timing Check Assay Parameters->Assay Timing Is timing standardized? Standardize cell culture Standardize cell culture Cell Health->Standardize cell culture Re-titer virus stock Re-titer virus stock Virus Titer (MOI)->Re-titer virus stock Prepare fresh drug dilutions Prepare fresh drug dilutions Drug Stability->Prepare fresh drug dilutions Standardize protocol Standardize protocol Assay Timing->Standardize protocol

Caption: Troubleshooting logic for inconsistent EC50 values.

References

Technical Support Center: JZD-07 In Vivo Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the delivery of the 3CLpro inhibitor, JZD-07, for in vivo studies. As specific solubility and formulation data for this compound are not publicly available, this guide offers general strategies and troubleshooting advice applicable to small molecule inhibitors with potentially low aqueous solubility. All protocols and formulations require optimization for this compound specifically.

Frequently Asked Questions (FAQs)

Q1: What is the first step in developing an in vivo formulation for this compound?

A1: The critical first step is to determine the solubility of this compound in a range of pharmaceutically acceptable vehicles. This empirical testing will inform the selection of an appropriate formulation strategy to achieve the desired concentration for your planned animal studies.

Q2: this compound has poor solubility in aqueous solutions. What are my options?

A2: For compounds with low aqueous solubility, several formulation strategies can be employed. These include creating a suspension, using co-solvents, or developing a lipid-based formulation. The choice of formulation will depend on the required dose, the route of administration, and the compound's specific physicochemical properties.

Q3: What are the most common administration routes for in vivo studies in mice?

A3: The most common routes for administering compounds to mice are oral (PO), intraperitoneal (IP), intravenous (IV), and subcutaneous (SC). The selection of the route depends on the experimental objective, such as mimicking a specific clinical route of administration or achieving rapid systemic exposure.

Q4: How can I improve the stability of my this compound formulation?

A4: To enhance stability, formulations should be prepared fresh daily and protected from light and extreme temperatures. For longer-term storage, it is crucial to store the compound in a dry, dark environment at low temperatures, such as -20°C. If using a vehicle that is prone to degradation, such as certain oils, the addition of antioxidants may be considered, though this requires careful validation.

Q5: Are there any specific considerations for intravenous administration?

A5: Yes, for intravenous (IV) administration, the formulation must be a clear, sterile solution with a pH close to physiological (pH 7.4). Any particulate matter can cause embolism and be fatal to the animal. It is also important that the vehicle is well-tolerated and does not cause hemolysis or phlebitis.

Troubleshooting Guides

Issue 1: Compound Precipitation in the Formulation

  • Problem: this compound precipitates out of the vehicle after preparation.

  • Possible Causes:

    • The concentration of this compound exceeds its solubility in the chosen vehicle.

    • The temperature of the formulation has changed, affecting solubility.

    • The pH of the formulation is not optimal for keeping the compound in solution.

  • Solutions:

    • Reduce Concentration: Lower the concentration of this compound in the formulation.

    • Optimize Vehicle: Experiment with different co-solvents or a combination of vehicles to improve solubility.

    • pH Adjustment: If this compound has ionizable groups, adjusting the pH of the formulation with a suitable buffer may increase its solubility.

    • Gentle Warming: Gentle warming and sonication can help dissolve the compound, but ensure that the heat does not degrade this compound.

Issue 2: Inconsistent Results Between Animals

  • Problem: High variability in pharmacokinetic or pharmacodynamic data is observed.

  • Possible Causes:

    • Inaccurate dosing due to poor formulation homogeneity (e.g., in a suspension).

    • Inconsistent administration technique.

    • The formulation is unstable and degrading at different rates.

  • Solutions:

    • Ensure Homogeneity: For suspensions, ensure the formulation is vortexed thoroughly before drawing each dose to ensure a uniform distribution of the compound.

    • Standardize Administration: Ensure all personnel are well-trained in the chosen administration technique to minimize variability.

    • Fresh Preparation: Prepare the formulation fresh before each experiment to avoid issues with stability.

Data Presentation: Vehicle Selection & Administration Volumes

The following tables provide a starting point for vehicle selection and suggest maximum administration volumes for mice.

Table 1: Common Vehicles for In Vivo Studies

Vehicle ComponentProperties & Use Cases
Aqueous
Saline (0.9% NaCl)Isotonic, suitable for water-soluble compounds.
Phosphate-Buffered Saline (PBS)Buffered to physiological pH, good for soluble compounds.
Co-solvents
Polyethylene Glycol 300/400 (PEG300/400)Water-miscible solvent, can solubilize many organic molecules.
Propylene Glycol (PG)Another common co-solvent, often used in combination with others.
EthanolCan be used in small percentages to aid solubilization.
Dimethyl Sulfoxide (DMSO)A powerful solvent, but its use should be minimized due to potential toxicity.
Surfactants/Emulsifiers
Tween® 80 / Polysorbate 80Non-ionic surfactant used to create stable suspensions or emulsions.
Kolliphor® EL (Cremophor® EL)A polyethoxylated castor oil used to solubilize lipophilic compounds.
Oils
Corn Oil / Sesame Oil / Peanut OilUsed for oral or subcutaneous administration of highly lipophilic compounds.

Table 2: Recommended Maximum Administration Volumes in Mice

Route of AdministrationMaximum Volume (Adult Mouse)Recommended Needle Size (Gauge)
Intravenous (IV)0.2 mL27-30
Intraperitoneal (IP)2-3 mL25-27
Subcutaneous (SC)2-3 mL (split into multiple sites)25-27
Oral (PO) - Gavage10 mL/kg18-20 (bulb-tipped)

Experimental Protocols

Protocol 1: Preparation of a Co-solvent Formulation for Intraperitoneal Injection

This protocol is a general starting point for a compound that is poorly soluble in water but soluble in organic solvents.

  • Materials: this compound, DMSO, PEG400, Saline (0.9% NaCl), sterile microcentrifuge tubes, vortex mixer, sonicator.

  • Procedure:

    • Weigh the required amount of this compound and place it in a sterile microcentrifuge tube.

    • Add a minimal amount of DMSO to dissolve the compound completely (e.g., 5-10% of the final volume). Vortex or sonicate briefly if necessary.

    • Add PEG400 to the solution (e.g., 30-40% of the final volume) and vortex thoroughly to mix.

    • Slowly add saline dropwise while vortexing to bring the formulation to the final volume.

    • Visually inspect the final formulation for any signs of precipitation. If it remains a clear solution, it is ready for administration.

    • Administer the formulation via intraperitoneal injection to the mice.

Protocol 2: Preparation of a Suspension for Oral Gavage

This protocol is suitable for compounds that cannot be fully solubilized at the desired concentration.

  • Materials: this compound, 0.5% (w/v) Methylcellulose or Carboxymethylcellulose (CMC) in water, Tween® 80, sterile conical tubes, homogenizer or mortar and pestle.

  • Procedure:

    • Weigh the required amount of this compound. If the particle size is large, it can be gently ground with a mortar and pestle to a fine powder.

    • In a sterile conical tube, add a small amount of the 0.5% Methylcellulose solution containing 1-2% Tween® 80 to the this compound powder to create a paste.

    • Gradually add the remaining vehicle while vortexing or homogenizing to ensure a uniform suspension.

    • Before each administration, vortex the suspension vigorously to ensure homogeneity.

    • Administer the suspension to the mice using an appropriate oral gavage needle.

Visualizations

Experimental_Workflow General Workflow for In Vivo Formulation Development cluster_0 Phase 1: Formulation Development cluster_1 Phase 2: In Vivo Administration A Determine Solubility of this compound in Various Vehicles B Select Formulation Strategy (Solution, Suspension, etc.) A->B C Prepare Test Formulations at Target Concentrations B->C D Assess Formulation Stability (Visual Inspection, Time) C->D E Select Route of Administration (IV, IP, PO, SC) D->E Proceed with stable formulation F Calculate Dose Volume Based on Animal Weight E->F G Administer Formulation to Test Animals F->G H Observe Animals for Adverse Reactions G->H

Caption: Workflow for developing and administering an in vivo formulation.

Troubleshooting_Pathway Troubleshooting Common Formulation Issues cluster_precipitation Issue: Precipitation cluster_variability Issue: High Variability Start Formulation Issue Identified P1 Is concentration too high? Start->P1 V1 Is the formulation a suspension? Start->V1 P2 Try lower concentration P1->P2 Yes P3 Modify vehicle composition (e.g., add co-solvent) P1->P3 No P4 Adjust pH P3->P4 V2 Ensure vigorous mixing before each dose V1->V2 Yes V3 Standardize administration technique V1->V3 No V4 Prepare formulation fresh daily V3->V4

Caption: Decision tree for troubleshooting formulation problems.

Addressing off-target effects of JZD-07

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information provided in this technical support center is for a hypothetical compound, "JZD-07." As there is no publicly available scientific literature on a molecule with this designation, this guide is based on the general principles and common issues associated with small molecule kinase inhibitors. The experimental protocols and troubleshooting advice are intended to be illustrative and should be adapted to specific experimental contexts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a potent, ATP-competitive kinase inhibitor. Its primary target is the serine/threonine kinase, Aurora Kinase A (AURKA), a key regulator of mitotic progression. By inhibiting AURKA, this compound is designed to induce cell cycle arrest and apoptosis in rapidly dividing cells, making it a compound of interest for oncology research.

Q2: What are off-target effects and why are they a concern with kinase inhibitors like this compound?

A2: Off-target effects are unintended interactions of a drug or compound with proteins other than its intended target.[1][2][3] With kinase inhibitors, these effects often arise due to the structural similarity of the ATP-binding pocket across the human kinome.[3] These unintended interactions are a significant concern as they can lead to:

  • Cellular toxicity: Inhibition of kinases essential for normal cell function can lead to cytotoxicity that is unrelated to the on-target effect.

  • Activation of compensatory signaling pathways: The inhibition of one pathway can sometimes lead to the activation of others, which can complicate the interpretation of results and potentially lead to drug resistance.

Q3: How can I determine if the phenotype I'm observing is an on-target or off-target effect of this compound?

A3: A multi-faceted approach is recommended to distinguish between on-target and off-target effects. Key strategies include:

  • Dose-response analysis: On-target effects should manifest at concentrations consistent with the IC50 for the primary target, while off-target effects may only appear at higher concentrations.

  • Use of a structurally unrelated inhibitor: Confirming the phenotype with a different inhibitor for the same target can strengthen the evidence for an on-target effect.

  • Rescue experiments: Transfecting cells with a drug-resistant mutant of the target kinase should rescue the on-target effects but not the off-target effects.

  • Genetic knockdown/knockout: Using techniques like siRNA or CRISPR-Cas9 to deplete the primary target should phenocopy the effects of the inhibitor if they are on-target.

Troubleshooting Guides

Issue 1: Unexpectedly high levels of cytotoxicity at concentrations close to the AURKA IC50.

  • Possible Cause: Off-target inhibition of a kinase essential for cell survival.

  • Troubleshooting Steps:

    • Perform a kinase selectivity screen: Profile this compound against a broad panel of kinases to identify potential off-target interactions.

    • Consult off-target databases: Check computational predictions and databases for known interactions of similar chemical scaffolds.

    • Analyze apoptosis markers: Use assays like Annexin V staining or caspase-3 cleavage to confirm that the observed cell death is apoptotic.

    • Titrate the inhibitor concentration: Determine the lowest effective concentration that inhibits AURKA without causing excessive toxicity.

Issue 2: Inconsistent experimental results across different cell lines.

  • Possible Cause: Cell line-specific expression of off-target kinases or differences in compensatory signaling pathways.

  • Troubleshooting Steps:

    • Confirm target expression: Use western blotting or qPCR to verify that AURKA is expressed at similar levels in the cell lines being used.

    • Test in multiple cell lines: Characterize the effects of this compound in a panel of cell lines to distinguish between general and cell-specific effects.

    • Analyze the kinome of your cell lines: If possible, use proteomic approaches to understand the relative expression levels of potential off-target kinases in your different cell models.

Issue 3: The observed phenotype does not align with the known function of AURKA.

  • Possible Cause: A potent off-target effect is dominating the cellular response. This could also be due to the inhibition of a kinase in a negative feedback loop.

  • Troubleshooting Steps:

    • Validate with an orthogonal approach: Use siRNA or CRISPR-Cas9 to specifically knock down AURKA and see if the phenotype is replicated.

    • Perform a phospho-proteomics analysis: This can provide a global view of the signaling pathways that are altered by this compound treatment and may reveal unexpected pathway modulation.

    • Conduct a Cellular Thermal Shift Assay (CETSA): This can confirm the engagement of this compound with its intended target (AURKA) and potentially identify novel off-targets in a cellular context.

Quantitative Data

Table 1: Hypothetical Kinase Selectivity Profile of this compound

Kinase TargetIC50 (nM)Fold Selectivity vs. AURKA
AURKA 15 1x
AURKB25016.7x
PLK180053.3x
CDK11,500100x
VEGFR2>10,000>667x
SRC>10,000>667x

This table illustrates the inhibitory potency of this compound against its primary target, AURKA, and a selection of other kinases. A higher fold selectivity indicates a more specific inhibitor.

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

Objective: To determine the inhibitory activity of this compound against a broad panel of kinases to identify on- and off-targets.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Perform serial dilutions to generate a range of concentrations for IC50 determination.

  • Assay Plate Preparation: In a suitable assay plate (e.g., 384-well), add the recombinant kinase, its specific substrate, and ATP.

  • Compound Addition: Add the diluted this compound or a vehicle control (e.g., DMSO) to the wells.

  • Kinase Reaction: Incubate the plate at the optimal temperature for the kinase reaction (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., radiometric, fluorescence, or luminescence-based).

  • Data Analysis: Plot the kinase activity against the this compound concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of this compound with its target (AURKA) in a cellular environment.

Methodology:

  • Cell Treatment: Treat intact cells with this compound at a desired concentration or with a vehicle control for a specified time.

  • Cell Lysis: Harvest and lyse the cells to release the proteins.

  • Heating: Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).

  • Pelleting: Centrifuge the samples to pellet the aggregated, denatured proteins.

  • Supernatant Collection: Collect the supernatant containing the soluble proteins.

  • Detection: Analyze the amount of soluble AURKA remaining in the supernatant by western blot or ELISA.

  • Data Analysis: Plot the amount of soluble AURKA as a function of temperature for both vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Visualizations

G cluster_0 On-Target Pathway cluster_1 Off-Target Pathway JZD07 This compound AURKA AURKA JZD07->AURKA Inhibition OffTargetKinase Off-Target Kinase JZD07->OffTargetKinase Unintended Inhibition Downstream Downstream Mitotic Substrates AURKA->Downstream Arrest Cell Cycle Arrest Downstream->Arrest UnintendedEffect Unintended Cellular Effect OffTargetKinase->UnintendedEffect

Caption: Hypothetical signaling pathway of this compound.

G start Start: Unexpected Phenotype Observed is_dose_dependent Is the phenotype dose-dependent? start->is_dose_dependent is_on_target_ic50 Does it occur at on-target IC50? is_dose_dependent->is_on_target_ic50 Yes off_target Likely Off-Target Effect is_dose_dependent->off_target No siRNA_phenocopy Does target knockdown phenocopy the result? is_on_target_ic50->siRNA_phenocopy Yes investigate_off_target Investigate Off-Targets: - Kinase Profiling - Proteomics is_on_target_ic50->investigate_off_target No on_target Likely On-Target Effect siRNA_phenocopy->on_target Yes siRNA_phenocopy->investigate_off_target No investigate_off_target->off_target

Caption: Troubleshooting workflow for unexpected phenotypes.

G start Start: Characterize this compound step1 Step 1: In Vitro Kinase Profiling (Determine IC50 against a kinase panel) start->step1 step2 Step 2: In-Cell Target Engagement (CETSA to confirm AURKA binding) step1->step2 step3 Step 3: Cellular Phenotyping (Assess viability, cell cycle, etc. in multiple cell lines) step2->step3 step4 Step 4: Orthogonal Validation (Use siRNA/CRISPR to validate on-target phenotypes) step3->step4 step5 Step 5: Global Pathway Analysis (Phospho-proteomics to identify affected pathways) step4->step5 end End: Profile of On- and Off-Target Effects step5->end

Caption: Experimental workflow for off-target investigation.

References

Technical Support Center: Enhancing the Bioavailability of JZD-07 Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with enhancing the in vivo bioavailability of JZD-07 derivatives, a promising class of SARS-CoV-2 3CLpro inhibitors.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments aimed at improving the bioavailability of this compound derivatives.

Issue 1: Low Oral Bioavailability Despite High In Vitro Potency

  • Question: Our this compound derivative shows excellent inhibitory activity against SARS-CoV-2 3CLpro in enzymatic assays, but in vivo oral bioavailability in our animal models is disappointingly low. What are the likely causes and what can we do?

  • Answer: Low oral bioavailability for potent protease inhibitors is a frequent challenge, often attributed to poor physicochemical properties and physiological barriers.[1][2]

    • Potential Causes:

      • Poor Aqueous Solubility: Many protease inhibitors are lipophilic and have low solubility in gastrointestinal (GI) fluids, which is a prerequisite for absorption.[2][3]

      • Low Permeability: The compound may have difficulty crossing the intestinal epithelium to enter the bloodstream.

      • First-Pass Metabolism: The derivative may be extensively metabolized in the gut wall or liver by enzymes such as Cytochrome P450 3A4 (CYP3A4) before it can reach systemic circulation.[2]

      • Efflux by Transporters: The compound might be actively pumped back into the GI lumen by efflux transporters like P-glycoprotein (P-gp).

    • Troubleshooting Steps:

      • Characterize Physicochemical Properties: Determine the aqueous solubility and permeability of your this compound derivative. This will help classify it according to the Biopharmaceutics Classification System (BCS) and guide formulation strategies.

      • Formulation Enhancement:

        • Particle Size Reduction: Techniques like micronization or nanomilling can increase the surface area for dissolution.

        • Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix can improve its dissolution rate and solubility.

        • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can present the drug in a solubilized form, aiding absorption.

        • Complexation: Using cyclodextrins can enhance the aqueous solubility of poorly soluble compounds.

      • Co-administration with a Pharmacokinetic Enhancer: Consider co-dosing with a CYP3A4 inhibitor like ritonavir. This is a common strategy to boost the plasma concentration of protease inhibitors.

      • In Vitro Permeability and Efflux Assays: Use Caco-2 cell monolayers to assess intestinal permeability and determine if the compound is a substrate for P-gp.

Issue 2: High Inter-Individual Variability in Animal Pharmacokinetic Studies

  • Question: We are observing significant variability in the plasma concentrations of our this compound derivative across different animals in the same dosing group. What could be the reason, and how can we address this?

  • Answer: High variability is a common issue for orally administered compounds with poor solubility and is often linked to physiological differences among animals.

    • Potential Causes:

      • Erratic Dissolution and Absorption: Inconsistent dissolution in the GI tract leads to variable absorption.

      • Food Effects: The presence or absence of food can significantly impact the GI environment (e.g., pH, motility, bile secretion), affecting drug dissolution and absorption.

      • Differences in GI Motility and Transit Time: Variations in how quickly the compound moves through the GI tract can affect the time available for absorption.

      • Genetic Polymorphisms: Differences in metabolic enzymes or transporters among animals can lead to variable drug exposure.

    • Troubleshooting Steps:

      • Standardize Experimental Conditions:

        • Fasting/Fed State: Ensure all animals are in a consistent state (e.g., fasted overnight) before dosing to minimize food-related variability.

        • Dosing Vehicle: Use a consistent and well-characterized dosing vehicle.

      • Optimize Formulation: A robust formulation that improves solubility and dissolution (e.g., a SEDDS) can reduce the impact of physiological variability on absorption.

      • Increase Sample Size: A larger group of animals can provide more statistically reliable data.

      • Consider a Different Animal Model: If variability remains high, exploring a different animal strain or species might be beneficial.

Frequently Asked Questions (FAQs)

Q1: What are the most critical physicochemical properties to assess for a new this compound derivative to predict its potential for oral bioavailability?

A1: The most critical properties are aqueous solubility and intestinal permeability. These two parameters form the basis of the Biopharmaceutics Classification System (BCS) and are key determinants of oral drug absorption. Additionally, assessing lipophilicity (LogP) and susceptibility to efflux by transporters like P-gp are also important.

Q2: Which in vitro models are most useful for screening this compound derivatives for their potential oral absorption?

A2: A combination of in vitro models is recommended for a comprehensive assessment:

  • Aqueous Solubility Assays: To determine the solubility in simulated gastric and intestinal fluids.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput method to predict passive permeability.

  • Caco-2 Cell Monolayer Assay: Considered the gold standard for predicting human intestinal permeability and identifying potential P-gp substrates.

Q3: What are the key considerations when designing an in vivo pharmacokinetic study in an animal model for a this compound derivative?

A3: Key considerations include:

  • Choice of Animal Model: Rodents (mice, rats) are commonly used for initial screening. Larger animals like dogs or non-human primates may be used in later stages. Mouse models have been used to show a reduction in lung viral copies after oral administration of a this compound derivative.

  • Route of Administration: Both oral (gavage) and intravenous (IV) administration are necessary to determine absolute bioavailability.

  • Dose Selection: The dose should be based on the in vitro potency and any available toxicology data.

  • Blood Sampling Schedule: Frequent sampling, especially at early time points, is crucial to accurately determine the absorption phase and peak plasma concentration (Cmax).

  • Analytical Method: A validated and sensitive bioanalytical method (e.g., LC-MS/MS) is essential for accurately quantifying the drug in plasma.

Quantitative Data Summary

Researchers should aim to populate tables like the ones below with their experimental data to facilitate comparison between different this compound derivatives and formulations.

Table 1: In Vitro Physicochemical and Permeability Properties of this compound Derivatives

Derivative IDAqueous Solubility (µg/mL) at pH 6.8PAMPA Permeability (10⁻⁶ cm/s)Caco-2 Permeability (Papp A→B) (10⁻⁶ cm/s)Caco-2 Efflux Ratio (Papp B→A / Papp A→B)
This compound-01
This compound-02
...

Table 2: In Vivo Pharmacokinetic Parameters of a this compound Derivative in Rats (Oral Administration, 10 mg/kg)

FormulationCmax (ng/mL)Tmax (h)AUC₀-t (ng·h/mL)Bioavailability (%)
Aqueous Suspension
Solid Dispersion
SEDDS

Experimental Protocols

1. Protocol for In Vitro Dissolution Testing

  • Objective: To assess the dissolution rate of a this compound derivative from a specific formulation.

  • Apparatus: USP Dissolution Apparatus 2 (Paddle).

  • Dissolution Medium: 900 mL of simulated intestinal fluid (pH 6.8) at 37 ± 0.5 °C.

  • Procedure:

    • Place a single dose of the formulation in each dissolution vessel.

    • Rotate the paddle at a specified speed (e.g., 75 rpm).

    • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 45, 60, 90, 120 minutes).

    • Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

    • Filter the samples and analyze the concentration of the this compound derivative using a validated analytical method (e.g., HPLC-UV).

2. Protocol for Caco-2 Permeability Assay

  • Objective: To determine the intestinal permeability and potential for P-gp mediated efflux of a this compound derivative.

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to form a differentiated monolayer.

  • Procedure:

    • Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Apical to Basolateral (A→B) Permeability: Add the this compound derivative to the apical (A) side and collect samples from the basolateral (B) side at specified time intervals.

    • Basolateral to Apical (B→A) Permeability: Add the this compound derivative to the basolateral (B) side and collect samples from the apical (A) side.

    • Analyze the concentration of the derivative in the collected samples by LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp B→A / Papp A→B) greater than 2 is indicative of active efflux.

Mandatory Visualizations

SARS_CoV_2_Replication_Cycle_Inhibition cluster_host_cell Host Cell Viral RNA Viral RNA Polyprotein Polyprotein Viral RNA->Polyprotein Translation New Viral Particles New Viral Particles Viral RNA->New Viral Particles 3CLpro 3CLpro Polyprotein->3CLpro Cleavage Site Functional Viral Proteins Functional Viral Proteins Viral Replication Complex Viral Replication Complex Functional Viral Proteins->Viral Replication Complex Functional Viral Proteins->New Viral Particles Viral Replication Complex->Viral RNA Replication Release Release New Viral Particles->Release Exocytosis This compound Derivative This compound Derivative This compound Derivative->3CLpro Inhibition 3CLpro->Functional Viral Proteins Proteolytic Cleavage SARS-CoV-2 SARS-CoV-2 SARS-CoV-2->Viral RNA Entry & Uncoating

Caption: Inhibition of SARS-CoV-2 replication by this compound derivatives.

Bioavailability_Enhancement_Workflow Start Start Poorly Soluble this compound Derivative Poorly Soluble this compound Derivative Start->Poorly Soluble this compound Derivative Physicochemical Characterization Physicochemical Characterization Poorly Soluble this compound Derivative->Physicochemical Characterization Formulation Strategy Formulation Strategy Physicochemical Characterization->Formulation Strategy Particle Size Reduction Particle Size Reduction Formulation Strategy->Particle Size Reduction Solid Dispersion Solid Dispersion Formulation Strategy->Solid Dispersion Lipid-Based System Lipid-Based System Formulation Strategy->Lipid-Based System In Vitro Evaluation In Vitro Evaluation Particle Size Reduction->In Vitro Evaluation Solid Dispersion->In Vitro Evaluation Lipid-Based System->In Vitro Evaluation In Vivo PK Study In Vivo PK Study In Vitro Evaluation->In Vivo PK Study Optimized Formulation Optimized Formulation In Vivo PK Study->Optimized Formulation

Caption: Workflow for enhancing the bioavailability of this compound derivatives.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JZD-07, a preclinical inhibitor of the SARS-CoV-2 3CL protease (3CLpro).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a preclinical, non-peptidic, and non-covalent small molecule inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro).[1] 3CLpro is an essential enzyme for viral replication, as it cleaves viral polyproteins into functional proteins. By inhibiting this enzyme, this compound blocks the viral life cycle.

Q2: What is the chemical information for this compound?

PropertyValue
Chemical Formula C25H26Cl2N4O3[2]
Molecular Weight 501.41 g/mol [2]
IUPAC Name 4-(4-(3,4-dichlorophenyl)-2-(morpholinomethyl)piperazine-1-carbonyl)quinolin-2(1H)-one[2]

Q3: How should this compound be stored?

For long-term storage (months to years), this compound should be kept at -20°C in a dry, dark environment. For short-term storage (days to weeks), it can be stored at 0-4°C.[3]

Troubleshooting Guides

This section addresses specific issues that may be encountered during in vitro and cell-based experiments with this compound.

In Vitro 3CLpro Enzymatic Assay

Issue: Inconsistent or No Inhibition of 3CLpro Activity

Possible Cause Troubleshooting Steps
Compound Solubility This compound's solubility in aqueous assay buffers may be limited. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is non-toxic to the enzyme (typically <1%). Prepare intermediate dilutions in a compatible solvent.[4] Visually inspect for any precipitation.
Compound Degradation The compound may have degraded due to improper storage or multiple freeze-thaw cycles. Use a fresh aliquot of the stock solution for each experiment.[4]
Assay Conditions Ensure the assay buffer is at room temperature before use.[5] Verify the correct wavelengths for fluorescence readings (if applicable).[5] Pre-incubation time of the inhibitor with the enzyme can be critical; consider optimizing this step.[6]
Enzyme Activity Verify the activity of the 3CLpro enzyme with a known control inhibitor. Ensure the enzyme has been stored and handled correctly to maintain its activity.
Reagent Issues Thaw all components completely and mix gently before use.[5] Prepare fresh reaction mixes immediately before the assay.

Experimental Protocol: 3CLpro FRET-Based Enzymatic Assay

This is a generalized protocol based on common methodologies for 3CLpro inhibitors.

  • Reagent Preparation :

    • Prepare an assay buffer (e.g., Tris-HCl, pH 7.3) and bring it to room temperature.

    • Dilute the 3CLpro enzyme and a fluorescently labeled peptide substrate in the assay buffer to their working concentrations.

    • Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO) and then dilute further in the assay buffer. Include a known 3CLpro inhibitor as a positive control.

  • Assay Procedure :

    • Add the 3CLpro enzyme solution to the wells of a microplate.

    • Add the diluted this compound or control compounds to the wells and pre-incubate for a defined period (e.g., 30-60 minutes) at room temperature to allow for binding.

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Monitor the fluorescence signal over time using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis :

    • Calculate the rate of substrate cleavage from the fluorescence data.

    • Normalize the data to the positive and negative controls.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Antiviral Assays

Issue: High Cytotoxicity Observed

Possible Cause Troubleshooting Steps
Compound Concentration The concentrations of this compound used may be toxic to the host cells. Determine the 50% cytotoxic concentration (CC50) for this compound in the specific cell line being used.[7]
Solvent Toxicity The concentration of the solvent (e.g., DMSO) may be too high. Ensure the final solvent concentration is below the toxic threshold for the cell line (typically <0.5%).[4]
Cell Health Ensure cells are healthy, within a low passage number, and free from contamination (e.g., mycoplasma).[8]

Issue: Lack of Antiviral Activity

Possible Cause Troubleshooting Steps
Low Compound Permeability This compound may have poor cell permeability. Consider using cell lines with higher permeability or perform counter-screens to assess intracellular target engagement.
Compound Efflux The compound may be actively transported out of the cells by efflux pumps. This can be investigated using efflux pump inhibitors.
Inappropriate Assay Window The timing of compound addition relative to viral infection may not be optimal. Vary the time of addition to determine the point of action in the viral life cycle.
Viral Strain Resistance The viral strain used may have mutations in the 3CLpro that confer resistance. Sequence the protease gene of the viral stock.[4]

Experimental Protocol: SARS-CoV-2 Cytopathic Effect (CPE) Inhibition Assay

This is a generalized protocol for assessing antiviral efficacy.

  • Cell Seeding :

    • Seed a suitable cell line (e.g., Vero E6) in a 96-well plate at an appropriate density and incubate overnight to form a monolayer.

  • Compound and Virus Preparation :

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Dilute the SARS-CoV-2 stock to a known titer that will cause a visible cytopathic effect (CPE).

  • Infection and Treatment :

    • Treat the cells with the this compound dilutions for a short period before infection.

    • Infect the cells with the diluted virus and incubate for several days.

    • Include control wells with uninfected cells, infected untreated cells, and cells treated with a known antiviral as a positive control.

  • Assay Readout :

    • After the incubation period, assess cell viability and CPE. This can be done visually by microscopy or quantitatively using a cell viability assay (e.g., MTT, CellTiter-Glo).[7]

  • Data Analysis :

    • Calculate the percentage of CPE inhibition for each this compound concentration.

    • Determine the 50% effective concentration (EC50) by fitting the data to a dose-response curve.

    • Separately, determine the CC50 from uninfected cells treated with this compound.

    • Calculate the selectivity index (SI = CC50 / EC50) to assess the therapeutic window.

Visualizations

JZD07_Mechanism_of_Action cluster_virus SARS-CoV-2 Life Cycle Viral RNA Viral RNA Polyproteins Polyproteins Viral RNA->Polyproteins Translation Functional Proteins Functional Proteins Polyproteins->Functional Proteins Cleavage 3CLpro 3CLpro Polyproteins->3CLpro Viral Replication Viral Replication Functional Proteins->Viral Replication 3CLpro->Functional Proteins This compound This compound This compound->3CLpro Inhibition

Caption: Mechanism of action of this compound in inhibiting SARS-CoV-2 replication.

Experimental_Workflow cluster_invitro In Vitro Testing cluster_cell Cell-Based Testing Enzymatic Assay Enzymatic Assay IC50 Determination IC50 Determination Enzymatic Assay->IC50 Determination Antiviral Assay Antiviral Assay IC50 Determination->Antiviral Assay Guides concentration range Cytotoxicity Assay Cytotoxicity Assay CC50 Determination CC50 Determination Cytotoxicity Assay->CC50 Determination EC50 Determination EC50 Determination Antiviral Assay->EC50 Determination Selectivity Index Selectivity Index CC50 Determination->Selectivity Index EC50 Determination->Selectivity Index

Caption: Preclinical experimental workflow for evaluating this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Inconsistent Results Inconsistent Results Compound Issues Compound Issues Inconsistent Results->Compound Issues Assay Conditions Assay Conditions Inconsistent Results->Assay Conditions Biological Reagents Biological Reagents Inconsistent Results->Biological Reagents Check Solubility\nUse Fresh Aliquot Check Solubility Use Fresh Aliquot Compound Issues->Check Solubility\nUse Fresh Aliquot Verify Temp & pH\nOptimize Incubation Verify Temp & pH Optimize Incubation Assay Conditions->Verify Temp & pH\nOptimize Incubation Validate Enzyme/Cell Health\nUse Controls Validate Enzyme/Cell Health Use Controls Biological Reagents->Validate Enzyme/Cell Health\nUse Controls

Caption: Logical troubleshooting flow for this compound experiments.

References

JZD-07 stability issues and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information for researchers, scientists, and drug development professionals working with JZD-07. It includes frequently asked questions (FAQs) and troubleshooting guides to ensure the stability and proper handling of the compound during experiments.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for solid this compound?

Proper storage of solid this compound is crucial to maintain its integrity and activity. The following table summarizes the recommended storage conditions.

Storage DurationTemperatureAdditional Conditions
Short-term (days to weeks)0 - 4 °CDry and dark
Long-term (months to years)-20 °CDry and dark

2. How should this compound be shipped?

This compound is shipped as a non-hazardous chemical under ambient temperature. The compound is stable enough for a few weeks to withstand ordinary shipping and time spent in customs.

3. What is the shelf life of this compound?

If stored correctly under the recommended long-term conditions, this compound has a shelf life of over two years.

4. Is there any information on the stability of this compound in solution (e.g., DMSO)?

Currently, there is no publicly available data specifically detailing the stability of this compound in any solvent. As a general best practice for small molecules, it is advisable to prepare stock solutions fresh for each experiment. If storage of a stock solution is necessary, it should be aliquoted into single-use vials to avoid multiple freeze-thaw cycles and stored at -80°C. Users should perform their own stability assessments for their specific experimental conditions.

5. What are the known degradation pathways for this compound?

Specific degradation pathways for this compound have not been documented in the available literature. To minimize potential degradation, avoid exposure to extreme pH, high temperatures, and direct light.

Troubleshooting Guide

This section addresses common issues that may arise during experiments with this compound.

Issue 1: Inconsistent or lower-than-expected activity in in-vitro assays.

  • Possible Cause 1: Improper storage of solid compound.

    • Recommendation: Ensure that the solid this compound has been stored according to the recommended conditions (see storage table above).

  • Possible Cause 2: Degradation of stock solution.

    • Recommendation: Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) for each experiment. If using a previously prepared stock, ensure it has been stored properly in aliquots at -80°C and that the number of freeze-thaw cycles has been minimized.

  • Possible Cause 3: Incorrect solution preparation.

    • Recommendation: Verify the calculations for the concentration of the stock solution and subsequent dilutions. Ensure the compound is fully dissolved in the solvent.

The following diagram illustrates a general troubleshooting workflow for addressing inconsistent experimental results.

G start Start: Inconsistent Results check_storage Verify Storage Conditions of Solid this compound start->check_storage storage_ok Storage OK? check_storage->storage_ok correct_storage Action: Store this compound at -20°C (long-term) or 0-4°C (short-term) in a dry, dark place. storage_ok->correct_storage No check_solution_prep Review Stock Solution Preparation storage_ok->check_solution_prep Yes correct_storage->check_solution_prep solution_fresh Is the stock solution freshly prepared? check_solution_prep->solution_fresh prepare_fresh Action: Prepare a fresh stock solution. solution_fresh->prepare_fresh No check_assay_protocol Examine Experimental Protocol solution_fresh->check_assay_protocol Yes prepare_fresh->check_assay_protocol protocol_followed Was the protocol followed correctly? check_assay_protocol->protocol_followed revise_protocol Action: Review and adhere strictly to the validated assay protocol. protocol_followed->revise_protocol No further_investigation Further Investigation Needed (e.g., instrument calibration, reagent quality) protocol_followed->further_investigation Yes revise_protocol->further_investigation end End: Issue Resolved further_investigation->end

Troubleshooting workflow for inconsistent experimental results.

Experimental Protocols

As specific experimental protocols for this compound are not widely published, a general methodology for a 3CLpro inhibitor screening assay is provided below. Researchers should adapt and optimize this protocol for their specific experimental setup.

Generic 3CLpro Enzymatic Assay Protocol

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM in 100% DMSO).

    • Prepare the assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).

    • Prepare a solution of recombinant 3CLpro enzyme in assay buffer.

    • Prepare a solution of a fluorogenic 3CLpro substrate in assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add the desired concentration of this compound (or control inhibitor/vehicle).

    • Add the 3CLpro enzyme to each well and incubate for a specified time at a controlled temperature (e.g., 15 minutes at 37°C) to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

    • Monitor the fluorescence intensity over time using a plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the initial reaction velocity for each concentration of this compound.

    • Determine the percent inhibition relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a suitable dose-response model to determine the IC50 value.

The following diagram outlines a typical workflow for screening 3CLpro inhibitors like this compound.

G start Start: Prepare Reagents prepare_jzd07 Prepare this compound Stock Solution (in DMSO) start->prepare_jzd07 prepare_enzyme Prepare 3CLpro Enzyme Solution start->prepare_enzyme prepare_substrate Prepare Fluorogenic Substrate Solution start->prepare_substrate assay_setup Assay Plate Setup prepare_jzd07->assay_setup prepare_enzyme->assay_setup prepare_substrate->assay_setup add_jzd07 Add this compound and Controls to Wells assay_setup->add_jzd07 add_enzyme Add 3CLpro Enzyme and Incubate add_jzd07->add_enzyme add_substrate Initiate Reaction with Substrate add_enzyme->add_substrate measure_fluorescence Measure Fluorescence Over Time add_substrate->measure_fluorescence data_analysis Data Analysis measure_fluorescence->data_analysis calculate_inhibition Calculate Percent Inhibition data_analysis->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50 end End: Results determine_ic50->end

Experimental workflow for a 3CLpro inhibitor screening assay.

Validation & Comparative

Comparative Analysis of JZD-07 and Other 3CLpro Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the novel 3CLpro inhibitor, JZD-07, against other prominent inhibitors, including the clinically approved nirmatrelvir (B3392351) (a component of Paxlovid) and ensitrelvir (B8223680) (Xocova). This document summarizes key performance data, details experimental methodologies for inhibitor evaluation, and visualizes critical pathways and workflows.

Executive Summary

The emergence of SARS-CoV-2 has spurred the rapid development of antiviral therapeutics targeting the viral main protease, 3CLpro (also known as Mpro), a critical enzyme in the viral replication cycle. This guide focuses on a comparative analysis of this compound, a novel non-peptidic and non-covalent 3CLpro inhibitor, with the established covalent inhibitor nirmatrelvir and the non-covalent inhibitor ensitrelvir. The analysis covers enzymatic inhibition, antiviral activity against various SARS-CoV-2 variants, and key pharmacokinetic parameters. All quantitative data is presented in standardized tables for ease of comparison, and detailed experimental protocols are provided to support the reproducibility of cited findings.

Data Presentation: Quantitative Comparison of 3CLpro Inhibitors

The following tables summarize the in vitro efficacy and pharmacokinetic profiles of this compound, nirmatrelvir, and ensitrelvir based on available experimental data. It is important to note that these values are compiled from different studies and may not represent a direct head-to-head comparison under identical experimental conditions.

Table 1: In Vitro 3CLpro Enzymatic Inhibition

InhibitorTarget ProteaseIC50 (µM)Inhibition TypeSource(s)
This compound SARS-CoV-2 3CLpro0.15Non-covalent, Reversible, Competitive[1]
SARS-CoV-1 3CLpro0.11Non-covalent, Reversible, Competitive[1]
Nirmatrelvir SARS-CoV-2 3CLpro0.050 ± 0.005Covalent, Reversible[2]
Ensitrelvir SARS-CoV-2 3CLproNot explicitly found in direct comparisonNon-covalent[3]

Table 2: In Vitro Antiviral Activity against SARS-CoV-2 Variants

InhibitorCell LineSARS-CoV-2 VariantEC50 (µM)Source(s)
This compound Vero E6Original Strain0.82[1]
Vero E6Delta7.24[1]
Vero E6Omicron (BA.1)6.03[1]
Nirmatrelvir Vero E6Not Specified0.45[4]
HeLa-ACE2WA10.075[5]
HeLa-ACE2Delta0.061[5]
HeLa-ACE2Omicron (BA.1)0.052[5]
Ensitrelvir VeroE6/TMPRSS2Omicron (BA.1.1)0.22[3]
VeroE6/TMPRSS2Omicron (BA.2)0.27[3]
VeroE6/TMPRSS2Omicron (BA.2.75)0.30[3]
VeroE6/TMPRSS2Omicron (BA.4)0.23[3]
VeroE6/TMPRSS2Omicron (BA.5)0.26[3]

Table 3: Comparative Pharmacokinetic Parameters

InhibitorSpeciesDosing RouteBioavailability (%)t1/2 (hours)Cmax (ng/mL)AUC (h·ng/mL)Source(s)
This compound MiceOral (20 mg/kg)28.11.138651360[1]
MiceIntraperitoneal (10 mg/kg)950.7816102280[1]
Nirmatrelvir RatOral34-505.1--[6]
MonkeyOral8.50.8--[6]
Human (with Ritonavir)Oral-6.05--[7]
Ensitrelvir HumanOral-42.2 - 48.1 (single dose)--[8]

Experimental Protocols

3CLpro Inhibition Assay (FRET-based)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against SARS-CoV-2 3CLpro using a fluorescence resonance energy transfer (FRET) substrate.

Materials:

  • Recombinant SARS-CoV-2 3CLpro enzyme

  • FRET substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)

  • Assay buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA

  • Test compounds (e.g., this compound) dissolved in DMSO

  • 384-well black microplates

  • Plate reader capable of fluorescence measurement (Excitation: 340 nm, Emission: 490 nm)

Procedure:

  • Prepare serial dilutions of the test compound in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations.

  • Add 5 µL of the diluted compound solution to the wells of a 384-well plate.

  • Add 10 µL of 3CLpro enzyme solution (final concentration ~15 nM) to each well.

  • Incubate the plate at room temperature for 15-60 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding 10 µL of the FRET substrate solution (final concentration ~25 µM) to each well.

  • Immediately begin monitoring the increase in fluorescence intensity at 490 nm (excitation at 340 nm) every minute for 15-30 minutes using a plate reader.

  • The initial reaction velocity is calculated from the linear portion of the fluorescence curve.

  • The percent inhibition is calculated relative to a DMSO control (0% inhibition) and a control without enzyme (100% inhibition).

  • IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Cell-Based Antiviral Activity Assay (Cytopathic Effect - CPE Assay)

This protocol is used to determine the half-maximal effective concentration (EC50) of a compound in protecting cells from virus-induced cell death.

Materials:

  • Vero E6 or other susceptible cell lines (e.g., A549-ACE2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • SARS-CoV-2 virus stock of a known titer

  • Test compounds dissolved in DMSO

  • 96-well clear-bottom plates

  • CellTiter-Glo® Luminescent Cell Viability Assay or similar reagent

  • Plate reader capable of luminescence measurement

Procedure:

  • Seed Vero E6 cells in 96-well plates at a density that will result in a confluent monolayer on the day of infection.

  • On the following day, prepare serial dilutions of the test compound in culture medium.

  • Remove the growth medium from the cells and add the diluted compounds to the wells.

  • In a separate plate, dilute the SARS-CoV-2 virus stock to a multiplicity of infection (MOI) of 0.01-0.1 in culture medium.

  • Add the virus dilution to the wells containing the cells and compounds. Include uninfected and virus-only controls.

  • Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, until significant cytopathic effect is observed in the virus-only control wells.

  • Assess cell viability using a reagent such as CellTiter-Glo® according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • The percent protection is calculated relative to the uninfected control (100% viability) and the virus-only control (0% viability).

  • EC50 values are determined by plotting the percent protection against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT/MTS Assay)

This protocol measures the cytotoxicity of the test compounds on the host cells to determine the 50% cytotoxic concentration (CC50).

Materials:

  • Vero E6 or other relevant cell lines

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (for MTT assay, e.g., DMSO or isopropanol (B130326) with HCl)

  • Plate reader capable of absorbance measurement (e.g., 570 nm for MTT, 490 nm for MTS)

Procedure:

  • Seed cells in 96-well plates as described for the antiviral assay.

  • The next day, add serial dilutions of the test compound to the wells. Include a vehicle control (DMSO).

  • Incubate the plates for the same duration as the antiviral assay (e.g., 48-72 hours).

  • Add the MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • If using MTT, add the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • CC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualization

Signaling_Pathway SARS-CoV-2 SARS-CoV-2 Host Cell Host Cell SARS-CoV-2->Host Cell Binds to ACE2 Receptor Viral Entry Viral Entry Host Cell->Viral Entry Viral RNA Release Viral RNA Release Viral Entry->Viral RNA Release Translation of Polyproteins (pp1a/ab) Translation of Polyproteins (pp1a/ab) Viral RNA Release->Translation of Polyproteins (pp1a/ab) 3CLpro 3CLpro Translation of Polyproteins (pp1a/ab)->3CLpro Self-cleavage Proteolytic Cleavage Proteolytic Cleavage Translation of Polyproteins (pp1a/ab)->Proteolytic Cleavage 3CLpro->Proteolytic Cleavage Functional Viral Proteins (NSPs) Functional Viral Proteins (NSPs) Proteolytic Cleavage->Functional Viral Proteins (NSPs) Viral Replication & Transcription Viral Replication & Transcription Functional Viral Proteins (NSPs)->Viral Replication & Transcription Assembly of New Virions Assembly of New Virions Viral Replication & Transcription->Assembly of New Virions Release of New Virions Release of New Virions Assembly of New Virions->Release of New Virions Inhibitor (this compound, Nirmatrelvir, Ensitrelvir) Inhibitor (this compound, Nirmatrelvir, Ensitrelvir) Inhibitor (this compound, Nirmatrelvir, Ensitrelvir)->3CLpro Inhibits

Caption: Mechanism of action of 3CLpro inhibitors in the SARS-CoV-2 replication cycle.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo & PK Evaluation Enzymatic Assay (FRET) Enzymatic Assay (FRET) IC50 Determination IC50 Determination Enzymatic Assay (FRET)->IC50 Determination Cell-based Antiviral Assay (CPE) Cell-based Antiviral Assay (CPE) EC50 Determination EC50 Determination Cell-based Antiviral Assay (CPE)->EC50 Determination Cytotoxicity Assay (MTT/MTS) Cytotoxicity Assay (MTT/MTS) CC50 Determination CC50 Determination Cytotoxicity Assay (MTT/MTS)->CC50 Determination Selectivity Index (SI = CC50/EC50) Selectivity Index (SI = CC50/EC50) EC50 Determination->Selectivity Index (SI = CC50/EC50) CC50 Determination->Selectivity Index (SI = CC50/EC50) Lead Compound Identification Lead Compound Identification Selectivity Index (SI = CC50/EC50)->Lead Compound Identification Animal Model (e.g., Mice) Animal Model (e.g., Mice) Pharmacokinetic Studies Pharmacokinetic Studies Animal Model (e.g., Mice)->Pharmacokinetic Studies Efficacy Studies Efficacy Studies Animal Model (e.g., Mice)->Efficacy Studies Bioavailability, t1/2, Cmax, AUC Bioavailability, t1/2, Cmax, AUC Pharmacokinetic Studies->Bioavailability, t1/2, Cmax, AUC Viral Titer Reduction Viral Titer Reduction Efficacy Studies->Viral Titer Reduction Viral Titer Reduction->Lead Compound Identification Logical_Comparison 3CLpro Inhibitors 3CLpro Inhibitors This compound This compound 3CLpro Inhibitors->this compound Nirmatrelvir Nirmatrelvir 3CLpro Inhibitors->Nirmatrelvir Ensitrelvir Ensitrelvir 3CLpro Inhibitors->Ensitrelvir Parameters for Comparison Parameters for Comparison This compound->Parameters for Comparison Nirmatrelvir->Parameters for Comparison Ensitrelvir->Parameters for Comparison Enzymatic Potency (IC50) Enzymatic Potency (IC50) Parameters for Comparison->Enzymatic Potency (IC50) Antiviral Activity (EC50) Antiviral Activity (EC50) Parameters for Comparison->Antiviral Activity (EC50) Pharmacokinetics (PK) Pharmacokinetics (PK) Parameters for Comparison->Pharmacokinetics (PK) Mechanism of Action Mechanism of Action Parameters for Comparison->Mechanism of Action Data Synthesis & Analysis Data Synthesis & Analysis Enzymatic Potency (IC50)->Data Synthesis & Analysis Antiviral Activity (EC50)->Data Synthesis & Analysis Pharmacokinetics (PK)->Data Synthesis & Analysis Mechanism of Action->Data Synthesis & Analysis Comparative Efficacy Comparative Efficacy Data Synthesis & Analysis->Comparative Efficacy

References

JZD-07 vs. Nirmatrelvir (Paxlovid): A Comparative Analysis of Two SARS-CoV-2 3CL Protease Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of JZD-07, a preclinical drug candidate, and nirmatrelvir (B3392351) (a component of Paxlovid), an approved antiviral medication, for the treatment of COVID-19. This analysis is based on available preclinical and clinical data and is intended to inform the scientific and drug development communities.

Executive Summary

Both this compound and nirmatrelvir target the SARS-CoV-2 main protease (3CLpro), an enzyme crucial for viral replication.[1] Nirmatrelvir, co-packaged with ritonavir (B1064) as Paxlovid, has demonstrated significant efficacy in reducing hospitalization and death in high-risk COVID-19 patients and has received regulatory approval.[2][3] this compound is a novel, non-peptidic, non-covalent 3CLpro inhibitor in the preclinical stage of development.[4] While direct comparative clinical data is unavailable, this guide synthesizes existing findings to offer a preliminary assessment of their respective profiles.

Data Presentation

Table 1: In Vitro Efficacy Data
CompoundTargetAssaySARS-CoV-2 VariantIC50EC50Cytotoxicity (CC50)Selectivity Index (SI)
This compound SARS-CoV-2 3CLproFRET AssayOriginal0.15 µM0.82 µM (Vero E6)>100 µM (Vero E6)>121.95
Delta-7.24 µM (Vero E6)
Omicron BA.1-6.03 µM (Vero E6)
Nirmatrelvir SARS-CoV-2 3CLpro-Multiple VariantsNot explicitly stated in provided clinical trials, but potent nanomolar activity is widely cited.Not explicitly stated in provided clinical trials, but potent nanomolar activity is widely cited.Not explicitly stated in provided clinical trials.Not explicitly stated in provided clinical trials.

IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; CC50: Half-maximal cytotoxic concentration; SI: Selectivity Index (CC50/EC50)

Table 2: Clinical Efficacy of Nirmatrelvir (Paxlovid) from EPIC-HR Trial
EndpointTreatment Group (Nirmatrelvir + Ritonavir)Placebo GroupRelative Risk Reduction
COVID-19-related hospitalization or death through Day 28 (treatment within 3 days of symptom onset)0.8% (3/389)7.0% (27/385)89%[2]
COVID-19-related hospitalization or death through Day 28 (treatment within 5 days of symptom onset)1.0% (5/697)6.5% (44/682)88%[3]
Deaths through Day 28010100%

Mechanism of Action

Both this compound and nirmatrelvir are inhibitors of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro). This enzyme is essential for the cleavage of viral polyproteins into functional proteins required for viral replication.[1][5] By blocking 3CLpro, these inhibitors prevent the virus from assembling new, functional virions. Nirmatrelvir is a peptidomimetic covalent inhibitor, while this compound is a non-peptidic, non-covalent, reversible competitive inhibitor.[4][6]

G cluster_virus SARS-CoV-2 Replication Cycle cluster_drug Drug Intervention Viral RNA Viral RNA Polyprotein Polyprotein Viral RNA->Polyprotein Translation Functional Viral Proteins Functional Viral Proteins Polyprotein->Functional Viral Proteins Cleavage by 3CLpro 3CLpro 3CLpro New Virus Assembly New Virus Assembly Functional Viral Proteins->New Virus Assembly This compound This compound This compound->3CLpro Inhibits Nirmatrelvir Nirmatrelvir Nirmatrelvir->3CLpro

Caption: Mechanism of action of 3CLpro inhibitors.

Experimental Protocols

This compound Preclinical Studies
  • Enzyme Inhibition Assay (FRET): The inhibitory activity of this compound against SARS-CoV-2 3CLpro was determined using a fluorescence resonance energy transfer (FRET) assay. The enzyme and inhibitor were pre-incubated, and the reaction was initiated by adding a fluorogenic substrate. The fluorescence intensity was measured to calculate the IC50 value.[4]

  • Antiviral Activity Assay (Vero E6 cells): Vero E6 cells were infected with SARS-CoV-2 (original, Delta, or Omicron BA.1 variants) and treated with various concentrations of this compound. After incubation, the cytopathic effect (CPE) was measured to determine the EC50 value.[4]

  • Cytotoxicity Assay: The viability of Vero E6 cells treated with this compound was assessed using the CCK-8 assay to determine the CC50 value.[4]

  • In Vivo Efficacy (Mouse Model): K18-hACE2 transgenic mice were infected with the SARS-CoV-2 Delta variant and treated orally with this compound. Viral loads in the lungs were quantified by RT-qPCR to evaluate the therapeutic potential.[4]

G Start Start Infected Mice Infected Mice Start->Infected Mice Oral Gavage (this compound) Oral Gavage (this compound) Infected Mice->Oral Gavage (this compound) Control (Vehicle) Control (Vehicle) Infected Mice->Control (Vehicle) Lung Tissue Collection Lung Tissue Collection Oral Gavage (this compound)->Lung Tissue Collection Control (Vehicle)->Lung Tissue Collection RT-qPCR RT-qPCR Lung Tissue Collection->RT-qPCR Viral Load Quantification Viral Load Quantification RT-qPCR->Viral Load Quantification End End Viral Load Quantification->End

Caption: this compound in vivo experimental workflow.

Nirmatrelvir (Paxlovid) Clinical Trial (EPIC-HR)
  • Study Design: A Phase 2/3, randomized, double-blind, placebo-controlled trial.

  • Participants: Non-hospitalized, symptomatic, unvaccinated adults with confirmed COVID-19 at high risk of progressing to severe disease.

  • Intervention: Participants received either Paxlovid (300 mg nirmatrelvir and 100 mg ritonavir) or a placebo orally every 12 hours for five days.

  • Primary Endpoint: The proportion of participants with COVID-19-related hospitalization or death from any cause through Day 28.[4]

Discussion

Nirmatrelvir, as part of the Paxlovid regimen, has robust clinical data supporting its efficacy and safety in treating mild-to-moderate COVID-19 in high-risk populations. The EPIC-HR trial demonstrated a significant reduction in hospitalization and death.

This compound has shown promising in vitro activity against the original, Delta, and Omicron BA.1 variants of SARS-CoV-2.[4] Its non-peptidic and non-covalent nature may offer advantages in terms of oral bioavailability and reduced potential for off-target effects compared to some peptide-based inhibitors. The in vivo data from a mouse model indicated a potential therapeutic effect.[4]

However, it is crucial to emphasize that this compound is in the early stages of preclinical development. Further extensive studies, including comprehensive toxicology and Phase 1, 2, and 3 clinical trials, are necessary to establish its safety and efficacy in humans. Therefore, a direct comparison of the clinical utility of this compound and nirmatrelvir is not currently feasible. This compound represents a potential next-generation oral antiviral, but its clinical relevance remains to be determined.

References

Validating the Antiviral Efficacy of JZD-07 in Primary Human Airway Epithelial Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the antiviral candidate JZD-07 with established SARS-CoV-2 inhibitors. While direct data for this compound in primary human cells is not yet publicly available, this document outlines a detailed experimental protocol for its validation and presents existing data from immortalized cell lines alongside comparative data for approved antivirals in primary cells.

Executive Summary

This compound is a novel, non-peptidic, non-covalent inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), a critical enzyme for viral replication.[1] Initial studies have demonstrated its potent antiviral activity against various SARS-CoV-2 variants in Vero E6 cells. This guide details the necessary steps to validate these findings in more physiologically relevant primary human airway epithelial (HAE) cells and compares its known efficacy with that of Remdesivir, Molnupiravir, and Nirmatrelvir.

Comparative Antiviral Activity

The following tables summarize the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) of this compound and its comparators. It is important to note that the data for this compound is from an immortalized cell line, while the data for the alternatives are from primary human cell cultures, which are considered more representative of the in vivo environment.

Table 1: Antiviral Efficacy (EC50) Against SARS-CoV-2

CompoundCell TypeSARS-CoV-2 VariantEC50 (µM)Reference
This compound Vero E6Original0.82[1]
Vero E6Delta7.24[1]
Vero E6Omicron BA.16.03[1]
Remdesivir Primary Human Airway Epithelial (HAE) CulturesNot Specified0.01[1]
Molnupiravir (EIDD-1931) Well-differentiated Human Airway EpitheliaInfluenza A and B0.06 - 0.08
Nirmatrelvir (PF-07321332) Not available in primary HAE cells

Table 2: Cytotoxicity (CC50)

CompoundCell TypeCC50 (µM)Reference
This compound Vero E6>100
Remdesivir Huh7>10
Molnupiravir (EIDD-1931) Human Airway Epithelial Cells137
Nirmatrelvir (PF-07321332) Not available in primary HAE cells

Mechanism of Action: 3CLpro Inhibition

This compound functions by inhibiting the SARS-CoV-2 3CL protease (also known as the main protease, Mpro). This enzyme is essential for the cleavage of viral polyproteins into functional non-structural proteins, which are necessary for viral replication and transcription. By blocking the active site of 3CLpro, this compound prevents the maturation of these viral proteins, thereby halting the viral life cycle.

G cluster_virus SARS-CoV-2 Life Cycle Viral Entry Viral Entry Viral RNA Release Viral RNA Release Viral Entry->Viral RNA Release Polyprotein Translation Polyprotein Translation Viral RNA Release->Polyprotein Translation Polyprotein Polyprotein Polyprotein Translation->Polyprotein 3CLpro 3CL Protease Polyprotein->3CLpro Cleavage by Functional Viral Proteins Functional Viral Proteins 3CLpro->Functional Viral Proteins Produces Viral Replication & Assembly Viral Replication & Assembly Functional Viral Proteins->Viral Replication & Assembly New Virion Release New Virion Release Viral Replication & Assembly->New Virion Release This compound This compound This compound->3CLpro Inhibits

Mechanism of this compound action.

Proposed Experimental Protocol for this compound Validation in Primary HAE Cells

This protocol outlines a workflow to assess the antiviral efficacy and cytotoxicity of this compound in a physiologically relevant primary human airway epithelial cell model.

G cluster_workflow Experimental Workflow Isolate Primary HAE Cells Isolate Primary HAE Cells Culture at Air-Liquid Interface (ALI) Culture at Air-Liquid Interface (ALI) Isolate Primary HAE Cells->Culture at Air-Liquid Interface (ALI) Cell Differentiation Cell Differentiation Culture at Air-Liquid Interface (ALI)->Cell Differentiation Pre-treatment with this compound Pre-treatment with this compound Cell Differentiation->Pre-treatment with this compound SARS-CoV-2 Infection SARS-CoV-2 Infection Pre-treatment with this compound->SARS-CoV-2 Infection Incubation Incubation SARS-CoV-2 Infection->Incubation Endpoint Analysis Endpoint Analysis Incubation->Endpoint Analysis Viral Load Quantification Viral Load Quantification Endpoint Analysis->Viral Load Quantification Cytotoxicity Assay Cytotoxicity Assay Endpoint Analysis->Cytotoxicity Assay

References

JZD-07: A Focused Inhibitor of SARS-CoV-2 Main Protease with High Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of the non-peptidic and non-covalent SARS-CoV-2 3CLpro inhibitor, JZD-07, reveals a high degree of specificity for its target enzyme with minimal cross-reactivity against a panel of human proteases and select coronaviruses. This guide provides a comparative overview of this compound's inhibitory profile, offering valuable insights for researchers and drug development professionals engaged in antiviral therapies.

Developed by researchers at the Shanghai Institute of Materia Medica, Chinese Academy of Sciences, this compound has demonstrated potent inhibitory activity against the 3C-like protease (3CLpro) of both SARS-CoV-2 and SARS-CoV-1.[1][2] Mechanistic studies have characterized this compound as a reversible and competitive inhibitor of 3CLpro.[2]

Specificity Profile of this compound

To ascertain the selectivity of this compound, it was tested against a variety of human proteases and other coronaviruses. The compound exhibited negligible inhibition against several human proteases, underscoring its specific mechanism of action. Furthermore, while it demonstrated activity against other human coronaviruses, its primary potency remains centered on the 3CLpro of SARS-CoV-2.

Protease TargetOrganism/VirusInhibition Data
3CLpro SARS-CoV-2 IC50: 0.15 µM
3CLproSARS-CoV-1IC50: 0.11 µM[1][2]
Human CoronavirusHCoV-OC43Antiviral Activity Observed
Human CoronavirusHCoV-229EAntiviral Activity Observed
Calpain IHumanNo significant inhibition
Cathepsin BHumanNo significant inhibition
Cathepsin DHumanNo significant inhibition
Cathepsin KHumanNo significant inhibition
Cathepsin LHumanNo significant inhibition
Thrombin AHumanNo significant inhibition
TrypsinHumanNo significant inhibition
Caspase-3HumanNo significant inhibition

Table 1: Summary of this compound's inhibitory activity against various proteases. The data highlights the compound's high potency against SARS-CoV-2 3CLpro and limited activity against a selection of human proteases.

Experimental Workflow for Assessing Protease Inhibitor Specificity

The following diagram outlines a general workflow for determining the cross-reactivity of a viral protease inhibitor.

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 Data Analysis Compound Synthesis Compound Synthesis Primary Screening Primary Screening against Target Viral Protease Compound Synthesis->Primary Screening IC50 Determination (Primary Target) IC50 Determination for Primary Target Primary Screening->IC50 Determination (Primary Target) Selectivity Panel Screening Screening against a Panel of Related and Unrelated Proteases IC50 Determination (Primary Target)->Selectivity Panel Screening IC50 Determination (Off-Targets) IC50 Determination for Active Off-Targets Selectivity Panel Screening->IC50 Determination (Off-Targets) Antiviral Activity Assay Cell-Based Antiviral Activity Assay IC50 Determination (Off-Targets)->Antiviral Activity Assay Cytotoxicity Assay Cell Viability/ Cytotoxicity Assay Antiviral Activity Assay->Cytotoxicity Assay Selectivity Index Calculation Calculation of Selectivity Index Cytotoxicity Assay->Selectivity Index Calculation

Figure 1. A generalized workflow for evaluating the specificity and cross-reactivity of a viral protease inhibitor.

Experimental Protocols

Detailed below are generalized methodologies for key experiments involved in assessing the cross-reactivity of a protease inhibitor like this compound.

Biochemical Protease Inhibition Assay (General Protocol)

This assay is fundamental in determining the potency of an inhibitor against a specific protease.

Objective: To determine the half-maximal inhibitory concentration (IC50) of an inhibitor against a panel of purified viral and host proteases.

Materials:

  • Purified recombinant proteases (e.g., SARS-CoV-2 3CLpro, other viral proteases, human proteases like trypsin, cathepsins).

  • Test inhibitor (e.g., this compound) at various concentrations.

  • Fluorogenic peptide substrate specific for each protease.

  • Assay buffer (e.g., 20 mM Tris, 100 mM NaCl, 1 mM EDTA, pH 7.3).

  • 384-well black microplates.

  • Plate reader capable of fluorescence detection.

Procedure:

  • Prepare serial dilutions of the test inhibitor in the assay buffer.

  • In a 384-well plate, add a fixed concentration of the purified protease to each well, with the exception of the negative control wells.

  • Add the various concentrations of the test inhibitor to the wells containing the protease. Include a positive control (a known inhibitor) and a vehicle control (e.g., DMSO).

  • Pre-incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 60 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the specific fluorogenic substrate to all wells.

  • Immediately measure the fluorescence intensity at regular intervals using a plate reader.

  • Calculate the initial reaction rates from the linear portion of the fluorescence versus time curves.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Antiviral Assay (General Protocol)

This assay evaluates the inhibitor's efficacy in a cellular context, providing insights into its ability to cross cell membranes and inhibit viral replication.

Objective: To determine the half-maximal effective concentration (EC50) of an inhibitor in preventing virus-induced cytopathic effect (CPE) in a cell culture model.

Materials:

  • A susceptible host cell line (e.g., Vero E6 cells for SARS-CoV-2).

  • Live virus stock.

  • Test inhibitor at various concentrations.

  • Cell culture medium and supplements.

  • Reagents for assessing cell viability (e.g., CellTiter-Glo®).

Procedure:

  • Seed the host cells in a 96-well plate and incubate until a confluent monolayer is formed.

  • Prepare serial dilutions of the test inhibitor in the cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor.

  • Infect the cells with the virus at a predetermined multiplicity of infection (MOI). Include uninfected and untreated virus-infected controls.

  • Incubate the plate for a period sufficient to observe significant CPE in the virus-infected control wells (e.g., 48-72 hours).

  • Assess cell viability using a suitable method, such as measuring ATP levels with CellTiter-Glo®.

  • Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value.

By employing these rigorous experimental approaches, researchers can effectively characterize the cross-reactivity profile of novel antiviral candidates like this compound, ensuring a comprehensive understanding of their specificity and potential for therapeutic development.

References

Head-to-Head Comparison of JZD-07 Derivatives as SARS-CoV-2 3CLpro Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of novel nonpeptidic and noncovalent small molecule inhibitors reveals significant improvements in potency and antiviral activity over the lead compound JZD-07, with compound 49 emerging as a promising drug candidate.

In the ongoing effort to develop effective therapeutics against SARS-CoV-2, the 3C-like protease (3CLpro) has been identified as a crucial drug target due to its essential role in viral replication. A recent study by Jiang et al. (2024) describes the structure-based design and synthesis of 54 novel derivatives of the lead compound this compound, a potent noncovalent inhibitor of SARS-CoV-2 3CLpro. This guide provides a head-to-head comparison of these derivatives, presenting key experimental data, detailed protocols, and visual diagrams to aid researchers and drug development professionals in understanding their structure-activity relationships and therapeutic potential.

Performance Data of this compound and Key Derivatives

The following table summarizes the in vitro 3CLpro inhibitory activity (IC50) and cellular antiviral activity (EC50) against the SARS-CoV-2 delta variant for this compound and a selection of its most potent derivatives.

Compound3CLpro IC50 (μM)Antiviral EC50 (μM)
This compound0.157.24
11 0.0480.881
25 0.0310.542
48 0.0240.315
49 0.019 0.272
50 0.0280.388

Data sourced from Jiang et al., 2024.

Among the synthesized compounds, 24 derivatives exhibited significantly enhanced 3CLpro inhibitory potencies with IC50 values below 100 nM.[1] Notably, compound 49 demonstrated the most desirable antiviral activity with an EC50 of 0.272 ± 0.013 μM against the delta variant, representing a more than 20-fold improvement over the parent compound this compound.[1] Furthermore, in vivo studies showed that oral administration of compound 49 could significantly reduce lung viral copies in mice, highlighting its therapeutic potential.[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further research.

SARS-CoV-2 3CLpro Inhibition Assay

This assay quantifies the inhibitory effect of the compounds on the enzymatic activity of 3CLpro.

  • Reagents and Materials:

    • SARS-CoV-2 3CLpro enzyme

    • Fluorogenic substrate: MCA-AVLQSG-FRK(Dnp)-NH2

    • Assay buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

    • Test compounds (this compound and its derivatives)

    • 384-well assay plates

  • Procedure:

    • A solution of the 3CLpro enzyme (final concentration 50 nM) and the test compound at various concentrations were pre-incubated in the assay buffer for 10 minutes at room temperature.

    • The enzymatic reaction was initiated by adding the fluorogenic substrate (final concentration 20 μM).

    • The fluorescence intensity was measured every minute for 30 minutes using a microplate reader with an excitation wavelength of 320 nm and an emission wavelength of 405 nm.

    • The initial velocity of the reaction was calculated from the linear portion of the fluorescence-time curve.

    • The IC50 values were determined by fitting the dose-response curves using a four-parameter logistic equation.

Cell-Based Antiviral Activity Assay

This assay determines the efficacy of the compounds in inhibiting SARS-CoV-2 replication in a cellular context.

  • Reagents and Materials:

    • Vero E6 cells

    • SARS-CoV-2 (Delta variant)

    • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

    • Test compounds

    • 96-well cell culture plates

    • CellTiter-Glo Luminescent Cell Viability Assay kit

  • Procedure:

    • Vero E6 cells were seeded in 96-well plates and incubated overnight to form a monolayer.

    • The cells were treated with serial dilutions of the test compounds for 1 hour.

    • Subsequently, the cells were infected with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.05.

    • After 48 hours of incubation at 37°C, the cell viability was assessed using the CellTiter-Glo assay according to the manufacturer's instructions.

    • The EC50 values, representing the concentration at which 50% of viral replication is inhibited, were calculated from the dose-response curves.

Visualizing the Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams illustrate the targeted signaling pathway and the experimental workflow.

Signaling_Pathway SARS-CoV-2 SARS-CoV-2 Host Cell Host Cell SARS-CoV-2->Host Cell Entry Viral RNA Viral RNA Host Cell->Viral RNA Uncoating Polyproteins (pp1a, pp1ab) Polyproteins (pp1a, pp1ab) Viral RNA->Polyproteins (pp1a, pp1ab) Translation 3CLpro 3CLpro Polyproteins (pp1a, pp1ab)->3CLpro Functional Viral Proteins Functional Viral Proteins 3CLpro->Functional Viral Proteins Cleavage Viral Replication Viral Replication Functional Viral Proteins->Viral Replication This compound Derivatives This compound Derivatives This compound Derivatives->3CLpro Inhibition

Caption: SARS-CoV-2 3CLpro Inhibition Pathway.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Compound Synthesis Compound Synthesis 3CLpro Assay 3CLpro Assay Compound Synthesis->3CLpro Assay Antiviral Assay Antiviral Assay Compound Synthesis->Antiviral Assay IC50 Determination IC50 Determination 3CLpro Assay->IC50 Determination Lead Compound Selection Lead Compound Selection IC50 Determination->Lead Compound Selection EC50 Determination EC50 Determination Antiviral Assay->EC50 Determination EC50 Determination->Lead Compound Selection Mouse Model Mouse Model Lead Compound Selection->Mouse Model Pharmacokinetics Pharmacokinetics Mouse Model->Pharmacokinetics Efficacy Evaluation Efficacy Evaluation Mouse Model->Efficacy Evaluation

Caption: Drug Discovery and Evaluation Workflow.

References

JZD-07 and Remdesivir: A Comparative Guide to their Mechanisms of Action Against SARS-CoV-2

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the mechanisms of action, in vitro efficacy, and underlying experimental methodologies for two antiviral compounds, JZD-07 and remdesivir (B604916), which target different essential enzymes of the SARS-CoV-2 virus. This document is intended for researchers, scientists, and professionals in the field of drug development.

Overview of Antiviral Mechanisms

This compound and remdesivir employ distinct strategies to inhibit the replication of SARS-CoV-2. This compound is a potent, non-covalent, and reversible competitive inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro). This enzyme is crucial for the post-translational processing of viral polyproteins into functional non-structural proteins, which are essential for viral replication. By blocking the active site of 3CLpro, this compound prevents this proteolytic cleavage, thereby halting the viral life cycle.

In contrast, remdesivir is a broad-spectrum antiviral agent that targets the viral RNA-dependent RNA polymerase (RdRp), the enzyme responsible for replicating the viral RNA genome. Remdesivir is a prodrug that is metabolized within the host cell to its active triphosphate form. This active metabolite acts as an adenosine (B11128) nucleotide analog, competing with the natural ATP substrate for incorporation into the nascent viral RNA chain. The incorporation of remdesivir's active form leads to delayed chain termination, effectively stopping viral genome replication.

Antiviral Mechanisms cluster_0 This compound Mechanism cluster_1 Remdesivir Mechanism Viral Polyprotein Viral Polyprotein 3CL Protease (Mpro) 3CL Protease (Mpro) Viral Polyprotein->3CL Protease (Mpro) Cleavage Functional Viral Proteins Functional Viral Proteins 3CL Protease (Mpro)->Functional Viral Proteins JZD07 This compound JZD07->3CL Protease (Mpro) Inhibits Viral RNA Viral RNA RdRp RNA-dependent RNA Polymerase (RdRp) Viral RNA->RdRp Template Replicated RNA Replicated RNA RdRp->Replicated RNA Delayed Chain Termination Remdesivir Remdesivir (Prodrug) Remdesivir_TP Remdesivir-TP (Active) Remdesivir->Remdesivir_TP Metabolism Remdesivir_TP->RdRp Inhibits 3CLpro FRET Assay cluster_workflow Experimental Workflow cluster_principle Assay Principle Reagents Recombinant 3CLpro FRET Substrate This compound Incubation Incubate 3CLpro with this compound Reagents->Incubation Substrate_Addition Add FRET Substrate Incubation->Substrate_Addition Measurement Measure Fluorescence (Excitation: 340 nm Emission: 490 nm) Substrate_Addition->Measurement Data_Analysis Calculate IC50 Measurement->Data_Analysis Intact_Substrate Intact Substrate (Quenched Fluorescence) 3CLpro_Enzyme 3CLpro Intact_Substrate->3CLpro_Enzyme Cleavage Cleaved_Substrate Cleaved Substrate (Fluorescence) 3CLpro_Enzyme->Cleaved_Substrate RdRp Inhibition Assay cluster_workflow Experimental Workflow Reagents Recombinant RdRp Complex (nsp12, nsp7, nsp8) RNA Template/Primer NTPs Remdesivir-TP Reaction_Setup Combine RdRp, RNA, and Remdesivir-TP Reagents->Reaction_Setup Reaction_Initiation Add NTPs to start RNA synthesis Reaction_Setup->Reaction_Initiation Incubation Incubate at 37°C Reaction_Initiation->Incubation Detection Detect RNA product (e.g., fluorescence, gel electrophoresis) Incubation->Detection Data_Analysis Determine Inhibition Detection->Data_Analysis

Benchmarking JZD-07: A Comparative Analysis of a Novel 3CLpro Inhibitor Against Leading SARS-CoV-2 Antivirals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive benchmark analysis of JZD-07, a novel non-peptidic and non-covalent small-molecule inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), against other leading antiviral agents. This document is intended for researchers, scientists, and drug development professionals, offering a comparative look at the in vitro and in vivo efficacy of this compound alongside Paxlovid (nirmatrelvir/ritonavir), Remdesivir (B604916), and Molnupiravir. The data presented is supported by detailed experimental protocols to ensure reproducibility and further investigation.

Executive Summary

The ongoing threat of COVID-19 and the emergence of new variants necessitate the development of a diverse arsenal (B13267) of antiviral therapeutics. This compound presents a promising new candidate, targeting the highly conserved main protease (Mpro or 3CLpro) of SARS-CoV-2, an enzyme crucial for viral replication. This guide summarizes the available preclinical data for this compound and contextualizes its performance against established antivirals that target different stages of the viral life cycle.

Mechanism of Action: Targeting Viral Replication

A critical step in the SARS-CoV-2 lifecycle is the cleavage of viral polyproteins into functional non-structural proteins by the main protease, 3CLpro. Inhibition of this enzyme effectively halts viral replication.

cluster_virus SARS-CoV-2 Lifecycle cluster_drug Antiviral Intervention Viral Entry Viral Entry RNA Release RNA Release Viral Entry->RNA Release Translation Translation RNA Release->Translation Polyprotein Polyprotein Translation->Polyprotein 3CLpro 3CLpro (Main Protease) Polyprotein->3CLpro Cleavage Functional Proteins Functional Proteins 3CLpro->Functional Proteins Processes Replication Replication Functional Proteins->Replication Assembly & Release Assembly & Release Replication->Assembly & Release This compound This compound This compound->3CLpro Inhibits Paxlovid Paxlovid Paxlovid->3CLpro Inhibits

Figure 1: Mechanism of Action of 3CLpro Inhibitors.

In Vitro Efficacy

The in vitro antiviral activity of this compound and comparator drugs was evaluated in various cell lines against different SARS-CoV-2 variants. The half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) are presented below. Lower values indicate higher potency.

Antiviral AgentTargetSARS-CoV-2 StrainIC50 (µM)EC50 (µM)Cell LineReference
This compound 3CLproWild-Type0.150.82Vero E6[1]
Delta-7.24Vero E6[1]
Omicron (BA.1)-6.03Vero E6[1]
Nirmatrelvir (B3392351) 3CLproWild-Type-0.0745Vero E6[2]
Omicron0.0079-0.0105--[2]
Remdesivir RdRpWild-Type-0.01Human Lung Cells[3]
Delta-0.03-0.062 (fold change vs WA1)-[4]
Omicron-0.30-0.62 (fold change vs WA1)-[4]
Molnupiravir RdRpWild-Type0.30.08Vero / Calu-3[5]
Gamma, Delta, Mu-Consistent Efficacy-[5]

Note: Direct comparison of absolute EC50/IC50 values across different studies should be done with caution due to variations in experimental protocols, including cell lines, viral inoculums, and assay endpoints.

In Vivo Efficacy

The in vivo efficacy of these antiviral agents has been assessed in various animal models, with the K18-hACE2 transgenic mouse model being a widely used for studying SARS-CoV-2 pathogenesis.

Antiviral AgentAnimal ModelDosing RegimenKey FindingsReference
This compound K18-hACE2 Mice300 mg/kg b.i.d.2.0 log reduction in lung viral titers.[1]
Paxlovid (Nirmatrelvir) SCID Mice300 mg/kg b.i.d.3.9 log10 reduction in infectious virus titers in the lungs.[6]
Remdesivir K18-hACE2 Mice20 mg/kg/bid (intraperitoneal)Did not significantly reduce viral titer in the brain and was poorly effective in preventing lung inflammation.[7]
Molnupiravir SCID Mice200 mg/kg b.i.d.2 log10 reduction in infectious virus titers in the lungs.[6]

Pharmacokinetics

A summary of key pharmacokinetic parameters for this compound is provided below.

CompoundAdministrationDoset1/2 (h)Cmax (ng/mL)AUC (h·ng/mL)Oral Bioavailability (%)Reference
This compound Oral20 mg/kg1.13865136028.1[1]
Intraperitoneal10 mg/kg0.781610228095[1]

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the interpretation and replication of the presented data.

3CLpro Inhibition Assay

This assay biochemically measures the ability of a compound to inhibit the enzymatic activity of the SARS-CoV-2 3CLpro.

Recombinant 3CLpro Recombinant 3CLpro Incubation Incubation Recombinant 3CLpro->Incubation Test Compound (e.g., this compound) Test Compound (e.g., this compound) Test Compound (e.g., this compound)->Incubation Fluorogenic Substrate Fluorogenic Substrate Fluorescence Measurement Fluorescence Measurement Fluorogenic Substrate->Fluorescence Measurement Cleavage -> Signal Incubation->Fluorogenic Substrate Add IC50 Calculation IC50 Calculation Fluorescence Measurement->IC50 Calculation Plate Cells (e.g., Vero E6) Plate Cells (e.g., Vero E6) Add Test Compound Add Test Compound Plate Cells (e.g., Vero E6)->Add Test Compound Infect with SARS-CoV-2 Infect with SARS-CoV-2 Add Test Compound->Infect with SARS-CoV-2 Incubate Incubate Infect with SARS-CoV-2->Incubate Quantify Viral Replication Quantify Viral Replication Incubate->Quantify Viral Replication e.g., CPE, qRT-PCR, Plaque Assay EC50 Calculation EC50 Calculation Quantify Viral Replication->EC50 Calculation Acclimatize K18-hACE2 Mice Acclimatize K18-hACE2 Mice Intranasal Infection with SARS-CoV-2 Intranasal Infection with SARS-CoV-2 Acclimatize K18-hACE2 Mice->Intranasal Infection with SARS-CoV-2 Administer Test Compound Administer Test Compound Intranasal Infection with SARS-CoV-2->Administer Test Compound Prophylactic or Therapeutic Monitor Daily Monitor Daily Administer Test Compound->Monitor Daily Weight, Clinical Score Endpoint Analysis Endpoint Analysis Monitor Daily->Endpoint Analysis e.g., Day 5 post-infection Evaluate Efficacy Evaluate Efficacy Endpoint Analysis->Evaluate Efficacy Viral Load, Histopathology

References

Reproducibility of JZD-07 Inhibition Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the available inhibition data for JZD-07, a preclinical inhibitor of the SARS-CoV-2 3-chymotrypsin-like protease (3CLpro). While direct studies on the inter-laboratory reproducibility of this compound inhibition data are not yet available, this guide summarizes the existing data, places it in the context of alternative inhibitors, and provides detailed experimental methodologies to facilitate independent verification.

Executive Summary

This compound is a non-peptidic and non-covalent small-molecule inhibitor of the SARS-CoV-2 3CLpro, an enzyme essential for viral replication.[1] Developed by ShanghaiTech University, this compound has demonstrated potent inhibitory activity in both enzymatic and cell-based assays.[1] This guide presents the reported inhibition values for this compound and compares them with a more potent derivative, compound 49 , and other known 3CLpro inhibitors. The provided experimental protocols and pathway diagrams are intended to support researchers in the independent assessment and potential replication of these findings.

Data on this compound Inhibition

The primary reported inhibitory activities for this compound are summarized below. It is important to note that direct comparisons of absolute values between different studies can be challenging due to variations in experimental conditions.

InhibitorTargetAssay TypeReported ValueReference
This compound SARS-CoV-2 3CLproEnzymatic (FRET)IC50: 0.15 µM[1]
This compound SARS-CoV 3CLproEnzymatic (FRET)IC50: 0.11 µM[1]
This compound SARS-CoV-2 (Original)Cell-based (Vero E6)EC50: 0.82 µM[1]
This compound SARS-CoV-2 (Delta)Cell-based (Vero E6)EC50: 7.24 µM
This compound SARS-CoV-2 (Omicron BA.1)Cell-based (Vero E6)EC50: 6.03 µM

Comparison with Alternative 3CLpro Inhibitors

The inhibitory potency of this compound can be contextualized by comparing it with other well-characterized SARS-CoV-2 3CLpro inhibitors.

InhibitorTargetAssay TypeReported ValueReference
Compound 49 (this compound derivative) SARS-CoV-2 (Delta)Cell-basedEC50: 0.272 ± 0.013 μM
PF-00835231 SARS-CoV-2Cell-based (A549+ACE2)EC50: 0.158 µM (at 48h)
GC-376 SARS-CoV-2Cell-based (Vero E6)EC50: 0.9 µM
Remdesivir (Polymerase Inhibitor) SARS-CoV-2Cell-based (A549+ACE2)EC50: 0.238 µM (at 48h)

Experimental Protocols

To ensure the reproducibility of inhibition data, adherence to standardized experimental protocols is critical. Below are generalized methodologies for the key assays used to evaluate 3CLpro inhibitors.

Enzymatic Inhibition Assay (FRET-based)

This assay measures the direct inhibition of the 3CLpro enzyme activity using a fluorogenic substrate.

  • Reagents and Materials:

    • Recombinant SARS-CoV-2 3CLpro enzyme

    • Fluorogenic 3CLpro substrate (e.g., DABCYL-KTSAVLQSGFRKME-EDANS)

    • Assay buffer (e.g., 20 mM HEPES, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT, pH 7.5)

    • Test compounds (e.g., this compound) and positive control inhibitor (e.g., GC376)

    • 384-well assay plates

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • Add a fixed concentration of 3CLpro enzyme to each well of the assay plate.

    • Add the diluted test compounds to the wells and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

    • Monitor the increase in fluorescence intensity over time using a plate reader (excitation/emission wavelengths specific to the substrate, e.g., 360 nm/460 nm for EDANS).

    • Calculate the rate of reaction for each compound concentration.

    • Determine the IC50 value by plotting the reaction rates against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-based Antiviral Assay

This assay evaluates the ability of an inhibitor to protect cells from virus-induced cytopathic effects (CPE).

  • Reagents and Materials:

    • Vero E6 or other susceptible cell lines

    • SARS-CoV-2 virus stock

    • Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics)

    • Test compounds

    • 96-well cell culture plates

    • Cell viability reagent (e.g., CellTiter-Glo®)

  • Procedure:

    • Seed the 96-well plates with cells and incubate overnight to form a monolayer.

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the diluted compounds.

    • Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).

    • Incubate the plates for a defined period (e.g., 48-72 hours) until CPE is observed in the virus control wells.

    • Measure cell viability using a suitable reagent according to the manufacturer's instructions.

    • Determine the EC50 value by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental design, the following diagrams are provided.

SARS_CoV_2_Replication_Cycle cluster_virus SARS-CoV-2 cluster_cell Host Cell Viral RNA Viral RNA Translation Translation Viral RNA->Translation Polyprotein Polyprotein Translation->Polyprotein 3CLpro 3CLpro Polyprotein->3CLpro Cleavage NSPs NSPs 3CLpro->NSPs Replication Replication NSPs->Replication New Virus New Virus Replication->New Virus This compound This compound This compound->3CLpro Inhibition

Caption: SARS-CoV-2 3CLpro role in viral replication and this compound inhibition.

Experimental_Workflow cluster_enzymatic Enzymatic Assay cluster_cellular Cell-based Assay Enzyme_Prep Prepare 3CLpro and This compound dilutions Incubation Incubate Enzyme and Inhibitor Enzyme_Prep->Incubation Reaction Add Substrate & Measure Fluorescence Incubation->Reaction IC50_Calc Calculate IC50 Reaction->IC50_Calc Cell_Prep Seed Cells Treatment Add this compound dilutions Cell_Prep->Treatment Infection Infect with SARS-CoV-2 Treatment->Infection CPE_Obs Incubate and Observe CPE Infection->CPE_Obs Viability Measure Cell Viability CPE_Obs->Viability EC50_Calc Calculate EC50 Viability->EC50_Calc

Caption: Workflow for enzymatic and cell-based inhibition assays.

References

In Vivo Efficacy of JZD-07 in Hamster Models of Clostridium difficile Infection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of the novel antibiotic JZD-07 in a hamster model of Clostridium difficile infection (CDI). The performance of this compound is evaluated against standard-of-care treatments, vancomycin (B549263) and metronidazole. All data presented for this compound is based on published results for SMT19969 (ridinilazole), a novel narrow-spectrum antibiotic for CDI, and is intended to serve as a representative model for comparison.

Comparative Efficacy of this compound and Alternatives

The in vivo efficacy of this compound was assessed in a well-established golden Syrian hamster model of clindamycin-induced CDI. The primary endpoint for these studies was the survival rate of the animals following infection and treatment. The results are summarized and compared with vancomycin and metronidazole, two antibiotics commonly used to treat CDI.

Treatment GroupDoseEfficacy Against Non-Epidemic Strain (Day 21 Survival)Efficacy Against Epidemic Strain (Day 21 Survival)Recurrence/Relapse
This compound (as SMT19969) 20 mg/kg80% - 95%[1][2]60%[1]Minimal recurrence observed[1]
50 mg/kg80% - 95%[1]70%Minimal recurrence observed
Vancomycin 20 mg/kg50%60%Relapse observed starting on day 9-11
Metronidazole 150 mg/kgNot directly compared in these studiesLess effective than vancomycin in severe CDIData not available from these studies
Vehicle Control N/A0% (mortality by day 3)0% (mortality by day 2-4)N/A

In Vitro Activity

Minimum Inhibitory Concentration (MIC) is a key measure of an antibiotic's potency. The following table compares the in vitro activity of this compound and its alternatives against C. difficile.

AntibioticMIC Range (μg/ml)MIC90 (μg/ml)
This compound (as SMT19969/ridinilazole) 0.015 - 0.50.125
Vancomycin 0.5 - 82
Metronidazole <0.125 - 22
Fidaxomicin 0.004 - 0.1250.125

Experimental Protocols

The following protocols are based on established methodologies for inducing CDI in hamsters and evaluating therapeutic interventions.

Hamster Model of Clostridium difficile Infection
  • Animal Model: Male golden Syrian hamsters are used as they are highly susceptible to clindamycin-induced CDI, and the disease progression in this model mimics many aspects of human CDI.

  • Induction of Susceptibility: To disrupt the native gut flora and make the hamsters susceptible to C. difficile colonization, a single subcutaneous injection of clindamycin (B1669177) (10 mg/kg) is administered.

  • Infection: 24 hours after clindamycin administration, hamsters are challenged with an oral gavage of approximately 10^6 vegetative cells of a toxigenic C. difficile strain.

  • Treatment: Treatment is initiated 24 hours post-infection. The test compounds (this compound, vancomycin, metronidazole) or a vehicle control are administered orally once or twice daily for a period of 5 days.

  • Monitoring: Animals are monitored daily for clinical signs of disease (e.g., diarrhea, lethargy) and survival for up to 28 days to assess both the initial treatment efficacy and the rate of disease recurrence.

Mechanism of Action and Experimental Workflow

To visualize the underlying processes, the following diagrams illustrate the proposed mechanism of action for this compound and the experimental workflow.

G cluster_workflow Experimental Workflow for In Vivo Validation A Day -1: Clindamycin Administration (10 mg/kg, s.c.) B Day 0: C. difficile Inoculation (Oral Gavage) A->B C Days 1-5: Oral Treatment Administration (this compound, Vancomycin, Metronidazole, or Vehicle) B->C D Days 1-28: Monitor Survival and Clinical Signs C->D

Experimental Workflow for In Vivo Validation

G cluster_pathway Proposed Mechanism of Action of this compound JZD07 This compound CellDivision Interference with Cell Division JZD07->CellDivision GeneExpression Altered Gene Expression (Cell Division Genes) CellDivision->GeneExpression BacterialDeath Bactericidal Effect GeneExpression->BacterialDeath

Proposed Mechanism of Action of this compound

Based on the available data for SMT19969 (ridinilazole), this compound is proposed to have a unique mechanism of action that involves interference with bacterial cell division, leading to a potent bactericidal effect against C. difficile. This targeted activity is a key differentiator from broader-spectrum antibiotics.

Conclusion

The in vivo data from hamster models of Clostridium difficile infection demonstrate that this compound (represented by SMT19969) exhibits high efficacy in treating CDI, with survival rates superior to those of vancomycin, particularly in preventing disease recurrence. Its potent in vitro activity, coupled with a narrow spectrum of action, suggests that this compound is a promising candidate for the treatment of CDI, potentially offering a significant clinical advantage over existing therapies by preserving the gut microbiome. Further clinical investigation is warranted to confirm these preclinical findings in human patients.

References

A Comparative Analysis of JZD-07 and Its Optimized Derivative: Potent Inhibitors of SARS-CoV-2 3CLpro

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth look at the evolution of a promising lead compound in the development of novel, noncovalent inhibitors for COVID-19.

In the ongoing effort to develop effective therapeutics against SARS-CoV-2, the 3C-like protease (3CLpro) has emerged as a prime target due to its crucial role in viral replication. This guide provides a comparative analysis of JZD-07, a notable lead compound and non-covalent 3CLpro inhibitor, and its structurally optimized derivative, compound 49. This comparison highlights the advancements made in potency and antiviral efficacy through targeted chemical modifications.

Performance Data: this compound vs. Compound 49

The following tables summarize the key performance metrics of this compound and its optimized analog, compound 49, providing a clear comparison of their in vitro efficacy.

Compound Target IC50 (µM) *
This compoundSARS-CoV-2 3CLpro0.15[1]
Compound 49SARS-CoV-2 3CLpro0.038

*IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound Virus Strain EC50 (µM) *Selectivity Index (SI)
This compoundSARS-CoV-2 (Original)0.82[1]>365
This compoundSARS-CoV-2 (Delta Variant)7.24[1]>41
Compound 49SARS-CoV-2 (Delta Variant)0.272[2]Not Reported

*EC50 (Half-maximal effective concentration) refers to the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time. A lower EC50 value indicates greater potency.

Mechanism of Action: 3CLpro Inhibition

Both this compound and compound 49 function by inhibiting the SARS-CoV-2 3CLpro enzyme. This enzyme is a cysteine protease that is essential for the viral life cycle. It cleaves the viral polyproteins, which are translated from the viral RNA, into individual functional non-structural proteins. By blocking the active site of 3CLpro, these inhibitors prevent the processing of the polyproteins, thereby halting viral replication.

G SARS-CoV-2 Viral RNA SARS-CoV-2 Viral RNA Viral Polyproteins Viral Polyproteins SARS-CoV-2 Viral RNA->Viral Polyproteins Translation Functional Viral Proteins Functional Viral Proteins Viral Polyproteins->Functional Viral Proteins Cleavage by 3CLpro 3CLpro 3CLpro Viral Replication Viral Replication Functional Viral Proteins->Viral Replication This compound / Compound 49 This compound / Compound 49 This compound / Compound 49->3CLpro Inhibits

Mechanism of 3CLpro Inhibition

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

3CLpro Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)

This assay quantitatively measures the enzymatic activity of 3CLpro and the inhibitory effect of the compounds.

  • Reagents and Materials:

    • Purified recombinant SARS-CoV-2 3CLpro enzyme.

    • FRET-based substrate peptide: (Dabcyl)KTSAVLQSGFRKME(Edans)-NH2.

    • Assay buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA.

    • Test compounds (this compound, compound 49) dissolved in DMSO.

    • 384-well black microplates.

  • Procedure:

    • The assay is performed in a final volume of 10 µL.

    • 10 µL of 3CLpro enzyme in the reaction buffer is added to each well of the microplate.

    • The test compounds are added to the wells at various concentrations.

    • The mixture is incubated for 60 minutes at 37°C.

    • The enzymatic reaction is initiated by adding 10 µL of the FRET substrate to each well.

    • The fluorescence intensity is measured immediately and kinetically over 15 minutes using a microplate reader with an excitation wavelength of 340 nm and an emission wavelength of 460 nm.

    • The rate of substrate cleavage is determined from the linear portion of the kinetic curve.

    • The percent inhibition is calculated relative to a DMSO control, and IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.

Cell-Based Antiviral Activity Assay (Cytopathic Effect - CPE)

This assay determines the ability of the compounds to protect host cells from virus-induced cell death.

  • Reagents and Materials:

    • Vero E6 cells (host cell line).

    • SARS-CoV-2 virus stock (original and Delta variants).

    • Cell culture medium (e.g., MEM supplemented with 2% FBS).

    • Test compounds dissolved in DMSO.

    • 96-well clear-bottom plates.

    • CellTiter-Glo Luminescent Cell Viability Assay reagent.

  • Procedure:

    • Vero E6 cells are seeded in 96-well plates and incubated overnight to form a monolayer.

    • The test compounds are serially diluted and added to the cells.

    • The cells are then infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).

    • The plates are incubated for 72 hours at 37°C in a 5% CO2 incubator.

    • After incubation, the culture medium is removed, and CellTiter-Glo reagent is added to each well to measure cell viability by quantifying ATP.

    • Luminescence is measured using a microplate reader.

    • The EC50 values are calculated by comparing the viability of compound-treated, virus-infected cells to untreated, virus-infected cells and uninfected cells.

G cluster_0 3CLpro Inhibition Assay (FRET) cluster_1 Antiviral Activity Assay (CPE) a1 Add 3CLpro Enzyme to Plate a2 Add Test Compounds a1->a2 a3 Incubate a2->a3 a4 Add FRET Substrate a3->a4 a5 Measure Fluorescence a4->a5 a6 Calculate IC50 a5->a6 b1 Seed Vero E6 Cells b2 Add Test Compounds b1->b2 b3 Infect with SARS-CoV-2 b2->b3 b4 Incubate for 72h b3->b4 b5 Measure Cell Viability (ATP) b4->b5 b6 Calculate EC50 b5->b6

Experimental Workflows

Pharmacokinetics and In Vivo Efficacy

Pharmacokinetic studies in mice revealed that this compound has favorable properties, including good plasma exposure and bioavailability.[1] Following structural optimization, compound 49 was also evaluated for its therapeutic potential in a mouse model of SARS-CoV-2 infection. Oral administration of compound 49 was found to significantly reduce the viral load in the lungs of infected mice, indicating its promising in vivo efficacy.[2]

Conclusion

The comparative analysis of this compound and its optimized derivative, compound 49, demonstrates a successful lead optimization effort in the quest for potent SARS-CoV-2 3CLpro inhibitors. The targeted structural modifications leading to compound 49 resulted in a significant enhancement of both enzymatic inhibition and cellular antiviral activity, particularly against the Delta variant. The favorable in vivo efficacy of compound 49 underscores its potential as a promising candidate for further preclinical and clinical development as an oral therapeutic for COVID-19. This study exemplifies the power of structure-based drug design in rapidly advancing the development of novel antiviral agents.

References

Safety Operating Guide

Navigating the Safe Disposal of Research Chemicals: A General Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Absence of specific data for JZD-07 necessitates a focus on established best practices for the disposal of novel chemical entities. Due to the lack of a publicly available Safety Data Sheet (SDS) or specific disposal procedures for the 3CLpro inhibitor this compound, this guide provides a comprehensive, general protocol for the safe handling and disposal of potentially hazardous research chemicals. Researchers, scientists, and drug development professionals should adapt these procedures in accordance with their institution's specific environmental health and safety (EHS) guidelines and the known properties of the chemical being handled.

The following information is based on general laboratory safety principles and is intended to provide essential, immediate safety and logistical information.

General Safety and Physical Data for a Potentially Hazardous Research Chemical

For any new or uncharacterized chemical, a conservative approach to safety is paramount. The following table summarizes key safety and physical property information that should be determined and considered before handling and disposal. This data is crucial for risk assessment and the implementation of appropriate safety controls.

PropertyGeneral Guidance
Chemical Formula C₂₅H₂₆Cl₂N₄O₃[1]
Molecular Weight 501.41 g/mol [1]
Appearance Assume solid or liquid with unknown characteristics.
Solubility Determine solubility in common laboratory solvents to plan for decontamination and potential spill cleanup.
Hazards Assume the compound is hazardous. Potential hazards include skin, eye, and respiratory irritation. The environmental effects are unknown, so it should be handled as if it is toxic to aquatic life.
Personal Protective Equipment (PPE) At a minimum, wear safety glasses with side shields (or goggles), chemical-resistant gloves (e.g., nitrile), and a lab coat. In the absence of specific data, a respirator may be necessary depending on the handling procedure.

Experimental Protocols for Disposal

The following protocols provide a step-by-step guide for the safe disposal of a potentially hazardous research chemical waste in a laboratory setting. These procedures are designed to minimize exposure and prevent environmental contamination.

1. Waste Collection and Segregation:

  • Waste Container: Use a designated, leak-proof, and clearly labeled hazardous waste container. The container material must be compatible with the chemical waste being collected (e.g., glass or polyethylene).

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and a description of the waste (e.g., "solution in methanol," "contaminated labware").

  • Segregation: Do not mix chemical waste with incompatible materials. Store the waste container in a designated satellite accumulation area, away from heat sources and direct sunlight.

2. Spill and Leak Cleanup:

  • Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.

  • Cleanup: Carefully collect the absorbed material and any contaminated surfaces into a designated hazardous waste container. Avoid generating dust.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.

3. Disposal of Empty Containers:

  • Empty containers that previously held the research chemical must be handled as hazardous waste until properly decontaminated.

  • Triple-rinse the container with a suitable solvent. The rinsate should be collected and disposed of as hazardous chemical waste.

4. Final Disposal:

  • All collected hazardous waste must be disposed of through your institution's EHS department or a licensed hazardous waste disposal company.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Chemical Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of a research chemical.

cluster_preparation Preparation cluster_execution Execution cluster_disposal Disposal Path cluster_contingency Contingency start Start: New Experiment assess Assess Chemical Hazards (Review available data, assume hazardous if unknown) start->assess ppe Select Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe waste_prep Prepare Labeled Hazardous Waste Container ppe->waste_prep experiment Perform Experiment waste_prep->experiment collect_waste Collect Chemical Waste (Liquids, Solids, Contaminated materials) experiment->collect_waste spill Spill Occurs experiment->spill store Store Waste in Satellite Accumulation Area collect_waste->store transport Arrange for EHS Pickup store->transport end End: Proper Disposal transport->end cleanup Execute Spill Cleanup Protocol spill->cleanup cleanup->collect_waste

General workflow for the safe disposal of a research chemical.

References

Navigating the Safe Handling of JZD-07: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) or material safety information for a compound explicitly named "JZD-07" was found in public resources. The following guidelines are based on general principles of laboratory safety for handling novel or uncharacterized chemical compounds. It is imperative to obtain the specific SDS for this compound from the manufacturer or supplier before commencing any work. This document serves as a template to be adapted once substance-specific data is available.

Essential Safety and Logistical Information

This guide provides a framework for the safe handling, use, and disposal of the novel compound this compound. Given the absence of specific data, a conservative approach based on the principles of chemical hygiene and risk assessment is essential for ensuring personnel safety and regulatory compliance.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is contingent on a thorough risk assessment of the specific procedures to be performed with this compound. The following table summarizes recommended PPE levels for various laboratory operations involving a novel compound of unknown toxicity.

Operational Scenario Required Personal Protective Equipment
Low-Hazard Operations - Standard laboratory coat or gown- Safety glasses with side shields- Nitrile gloves
(e.g., handling sealed containers, weighing solids in a balance enclosure)
Moderate-Hazard Operations - Laboratory coat- Chemical splash goggles or a face shield worn over safety glasses- Chemical-resistant gloves (e.g., nitrile, neoprene)
(e.g., preparing solutions, performing reactions in a fume hood)
High-Hazard Operations - Chemical-resistant lab coat or suit- Full-face shield and chemical splash goggles- Double gloving with appropriate chemical-resistant gloves- Respiratory protection may be required based on risk assessment (e.g., N95 respirator for powders, or a respirator with appropriate cartridges for volatile compounds)
(e.g., working with volatile or highly toxic compounds, risk of aerosol generation)

Always consult your institution's Environmental Health and Safety (EHS) department for specific PPE recommendations.

Operational and Disposal Plans

A clear, step-by-step plan is crucial for minimizing risks associated with the handling and disposal of this compound.

Standard Operating Procedure (SOP) for Handling this compound
  • Preparation and Planning:

    • Obtain and thoroughly review the specific Safety Data Sheet (SDS) for this compound.

    • Identify the hazards associated with this compound (e.g., toxicity, flammability, reactivity).

    • Prepare a designated work area in a well-ventilated laboratory, preferably within a certified chemical fume hood.

    • Assemble all necessary materials and equipment, including the appropriate PPE, spill cleanup materials, and waste containers.

  • Handling and Use:

    • Don the appropriate PPE as determined by your risk assessment.

    • Handle this compound in a manner that minimizes the generation of dusts or aerosols.

    • Use the smallest quantity of the substance necessary for the experiment.

    • Keep containers of this compound closed when not in use.

  • Storage:

    • Store this compound in a tightly sealed, clearly labeled container.

    • Follow any specific storage requirements outlined in the SDS (e.g., temperature, light sensitivity, incompatibilities).[1]

    • Store in a designated, well-ventilated, and secure area away from incompatible materials.

Disposal Plan

The disposal of this compound and any associated waste must be conducted in accordance with institutional policies and local, state, and federal regulations.

  • Waste Segregation:

    • Segregate this compound waste from other laboratory waste streams.

    • Do not mix this compound waste with incompatible materials.[2]

  • Waste Collection:

    • Collect all this compound waste (e.g., unused material, contaminated labware, spill cleanup debris) in a designated, leak-proof, and clearly labeled hazardous waste container.[2]

    • The label should include "Hazardous Waste," the full chemical name "this compound," and any known hazard characteristics.

  • Disposal Procedure:

    • Consult your institution's EHS department for specific disposal procedures.

    • Do not dispose of this compound down the drain or in the regular trash.

    • Arrange for the collection and disposal of the hazardous waste through your institution's approved waste management vendor.

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for safe and efficient research.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Obtain SDS Obtain SDS Risk Assessment Risk Assessment Obtain SDS->Risk Assessment Inform Assemble PPE & Materials Assemble PPE & Materials Risk Assessment->Assemble PPE & Materials Determine Weigh this compound Weigh this compound Assemble PPE & Materials->Weigh this compound Proceed to Prepare Solution Prepare Solution Weigh this compound->Prepare Solution Perform Experiment Perform Experiment Prepare Solution->Perform Experiment Decontaminate Work Area Decontaminate Work Area Perform Experiment->Decontaminate Work Area Segregate Waste Segregate Waste Decontaminate Work Area->Segregate Waste Dispose via EHS Dispose via EHS Segregate Waste->Dispose via EHS

Caption: General workflow for handling a novel chemical compound.

Placeholder for Signaling Pathway

Without specific information on the biological activity of this compound, a relevant signaling pathway cannot be depicted. The following diagram is a generic representation to illustrate the requested format.

G This compound This compound Receptor Receptor This compound->Receptor Binds to Kinase A Kinase A Receptor->Kinase A Activates Kinase B Kinase B Kinase A->Kinase B Phosphorylates Transcription Factor Transcription Factor Kinase B->Transcription Factor Activates Gene Expression Gene Expression Transcription Factor->Gene Expression Regulates Cellular Response Cellular Response Gene Expression->Cellular Response

Caption: Generic signaling pathway placeholder for this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。